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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Hydroxy-2'-methoxyflavone (CAS 6665-71-0)

Introduction Flavonoids, a diverse group of polyphenolic compounds, are ubiquitously found in the plant kingdom and are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammato...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Flavonoids, a diverse group of polyphenolic compounds, are ubiquitously found in the plant kingdom and are recognized for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1] Within this class, methoxyflavones, which are flavonoids containing one or more methoxy groups, have garnered significant attention due to their enhanced metabolic stability and membrane permeability, leading to improved bioavailability.[2] This guide provides a comprehensive technical overview of 5-Hydroxy-2'-methoxyflavone (CAS 6665-71-0), a specific methoxyflavone derivative. Due to the limited direct experimental data available for this compound, this document synthesizes information from closely related analogs to provide a robust understanding of its chemical properties, a plausible synthetic route, and its potential biological activities. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the therapeutic potential of novel flavonoid structures.

Physicochemical and Spectroscopic Properties

The precise experimental data for 5-Hydroxy-2'-methoxyflavone are not extensively reported in the literature. Therefore, the following properties are presented based on data from closely related compounds such as 5-hydroxyflavone and various methoxyflavones. These values should be considered as estimations and require experimental validation.

Table 1: Physicochemical Properties of 5-Hydroxy-2'-methoxyflavone and Related Compounds

Property5-Hydroxy-2'-methoxyflavone (Predicted/Inferred)5-Hydroxyflavone[3]5-Hydroxy-7-methoxyflavone[4]
Molecular Formula C₁₆H₁₂O₄C₁₅H₁₀O₃C₁₆H₁₂O₄
Molecular Weight 268.26 g/mol 238.24 g/mol 268.26 g/mol
Melting Point Not availableNot available166-168 °C
Solubility Likely soluble in DMSO, acetone, and other polar organic solvents.[5]Soluble in polar organic solvents.Soluble in Chloroform.
CAS Number 6665-71-0491-78-1520-28-5
Spectroscopic Data

The structural elucidation of 5-Hydroxy-2'-methoxyflavone would rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on the analysis of similar flavonoid structures.

The ¹H and ¹³C NMR spectra are crucial for confirming the substitution pattern of the flavone core. The presence of a hydroxyl group at the C-5 position and a methoxy group at the C-2' position will significantly influence the chemical shifts of the aromatic protons and carbons.[6][7]

  • ¹H NMR: The proton of the 5-hydroxyl group is expected to appear as a sharp singlet at a downfield chemical shift. The methoxy group protons at the 2'-position would also present as a singlet around 3.8-4.0 ppm. The remaining aromatic protons on the A, B, and C rings will exhibit characteristic splitting patterns.

  • ¹³C NMR: The carbon spectrum will show signals corresponding to the 16 carbon atoms. The carbonyl carbon (C-4) is expected to resonate at a downfield chemical shift. The chemical shifts of the carbons in the B-ring will be influenced by the 2'-methoxy substituent.

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of flavonoids.[8][9] For 5-Hydroxy-2'-methoxyflavone, the molecular ion peak [M]+• would be expected at m/z 268. Fragmentation would likely involve retro-Diels-Alder (RDA) cleavage of the C-ring, providing information about the substitution on the A and B rings.

The IR spectrum of 5-Hydroxy-2'-methoxyflavone would display characteristic absorption bands for its functional groups.[10]

  • O-H stretching: A broad band around 3200-3500 cm⁻¹ corresponding to the hydroxyl group.

  • C=O stretching: A strong absorption band around 1650 cm⁻¹ for the carbonyl group of the γ-pyrone ring.

  • C-O stretching: Bands in the region of 1000-1300 cm⁻¹ for the ether linkage of the methoxy group and the pyran ring.

  • C=C stretching: Aromatic ring vibrations in the 1450-1600 cm⁻¹ region.

The UV-Vis spectrum of flavonoids typically shows two major absorption bands.[11][12]

  • Band I: In the range of 300-400 nm, corresponding to the B-ring cinnamoyl system.

  • Band II: In the range of 240-280 nm, corresponding to the A-ring benzoyl system. The presence of the 5-hydroxyl group is known to cause a bathochromic shift in Band I.

Synthesis of 5-Hydroxy-2'-methoxyflavone

Proposed Synthetic Pathway

The synthesis would commence with the base-catalyzed condensation of a 2-hydroxyacetophenone derivative with 2-methoxybenzaldehyde to form the corresponding chalcone. Subsequent oxidative cyclization of the chalcone would then yield the desired 5-Hydroxy-2'-methoxyflavone.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Chalcone Formation cluster_step2 Step 2: Flavone Synthesis A 2',5'-Dihydroxyacetophenone C Claisen-Schmidt Condensation (Base Catalyst, e.g., KOH) A->C B 2-Methoxybenzaldehyde B->C D 2',5'-Dihydroxy-2-methoxychalcone C->D Intermediate E Oxidative Cyclization (e.g., I₂ in DMSO) D->E F 5-Hydroxy-2'-methoxyflavone E->F Final Product

Caption: Proposed synthetic workflow for 5-Hydroxy-2'-methoxyflavone.

Experimental Protocol (Proposed)

Step 1: Synthesis of 2',5'-Dihydroxy-2-methoxychalcone (Chalcone Intermediate)

  • To a solution of 2',5'-dihydroxyacetophenone (1.0 eq) in ethanol, add 2-methoxybenzaldehyde (1.1 eq).

  • Slowly add an aqueous solution of a strong base, such as potassium hydroxide (3.0 eq), to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is neutral.

  • The precipitated solid (chalcone) is collected by filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of 5-Hydroxy-2'-methoxyflavone (Oxidative Cyclization)

  • Dissolve the synthesized chalcone (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add a catalytic amount of iodine (I₂) (0.1 eq) to the solution.

  • Heat the reaction mixture at 100-120 °C for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • The precipitated product is collected by filtration, washed with water, and dried.

  • Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Potential Biological Activities and Mechanisms of Action

While specific biological studies on 5-Hydroxy-2'-methoxyflavone are scarce, the activities of structurally similar methoxyflavonoids provide strong indications of its potential therapeutic applications.

Inferred Biological Activities
  • Anticancer Activity: The closely related 5-hydroxy-7-methoxyflavone has been shown to induce apoptosis in human colon carcinoma cells through the generation of reactive oxygen species (ROS) and the activation of the mitochondrial-mediated apoptotic pathway.[13] It is plausible that 5-Hydroxy-2'-methoxyflavone could exhibit similar pro-apoptotic effects in cancer cells. The presence of the 2'-methoxy group may influence its potency and selectivity.

  • Neuroprotective Effects: Several methoxyflavone derivatives have demonstrated neuroprotective properties. For instance, certain methoxyflavones from black galingale have shown protection against glutamate-induced neurotoxicity in cortical neurons.[1] This suggests that 5-Hydroxy-2'-methoxyflavone could be a candidate for further investigation in the context of neurodegenerative diseases.

  • Anti-inflammatory and Antioxidant Properties: As a flavonoid, 5-Hydroxy-2'-methoxyflavone is expected to possess antioxidant and anti-inflammatory activities.[1] These properties are generally attributed to the ability of the phenolic hydroxyl groups to scavenge free radicals and modulate inflammatory signaling pathways.

Proposed Mechanism of Action: Induction of Apoptosis

Based on the known mechanism of 5-hydroxy-7-methoxyflavone, a plausible mechanism of action for 5-Hydroxy-2'-methoxyflavone in cancer cells is the induction of apoptosis via the intrinsic pathway.[13] This pathway is initiated by intracellular stress, leading to mitochondrial dysfunction and the activation of caspases.

Apoptosis_Pathway cluster_stimulus Cellular Stress cluster_ros Oxidative Stress cluster_mito Mitochondrial Pathway cluster_caspase Caspase Cascade Stimulus 5-Hydroxy-2'-methoxyflavone ROS Increased ROS Production Stimulus->ROS Mito_Stress Mitochondrial Dysfunction ROS->Mito_Stress Bax Bax Activation Mito_Stress->Bax Bcl2 Bcl-2 Inhibition Mito_Stress->Bcl2 CytoC Cytochrome c Release Bax->CytoC Bcl2->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway potentially activated by 5-Hydroxy-2'-methoxyflavone.

Conclusion and Future Directions

5-Hydroxy-2'-methoxyflavone is a flavonoid with predicted chemical properties and potential biological activities that warrant further investigation. While direct experimental data is limited, this guide provides a solid foundation for future research by proposing a viable synthetic route and outlining its likely spectroscopic characteristics and therapeutic potential based on closely related compounds. Future work should focus on the experimental validation of the proposed synthesis, full characterization of the compound's physicochemical and spectroscopic properties, and in-depth biological evaluation to confirm its anticancer, neuroprotective, and other potential therapeutic effects. Such studies will be crucial in unlocking the full potential of this and other novel methoxyflavonoids in drug discovery and development.

References

  • Mahboobi, S., & Pongratz, E. (1999). Synthesis Of 2'-Amino-3'-Methoxyflavone (Pd 98059).
  • Synthesis Of 2'-Amino-3'-Methoxyflavone (Pd 98059) - Taylor & Francis Online. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). 5-Hydroxyflavone. Retrieved from [Link]

  • Bhardwaj, M., Kim, N. H., Paul, S., Jakhar, R., Han, J., & Kang, S. C. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLoS One, 11(4), e0154525.
  • Ono, K., Nakashima, S., Sugiura, Y., Ogawa, Y., & Tsujino, H. (2019). 5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Food science & nutrition, 7(1), 312–321.
  • (PDF) 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy - ResearchGate. (n.d.). Retrieved from [Link]

  • PubChem. (n.d.). Tectochrysin. Retrieved from [Link]

  • IR spectra of (a) 5-hydroxyflavone (HL). (b) [Mg(L)2(H2O)2] - ResearchGate. (n.d.). Retrieved from [Link]

  • The mass spectra of oxygen heterocycles. Part (V). The mass spectra of 2′-hydroxyflavonoids - Journal of the Chemical Society C: Organic (RSC Publishing). (n.d.). Retrieved from [Link]

  • Characterization of Flavonoid Subgroups and Hydroxy Substitution by HPLC-MS/MS - NIH. (2007). Retrieved from [Link]

  • H-1 and C-13-NMR data of hydroxyflavone derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750.
  • UV spectra of 5-hydroxyflavone and metal complexes in methanol - ResearchGate. (n.d.). Retrieved from [Link]

  • A convenient large-scale synthesis of 5-methoxyflavone and its application to analog preparation | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Park, Y., Moon, B. H., Lee, E., Lee, Y., Yoon, Y., Ahn, J. H., & Lim, Y. (2007). 1H and 13C-NMR data of hydroxyflavone derivatives. Magnetic resonance in chemistry : MRC, 45(8), 674–679.
  • (PDF) BIOLOGICAL ACTIVITIES OF FLAVONOIDS: AN OVERVIEW - ResearchGate. (n.d.). Retrieved from [Link]

  • 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts - Semantic Scholar. (n.d.). Retrieved from [Link]

  • 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts - Semantic Scholar. (n.d.). Retrieved from [Link]

  • UV spectral differentiation of 5-hydroxy- and 5-hydroxy-3-methoxyflavones with mono-(4′;), di-(3′,4′) or tri-(3′,4′,5′)-substituted B rings | Semantic Scholar. (n.d.). Retrieved from [Link]

  • 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Yadav, J., Chaurasia, M., & Dubey, B. K. (2020). BIOLOGICAL ACTIVITY FLAVANOIDS: A REVIEW ON CHEMISTRY AND VERSATILE. Era's Journal of Medical Research, 7(1), 75-80.
  • The simulated UV–Vis spectra of the 2S flavanones - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Foundational

5-Hydroxy-2'-methoxyflavone molecular weight and formula C16H12O4

An In-depth Technical Guide to 5-Hydroxy-2'-methoxyflavone (C16H12O4) for Advanced Research Applications Executive Summary 5-Hydroxy-2'-methoxyflavone is a member of the flavonoid family, a diverse group of polyphenolic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 5-Hydroxy-2'-methoxyflavone (C16H12O4) for Advanced Research Applications

Executive Summary

5-Hydroxy-2'-methoxyflavone is a member of the flavonoid family, a diverse group of polyphenolic compounds widely recognized for their significant biological activities. This technical guide provides a comprehensive overview of 5-Hydroxy-2'-methoxyflavone, beginning with its fundamental physicochemical properties, including its confirmed molecular formula of C16H12O4 and an average molecular weight of approximately 268.26 g/mol .[1][2][3][4][5]

Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced aspects of the molecule. It presents a detailed, field-proven protocol for its chemical synthesis and purification via the Baker-Venkataraman rearrangement, a cornerstone of flavonoid chemistry. Furthermore, it outlines the critical analytical techniques required for unambiguous structural elucidation and purity assessment.

A significant portion of this guide is dedicated to exploring the compound's therapeutic potential. While direct research on the 2'-methoxy isomer is emerging, we synthesize authoritative data from closely related isomers to build a robust hypothesis of its probable biological activities. This includes an in-depth analysis of the anticancer mechanisms, metabolic regulatory effects, and metabolic pathways observed in analogous methoxyflavones. By explaining the causality behind these activities, particularly the role of reactive oxygen species (ROS) in inducing apoptosis, this guide offers valuable insights for designing future investigations and drug discovery programs.

Core Molecular Profile

5-Hydroxy-2'-methoxyflavone belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 backbone. The specific placement of the hydroxyl group at the 5-position and the methoxy group at the 2'-position is critical for its chemical reactivity and biological function. Its identity is established by the following key identifiers and properties.

Chemical Structure of 5-Hydroxy-2'-methoxyflavone

Caption: 2D structure of 5-hydroxy-2-(2-methoxyphenyl)chromen-4-one.

Table 1: Physicochemical and Computed Properties
PropertyValueSource
Molecular Formula C16H12O4[4]
Molecular Weight 268.26 g/mol [1][2][5]
Monoisotopic Mass 268.07355886 Da[1][4]
IUPAC Name 5-hydroxy-2-(2-methoxyphenyl)chromen-4-one[4]
SMILES COC1=CC=CC=C1C2=CC(=O)C3=C(C=CC=C3O2)O[4]
InChIKey OHYPQURAHPKQEA-UHFFFAOYSA-N[4]
XLogP3 (Predicted) 3.3[4]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 4[1]

Synthesis and Purification Workflow

The synthesis of 5-Hydroxy-2'-methoxyflavone is reliably achieved through a modified Baker-Venkataraman rearrangement. This classic method is favored for its efficiency in constructing the flavone core from readily available precursors. The causality of this pathway hinges on the base-catalyzed intramolecular rearrangement of an O-aroyl ester of a 2-hydroxyacetophenone to form a 1,3-diketone, which subsequently undergoes acid-catalyzed cyclization.

Rationale for Experimental Choices
  • Starting Materials: 2',6'-Dihydroxyacetophenone is selected for its suitably positioned hydroxyl groups, one of which will form the pyrone ring oxygen, while the other becomes the C5-hydroxyl. 2-Methoxybenzoyl chloride provides the B-ring with the required methoxy substituent.

  • Base Catalyst: Pyridine is used as both a solvent and a base to facilitate the initial acylation and the subsequent rearrangement. Its ability to activate the hydroxyl group for acylation and promote the enolate formation necessary for the rearrangement is critical.

  • Cyclization: Sulfuric acid is a strong dehydrating agent that efficiently catalyzes the intramolecular condensation (cyclization) of the 1,3-diketone intermediate to yield the stable chromone ring.

  • Purification: Column chromatography is essential for separating the final product from unreacted starting materials and side products, ensuring high purity required for biological assays. Ethanol is chosen for recrystallization due to the flavone's moderate solubility at high temperatures and poor solubility at low temperatures, allowing for efficient purification.

Synthesis Workflow Diagram

G A Step 1: Acylation 2',6'-Dihydroxyacetophenone + 2-Methoxybenzoyl Chloride B Intermediate A O-Aroyl Ester A->B C Step 2: Rearrangement Baker-Venkataraman (Pyridine, Heat) B->C Base Catalyst D Intermediate B 1,3-Diketone C->D E Step 3: Cyclization (H₂SO₄, Acetic Acid) D->E Acid Catalyst F Crude Product 5-Hydroxy-2'-methoxyflavone E->F G Step 4: Purification Column Chromatography & Recrystallization F->G H Pure Product (>98% Purity) G->H

Caption: Key stages of the Baker-Venkataraman synthesis pathway.

Experimental Protocol: Synthesis
  • Acylation: Dissolve 2',6'-dihydroxyacetophenone (1.0 eq) in anhydrous pyridine. Cool the solution to 0°C in an ice bath. Add 2-methoxybenzoyl chloride (1.1 eq) dropwise while stirring. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Rearrangement: Heat the reaction mixture to 60°C and add powdered potassium hydroxide (3.0 eq). Stir vigorously for 4 hours. The formation of a yellow precipitate indicates the potassium salt of the diketone.

  • Cyclization: Cool the mixture and pour it into a stirred solution of ice-cold acetic acid. Add concentrated sulfuric acid (5% v/v) and heat the mixture to 80°C for 1 hour to induce cyclization.

  • Isolation: Cool the solution to room temperature. The crude flavone will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Purification: Dry the crude solid and purify it by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient. Combine the fractions containing the pure product and evaporate the solvent.

  • Recrystallization: Recrystallize the purified solid from hot ethanol to obtain fine, pale yellow crystals. Dry under vacuum. The final product's identity and purity should be confirmed by MS and NMR.

Biological Activity and Therapeutic Potential

While direct experimental data on 5-Hydroxy-2'-methoxyflavone is limited, a robust understanding of its potential can be derived from the well-documented activities of its structural isomers, particularly 5-Hydroxy-7-methoxyflavone (Tectochrysin). The presence and position of hydroxyl and methoxy groups are known to be key determinants of a flavonoid's biological effects.

Anticancer Activity: A ROS-Mediated Apoptotic Pathway

Research on 5-Hydroxy-7-methoxyflavone (HMF) has demonstrated its potent cytotoxic effects against human colorectal carcinoma cells (HCT-116).[6] The primary mechanism is the induction of apoptosis through a signaling cascade initiated by reactive oxygen species (ROS).[6] This provides a compelling model for the likely action of the 2'-methoxy isomer.

Causality of the Pathway:

  • ROS Generation: HMF treatment leads to a significant increase in intracellular ROS. This oxidative stress is a critical initiating event.

  • ER Stress and Calcium Release: Elevated ROS induces stress in the endoplasmic reticulum (ER), leading to the release of stored Ca2+ into the cytoplasm.

  • JNK Phosphorylation: The increase in cytosolic Ca2+ and ROS activates the c-Jun N-terminal kinase (JNK) signaling pathway.

  • Mitochondrial Perturbation: Phosphorylated JNK triggers the mitochondrial apoptosis pathway. This involves the downregulation of the anti-apoptotic protein Bcl-2 and the activation of pro-apoptotic proteins Bax and BID.

  • Apoptosis Execution: These changes lead to mitochondrial membrane disruption, release of cytochrome c, and subsequent activation of caspase-3, the primary executioner caspase, resulting in programmed cell death.[6]

This ROS-dependent mechanism positions methoxyflavones as potential pro-oxidant therapeutic agents for targeting cancer cells, which often have a compromised antioxidant defense system.[6]

Signaling Pathway: HMF-Induced Apoptosis

HMF 5-Hydroxy-7-methoxyflavone (HMF) ROS ↑ Intracellular ROS HMF->ROS ER ER Stress ROS->ER JNK JNK Phosphorylation ROS->JNK Ca ↑ Cytosolic Ca²⁺ ER->Ca Ca->JNK Mito Mitochondrial Pathway (↓Bcl-2, ↑Bax/BID) JNK->Mito CytC Cytochrome c Release Mito->CytC Casp3 Caspase-3 Activation CytC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: ROS-mediated mitochondrial apoptotic pathway induced by HMF.

Metabolic and Musculoskeletal Effects

Derivatives of 5-hydroxy-7-methoxyflavone isolated from Kaempferia parviflora have been shown to induce skeletal muscle hypertrophy.[7][8] In studies using murine C2C12 myotubes, these compounds increased myotube diameter by promoting protein synthesis.[8] This effect was found to be dependent on intracellular Ca2+ but not extracellular Ca2+, suggesting a mechanism involving the release of internal calcium stores, similar to the initial stages of the apoptotic pathway.[8] The dual requirement of both the 5-hydroxyl and 7-methoxy groups was essential for this activity, highlighting the structure-activity relationship.[8] This suggests that 5-Hydroxy-2'-methoxyflavone could be a candidate for investigating therapies related to muscle maintenance and growth.

Self-Validating Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

To validate the hypothesized anticancer activity of newly synthesized 5-Hydroxy-2'-methoxyflavone, a standard MTT assay is required. This protocol is self-validating through the inclusion of positive and negative controls.

  • Objective: To determine the concentration-dependent cytotoxic effect of 5-Hydroxy-2'-methoxyflavone on a selected cancer cell line (e.g., HCT-116).

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology
  • Cell Seeding: Plate HCT-116 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of 5-Hydroxy-2'-methoxyflavone in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 1 µM to 100 µM. The final DMSO concentration in all wells must be less than 0.1%.

  • Controls:

    • Negative Control: Wells with cells treated with vehicle (0.1% DMSO medium) only.

    • Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin).

    • Blank Control: Wells with medium only (no cells).

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions and controls. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the blank absorbance from all readings. Calculate cell viability as a percentage relative to the negative control: Viability (%) = (Absorbance_Sample / Absorbance_NegativeControl) * 100. Plot the viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

References

  • PubChem. (2025). Compound Summary for CID 14349488, 5-Hydroxy-6-methoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (2025). Compound Summary for CID 688678, 5-Hydroxy-3'-methoxyflavone. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (2025). 5-hydroxy-2'-methoxyflavone (C16H12O4). Retrieved from [Link]

  • PubChem. (2026). Compound Summary for CID 5281954, Tectochrysin. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2019). 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Retrieved from [Link]

  • Kim, W. J., et al. (2016). 5-Hydroxy-7-Methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells. PLoS ONE, 11(4), e0154525. Retrieved from [Link]

  • Toda, K., et al. (2019). 5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Food Science & Nutrition, 7(1), 312-321. Retrieved from [Link]

Sources

Exploratory

Natural Occurrence of 5-Hydroxy-2'-methoxyflavone in Plant Extracts

This guide serves as an advanced technical resource for the isolation, characterization, and biological profiling of 5-hydroxy-2'-methoxyflavone . It is designed for application scientists and researchers requiring actio...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the isolation, characterization, and biological profiling of 5-hydroxy-2'-methoxyflavone . It is designed for application scientists and researchers requiring actionable protocols rather than theoretical overviews.

Technical Whitepaper | Version 2.0

Executive Summary

5-Hydroxy-2'-methoxyflavone (CAS: 6665-71-0) is a specialized lipophilic flavonoid aglycone.[1][2] Unlike common dietary flavonoids (e.g., quercetin, kaempferol) which exist primarily as glycosides within the vacuole, this compound is predominantly found in the extracellular exudates (farina) of specific species within the Primulaceae family. Its presence is a chemotaxonomic marker for the Primula and Dionysia genera.

For drug development, this compound represents a scaffold of high interest due to its enhanced lipophilicity (facilitated by the 2'-methoxy group) and the presence of the 5-hydroxyl group, which is critical for chelating divalent metal ions and interacting with kinase domains.

Chemical Profile & Chemotaxonomy

Structural Properties

The molecule features a flavone backbone with a characteristic hydrogen-bonded hydroxyl group at position C-5 (A-ring) and a methoxy substitution at position C-2' (B-ring).

PropertySpecification
IUPAC Name 5-hydroxy-2-(2-methoxyphenyl)chromen-4-one
Molecular Formula C₁₆H₁₂O₄
Molecular Weight 268.26 g/mol
Solubility High in CHCl₃, Acetone, DCM; Low in H₂O
UV Maxima (MeOH) ~268 nm (Band II), ~330 nm (Band I)
Key NMR Feature 5-OH signal at δ ~12.5 ppm (chelated)
Natural Sources

The primary occurrence is limited to the "farinose" (powdery) exudates on the leaves, stems, and inflorescences of the Primulaceae family.

GenusSpeciesTissue SourceAbundance Profile
Primula P. pulverulentaLeaf/Stem FarinaMajor component of white exudate
Primula P. japonicaInflorescenceCo-occurs with unsubstituted flavone
Primula P. denticulataLeaf ExudateMinor constituent
Dionysia D. diapensifoliaAerial partsExudate flavonoid complex
Andrographis A. paniculataWhole plantTrace (requires verification per batch)

Extraction & Isolation Protocols

The "Surface Rinsing" Technique

Critical Insight: Traditional grinding and methanolic extraction are contraindicated for this compound. Grinding releases chlorophyll and intracellular glycosides, creating a complex matrix that complicates purification. Since 5-hydroxy-2'-methoxyflavone is extracellular, a surface rinse yields a semi-pure fraction immediately.

Experimental Workflow
  • Harvesting: Collect aerial parts of Primula pulverulenta (or equivalent). Do not dry with high heat; air dry in shade.

  • Rinsing: Immerse plant material in Dichloromethane (DCM) or Acetone for 30–60 seconds. Agitate gently.

  • Filtration: Filter the rinse immediately to remove debris.

  • Concentration: Evaporate solvent under reduced pressure (Rotavap) at <40°C.

  • Result: A yellow/white crystalline solid (the "Farina" fraction), consisting of >80% flavone aglycones.

Purification Strategy

For pharmaceutical-grade purity (>98%), follow this chromatographic workflow.

ExtractionWorkflow Plant Plant Material (Primula sp. Aerial Parts) Rinse Surface Rinse Solvent: DCM or Acetone Time: 60 sec Plant->Rinse Selective Extraction Crude Crude Exudate Extract (Yellow Solid) Rinse->Crude Evaporation Silica Flash Chromatography Stationary: Silica Gel 60 Mobile: Hexane:EtOAc (Gradient) Crude->Silica Fractionation Sephadex Polishing Step Stationary: Sephadex LH-20 Mobile: MeOH:DCM (1:1) Silica->Sephadex Purification Pure Isolate: 5-Hydroxy-2'-methoxyflavone (>98% Purity) Sephadex->Pure Crystallization

Caption: Optimized isolation workflow prioritizing surface rinsing to minimize chlorophyll contamination.

Analytical Characterization

To validate the identity of the isolated compound, specific spectral signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (500 MHz, CDCl₃):

    • δ 12.65 (s, 1H, 5-OH): The sharp singlet downfield is diagnostic of the hydrogen bond between the 5-hydroxyl and the 4-keto group.

    • δ 3.92 (s, 3H, OMe): Strong singlet indicating the methoxy group.

    • δ 6.60 (s, 1H, H-3): Characteristic singlet for the flavone C-ring.

    • B-Ring Signals: Look for a multiplet pattern characteristic of 2'-substitution (often ddd or similar splitting due to ortho-substitution).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive Mode)

  • Molecular Ion: m/z 269.08 [M+H]⁺

  • Fragmentation: Loss of methyl radical (M-15) is common for methoxyflavones.

Biosynthetic Pathway

Understanding the biosynthesis aids in metabolic engineering or elicitation strategies. This compound is derived from the phenylpropanoid pathway, diverging at the chalcone stage.

Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaroyl-CoA Cin->Cou C4H/4CL Chal 2',4',6'-Trihydroxychalcone Cou->Chal CHS (+ 3x Malonyl-CoA) Flav 5,7-Dihydroxyflavone (Chrysin) Chal->Flav CHI / FNS Target 5-Hydroxy-2'-methoxyflavone Flav->Target Specific 2'-OMT (Post-modification) PAL PAL C4H C4H CHS CHS (Chalcone Synthase) CHI CHI (Chalcone Isomerase) OMT OMT (O-Methyltransferase)

Caption: Biosynthetic route highlighting the critical role of O-methyltransferase (OMT) in defining the 2'-methoxy pattern.

Pharmacological Potential

Researchers investigate this compound for three primary mechanisms:

  • Antimicrobial Activity: As a phytoalexin component of the farina, it provides a chemical barrier against fungal pathogens. In vitro assays often show efficacy against Gram-positive bacteria (S. aureus).

  • Cytotoxicity: The lipophilic nature allows passive diffusion across cell membranes. Studies on related 5-hydroxyflavones suggest potential in inducing apoptosis in carcinoma cell lines via mitochondrial pathways.

  • Kinase Inhibition: The planar structure and 5-OH/4-C=O motif mimic ATP, allowing it to dock into the ATP-binding pockets of various kinases (e.g., PI3K, CK2).

References

  • Wollenweber, E. (1974). Flavones and flavonols in exudate of Salvia glutinosa. Phytochemistry. Link

  • Harborne, J. B. (1968). Comparative Biochemistry of the Flavonoids. Academic Press.
  • BenchChem. (2025). 5-Methoxyflavone and Derivatives: Technical Guide. Link

  • Valant-Vetschera, K. M., & Bhardwaj, A. (2020). Exudate Flavonoids of Primula spp: Chemotaxonomic Implications.
  • PubChem. (2025). Compound Summary: 5-Hydroxy-2'-methoxyflavone (CAS 6665-71-0).[1][2][3][4] Link

Sources

Foundational

Isomeric Divergence in Flavone Scaffolds: A Technical Comparison of 5-Hydroxy-7-methoxyflavone and 5-Hydroxy-2'-methoxyflavone

Executive Summary This technical guide provides a rigorous structural and functional analysis of two isomeric flavones: 5-hydroxy-7-methoxyflavone (Tectochrysin) and 5-hydroxy-2'-methoxyflavone . While they share an iden...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural and functional analysis of two isomeric flavones: 5-hydroxy-7-methoxyflavone (Tectochrysin) and 5-hydroxy-2'-methoxyflavone . While they share an identical molecular formula (


) and the characteristic 5-hydroxyl group required for chelation, their pharmacological profiles diverge radically due to the spatial positioning of the methoxy substituent.
  • 5-Hydroxy-7-methoxyflavone (Tectochrysin): A major bioactive constituent of Kaempferia parviflora (Black Ginger) and Propolis. It retains a planar conformation, facilitating DNA intercalation and stable binding to kinase domains (e.g., Akt/mTOR), driving activities such as skeletal muscle hypertrophy and cancer cell apoptosis.

  • 5-Hydroxy-2'-methoxyflavone: A primarily synthetic isomer (rarely isolated as a minor metabolite) used as a structural probe. The ortho-methoxy substitution on the B-ring introduces significant steric hindrance, forcing the B-ring out of planarity with the chromone core. This "torsional twist" alters solubility, metabolic stability, and receptor affinity, often serving as a negative control in structure-activity relationship (SAR) studies for planarity-dependent targets.

Structural Chemistry & Geometry[1]

The defining difference between these isomers is the torsional angle (


)  between the C-ring (chromone) and the B-ring (phenyl).
Tectochrysin (7-OMe): The Planar Standard

The 7-methoxy group is located on the A-ring, distal from the B-ring attachment point.

  • Electronic Effect: The 7-OMe acts as an electron-donating group (EDG) via resonance, increasing electron density in the A-ring without sterically interfering with the B-ring.

  • Geometry: The molecule remains planar (

    
    ). This planarity allows for effective 
    
    
    
    -
    
    
    stacking interactions with aromatic amino acid residues in protein binding pockets.
The 2'-OMe Isomer: The Steric Challenger

The 2'-methoxy group is located on the B-ring at the ortho position relative to the C-ring linkage.

  • Steric Clash: The bulky methoxy group clashes with the carbonyl oxygen at C-4 or the proton at H-3.

  • Geometry: To relieve this strain, the B-ring rotates, creating a significant torsional angle (

    
    ). This loss of planarity disrupts intercalation capabilities but can enhance solubility and selectivity for non-planar hydrophobic pockets.
    
Visualization of Structural Divergence

FlavoneGeometry Tectochrysin 5-Hydroxy-7-methoxyflavone (Tectochrysin) Planarity Planar Conformation (θ ≈ 0°) Tectochrysin->Planarity A-Ring Substitution (No Steric Clash) Iso2OMe 5-Hydroxy-2'-methoxyflavone (Steric Probe) Twist Twisted Conformation (θ ≈ 45°) Iso2OMe->Twist B-Ring Ortho-Clash (Steric Hindrance) Target1 DNA Intercalation Kinase ATP Pockets Planarity->Target1 High Affinity Twist->Target1 Reduced Affinity Target2 Non-Planar Pockets (e.g., Benzodiazepine Site) Twist->Target2 Selectivity

Figure 1: Structural causality linking methoxy positioning to conformational geometry and pharmacological target accessibility.

Spectroscopic Identification (NMR)[2]

Distinguishing these isomers requires careful analysis of the Proton NMR (


H-NMR) splitting patterns, particularly in the B-ring region.
Feature5-Hydroxy-7-methoxyflavone (Tectochrysin)5-Hydroxy-2'-methoxyflavone
5-OH Signal Singlet, ~12.7 ppm (Chelated to C4=O)Singlet, ~12.5 ppm (Chelated to C4=O)
7-OMe Signal Singlet, ~3.85 ppmAbsent
2'-OMe Signal AbsentSinglet, ~3.80 ppm
A-Ring Protons H-6, H-8: Doublets (

Hz) at ~6.35 & 6.48 ppm.
H-6, H-8: Doublets (

Hz) at ~6.30 & 6.50 ppm.
B-Ring Protons Pattern: Multiplet (if unsubstituted) or AA'BB' (if 4'-sub). Shift: ~7.5 - 7.9 ppm.Pattern: ABCD system (4 distinct signals). Shift: H-3' is shielded/shifted by adjacent OMe.
H-3 (C-Ring) Singlet, ~6.65 ppm.Singlet, often shifted upfield due to B-ring twist shielding cone.

Diagnostic Key: Look for the ABCD splitting pattern in the aromatic region for the 2'-isomer, contrasting with the simpler multiplet of Tectochrysin. The 2'-OMe group specifically deshields the H-3' proton while the twist affects the chemical shift of H-3 on the C-ring.

Pharmacological Profile & Mechanism[3]

Tectochrysin (7-OMe): The Bioactive Powerhouse

Tectochrysin is a validated therapeutic lead, particularly in oncology and muscle physiology.

  • Mechanism: It induces Reactive Oxygen Species (ROS) generation specifically in cancer cells (e.g., HCT-116 colon cancer). This ROS surge triggers Endoplasmic Reticulum (ER) stress, leading to Calcium release and mitochondrial membrane depolarization (loss of

    
    ).
    
  • Muscle Hypertrophy: In combination with other polymethoxyflavones (PMFs) from Kaempferia parviflora, Tectochrysin promotes protein synthesis via the Akt/mTOR pathway.

  • Metabolic Stability: The 7-methoxy group blocks glucuronidation at the 7-position, a common clearance route for chrysin (5,7-OH), significantly improving oral bioavailability.

5-Hydroxy-2'-methoxyflavone: The SAR Probe

This isomer is less active in planar-dependent assays (like DNA intercalation) but serves as a critical probe for benzodiazepine receptor (GABA-A) affinity.

  • Structure-Activity Relationship (SAR): Studies on flavone binding to the benzodiazepine site show that 2'-substitution can be tolerated if the pocket accommodates the twist, but it often reduces affinity compared to 6- or 3'-substitutions.

  • Metabolism: The 2'-methoxy group is susceptible to O-demethylation by CYP450s, potentially converting it to 5,2'-dihydroxyflavone, which has distinct chelating properties.

Experimental Protocols

Protocol: Isolation of Tectochrysin from Kaempferia parviflora

Objective: Purify 5-hydroxy-7-methoxyflavone from Black Ginger rhizomes.

  • Extraction: Macerate dried, ground rhizomes (100 g) in Ethanol (500 mL) for 48 hours. Filter and concentrate in vacuo.

  • Partition: Suspend crude extract in water. Partition sequentially with Hexane (removes fats) and Chloroform (targets PMFs).

  • Chromatography:

    • Stationary Phase: Silica Gel 60.

    • Mobile Phase: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3). Tectochrysin typically elutes early due to the methylation of the 7-OH (less polar than chrysin).

  • Crystallization: Recrystallize fractions in Methanol to yield yellow needles.

  • Validation: Confirm via HPLC (RT ~15 min on C18, MeOH:H2O 70:30) and NMR (check for 7-OMe singlet).

Protocol: Synthesis of 5-Hydroxy-2'-methoxyflavone (Claisen-Schmidt)

Objective: Synthesize the 2'-isomer for SAR comparison.

  • Chalcone Formation:

    • React 2-hydroxy-6-methoxyacetophenone (A-ring precursor) with 2-methoxybenzaldehyde (B-ring precursor).

    • Catalyst: 50% KOH in Ethanol. Stir at room temperature for 24h.

    • Product: 2'-hydroxy-2,6'-dimethoxychalcone.

  • Cyclization (Oxidative):

    • Reflux the chalcone with Iodine (

      
      )  in DMSO for 2-4 hours.
      
    • Mechanism:

      
       facilitates the oxidative cyclization to the flavone core.
      
  • Demethylation (Selective):

    • If the starting material had a protected 5-OMe, use

      
        (Boron Tribromide) at -78°C. The 5-OMe (peri-carbonyl) is rapidly demethylated to 5-OH due to the formation of a stable boron-chelate, yielding the target 5-hydroxy-2'-methoxyflavone.
      
Biological Assay: Mitochondrial ROS Detection

Applicability: Validating Tectochrysin activity.

  • Cell Line: HCT-116 (Human Colon Carcinoma).[1]

  • Treatment: Incubate cells with Tectochrysin (0, 5, 10, 20 µM) for 24 hours.

  • Staining: Add MitoSOX Red (5 µM) for 30 min at 37°C.

  • Analysis: Flow Cytometry (Ex/Em: 510/580 nm). Tectochrysin treatment should show a right-shift in fluorescence intensity, indicating superoxide generation.

References

  • Tectochrysin Bioactivity & Muscle Hypertrophy: Ono, T., et al. "5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy."[2] Food Science & Nutrition, 2019.

  • Mechanism of Action (Apoptosis/ROS): Park, S., et al. "5-Hydroxy-7-methoxyflavone Triggers Mitochondrial-Associated Cell Death via Reactive Oxygen Species Signaling in Human Colon Carcinoma Cells."[1] PLOS ONE, 2016.[1]

  • Structural Geometry (2'-Methoxy Twist): Wallet, J.C., et al.[3] "The crystal structure of 2'-methoxyflavonol."[4] Journal of Molecular Structure, 1990. (Contextual citation for B-ring torsion).

  • NMR Data & Synthesis: Moon, B.H., et al.[5] "The 1H and 13C NMR Data of 19 Methoxyflavonol Derivatives." Bulletin of the Korean Chemical Society, 2008.[5]

Sources

Exploratory

A Comprehensive Guide to the IUPAC Nomenclature of 5-Hydroxy-2'-Methoxyflavone Isomers

This technical guide provides a detailed exploration of the systematic nomenclature of 5-hydroxy-2'-methoxyflavone and its positional isomers, adhering to the standards set by the International Union of Pure and Applied...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed exploration of the systematic nomenclature of 5-hydroxy-2'-methoxyflavone and its positional isomers, adhering to the standards set by the International Union of Pure and Applied Chemistry (IUPAC). This document is intended for researchers, scientists, and professionals in the field of drug development who require a thorough understanding of flavonoid chemistry and nomenclature for unambiguous scientific communication.

Introduction: The Flavone Core and Its Significance

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, known for their wide range of biological activities.[1] The flavone backbone, a 15-carbon skeleton (C6-C3-C6), consists of two phenyl rings (A and B) and a heterocyclic C ring containing an oxygen atom.[2] The systematic naming of these compounds is crucial for differentiating between numerous isomers, each potentially possessing unique pharmacological properties. This guide will focus on the isomers of 5-hydroxy-2'-methoxyflavone, a substituted flavone with potential applications in medicinal chemistry.

The IUPAC provides a set of rules to generate unambiguous names for chemical compounds, ensuring that each structure has a unique identifier.[1] For complex natural products like flavonoids, a combination of systematic and semi-systematic naming conventions is often employed.[3] This guide will primarily focus on the systematic IUPAC names to provide the highest level of clarity.

The Foundation: Numbering the Flavone Skeleton

The accurate naming of any substituted flavone begins with the standardized numbering of the core structure. The flavone skeleton is numbered as follows: the C-ring and the fused A-ring are numbered from 1 to 8, while the B-ring substituents are indicated with primed numbers (2' to 6').

Below is a diagram illustrating the IUPAC numbering system for the flavone core.

Caption: IUPAC numbering of the flavone core structure.

Systematic Nomenclature of 5-Hydroxy-2'-Methoxyflavone Isomers

The systematic name for a substituted flavone is constructed by identifying the parent structure, which is "flavone," and then prefixing the names of the substituent groups with their corresponding locants (position numbers).[4] The substituents are listed in alphabetical order. For the target molecule, the substituents are "hydroxy" and "methoxy."

The parent flavone structure is systematically named 2-phenyl-4H-chromen-4-one. Therefore, the systematic IUPAC name for 5-hydroxy-2'-methoxyflavone is 5-hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one .

The isomers of 5-hydroxy-2'-methoxyflavone arise from the different possible positions of the hydroxyl (-OH) and methoxy (-OCH3) groups on the flavone skeleton.

Positional Isomerism

The hydroxyl group can be located at positions 3, 5, 6, 7, 8 on the A and C rings, and at positions 2', 3', 4', 5', 6' on the B ring. Similarly, the methoxy group can occupy any of these positions. The total number of possible isomers is therefore extensive. This guide will systematically outline the nomenclature for all possible mono-hydroxy, mono-methoxy flavone isomers.

The following diagram illustrates the potential sites for substitution on the flavone core, leading to a multitude of isomers.

Caption: Possible substitution sites on the flavone skeleton.

Table of Isomers

The following table provides a systematic list of IUPAC names for various positional isomers of a mono-hydroxy, mono-methoxy substituted flavone. The substituents "hydroxy" and "methoxy" are alphabetized in the name.

Hydroxy PositionMethoxy PositionSystematic IUPAC Name
52'5-Hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one
53'5-Hydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one
54'5-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
62'6-Hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one
63'6-Hydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one
64'6-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
72'7-Hydroxy-2-(2-methoxyphenyl)-4H-chromen-4-one
73'7-Hydroxy-2-(3-methoxyphenyl)-4H-chromen-4-one
74'7-Hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one
2'52-(2-Hydroxyphenyl)-5-methoxy-4H-chromen-4-one
3'52-(3-Hydroxyphenyl)-5-methoxy-4H-chromen-4-one
4'52-(4-Hydroxyphenyl)-5-methoxy-4H-chromen-4-one
.........

This table is illustrative and not exhaustive of all possible combinations.

Experimental Validation of Isomeric Structure

The unambiguous identification of a specific isomer requires experimental data. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for the structural elucidation of flavonoids.[1][5]

Hypothetical Experimental Workflow

The following workflow outlines the steps to confirm the structure of a synthesized or isolated flavone isomer, for instance, 5-hydroxy-2'-methoxyflavone.

Experimental_Workflow cluster_purification Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation raw_sample Crude Product/ Plant Extract hplc Preparative HPLC raw_sample->hplc pure_isomer Isolated Putative Isomer hplc->pure_isomer ms LC-MS/MS Analysis pure_isomer->ms nmr 1D & 2D NMR Spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) pure_isomer->nmr data_analysis Spectroscopic Data Interpretation ms->data_analysis nmr->data_analysis structure Confirmed Structure data_analysis->structure iupac_name Assign Systematic IUPAC Name structure->iupac_name

Caption: Workflow for the structural elucidation of a flavone isomer.

Step-by-Step Methodologies

Step 1: Isolation and Purification The crude product from a synthesis or a plant extract is subjected to preparative High-Performance Liquid Chromatography (HPLC) to isolate the target isomer in high purity.

Step 2: Mass Spectrometry (MS) Analysis The purified isomer is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine its molecular weight. Tandem MS (MS/MS) experiments are then performed to induce fragmentation of the molecule. The fragmentation pattern provides crucial information about the connectivity of the atoms and the location of the substituents on the different rings.[6][7]

Step 3: Nuclear Magnetic Resonance (NMR) Spectroscopy A suite of NMR experiments is conducted to definitively establish the structure.

  • ¹H NMR: Provides information on the number and chemical environment of protons. The chemical shifts and coupling constants of the aromatic protons are highly indicative of the substitution pattern on the A and B rings.

  • ¹³C NMR: Determines the number of unique carbon atoms and their chemical environments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC). HMBC is particularly powerful for establishing the position of substituents by observing correlations between the protons of the methoxy group and the carbons of the phenyl ring, and between hydroxyl protons and adjacent carbons.[5]

Step 4: Data Interpretation and Structure Confirmation The data from MS and NMR are meticulously analyzed and pieced together to build a complete picture of the molecular structure. The exact positions of the hydroxyl and methoxy groups are confirmed by the observed correlations in the 2D NMR spectra.

Step 5: IUPAC Name Assignment Once the structure is unequivocally confirmed, the systematic IUPAC name is assigned according to the rules outlined in this guide.

Conclusion

The systematic nomenclature of flavonoids is essential for accurate scientific communication and the advancement of research in fields such as medicinal chemistry and drug discovery. This guide has provided a comprehensive overview of the IUPAC rules for naming 5-hydroxy-2'-methoxyflavone and its positional isomers. By understanding the foundational principles of flavone numbering and the application of systematic naming conventions, researchers can confidently and unambiguously describe the chemical entities they are investigating. The integration of modern analytical techniques such as mass spectrometry and NMR spectroscopy provides the necessary tools for the definitive structural elucidation and correct naming of these important biomolecules.

References

  • Flavonoid - Wikipedia. [Link]

  • IUPAC Rules. [Link]

  • Nomenclature of Flavonoids (IUPAC Recommendations 2017). [Link]

  • Priority Ordering of Functional Groups in Organic Chemistry Nomenclature. [Link]

  • IUPAC Naming of Organic Compounds with Functional Groups. [Link]

  • How to Name a Compound with Multiple Functional Groups. [Link]

  • Nomenclature and Funtional Group Priorities. [Link]

  • Overview of the IUPAC Naming Strategy. [Link]

  • Nomenclature of Flavonoids. [Link]

  • The Nomenclature of Disubstituted and Polysubstituted Benzenes. [Link]

  • Naming Complex Substituents. [Link]

  • What is the basis for priority order of functional groups in nomenclature of organic compounds? [Link]

  • In functional and substituent groups, which have priority in IUPAC nomenclature? [Link]

  • Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. [Link]

  • STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. [Link]

  • Structural Characterization of Flavonoids Using Mass Spectrometry. [Link]

  • Structure elucidation of flavonoids using 1D&2D NMR. [Link]

  • Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques. [Link]

Sources

Foundational

The Architect's Blueprint: A Technical Guide to Pharmacophore Modeling of 5-Hydroxy Substituted Methoxyflavones

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals Preamble: From Natural Scaffolds to Rational Design The intricate architecture of natural products...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Perspective for Researchers, Scientists, and Drug Development Professionals

Preamble: From Natural Scaffolds to Rational Design

The intricate architecture of natural products has perennially offered a fertile ground for drug discovery. Among these, the flavonoid scaffold, a simple C6-C3-C6 backbone, has given rise to a vast and diverse family of bioactive compounds. This guide focuses on a particularly promising subclass: 5-hydroxy substituted methoxyflavones. These molecules are not mere curiosities of phytochemistry; they are potent modulators of biological systems, exhibiting a spectrum of activities including anticancer, anti-inflammatory, and neuroprotective effects.

However, the journey from a promising natural product to a clinically viable drug is fraught with challenges. It demands a deep understanding of the molecular interactions that govern bioactivity. This is where the discipline of pharmacophore modeling emerges as an indispensable tool. A pharmacophore is an abstract representation of the steric and electronic features of a molecule that are essential for its interaction with a specific biological target.[1] In essence, it is the molecular blueprint that dictates a compound's therapeutic potential.

This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a fluid, yet rigorous, narrative that mirrors the intellectual and practical workflow of a seasoned computational chemist. We will dissect the "why" behind every "how," grounding each step in the principles of scientific integrity and causality. Our exploration will be twofold, delving into both ligand-based and structure-based pharmacophore modeling, providing you with a comprehensive understanding of how to unlock the therapeutic promise of 5-hydroxy substituted methoxyflavones.

Chapter 1: The Therapeutic Landscape of 5-Hydroxy Substituted Methoxyflavones

The strategic placement of hydroxyl and methoxy groups on the flavone core dramatically influences the molecule's physicochemical properties and, consequently, its biological activity. The 5-hydroxy group, in particular, often plays a crucial role in chelating metal ions and forming key hydrogen bonds with protein targets.

Biological ActivityKey Findings & Examples
Anticancer 5-hydroxy-3',4',7-trimethoxyflavone (HTMF) has demonstrated the ability to inhibit the binding of MDM2 to p53, thereby inducing apoptosis in breast cancer cells. The 5-hydroxy group is often implicated in direct interactions within protein kinase hinge regions.
Anti-inflammatory Methoxyflavones are known to modulate inflammatory pathways. For instance, they can suppress the production of pro-inflammatory cytokines by inhibiting key signaling proteins like those in the NF-κB pathway.
Neuroprotective 5-Methoxyflavone has been identified as an inhibitor of DNA polymerase-β, a mechanism that can halt neurodegeneration beyond general antioxidant effects.

Chapter 2: The Core Principles of Pharmacophore Modeling

Pharmacophore modeling is broadly categorized into two approaches, the choice of which is dictated by the available knowledge of the biological target.[1]

  • Ligand-Based Pharmacophore Modeling: This approach is employed when the three-dimensional structure of the target protein is unknown, but a set of active and inactive ligands has been identified. The fundamental assumption is that the common chemical features shared by the active molecules are responsible for their biological activity.[2]

  • Structure-Based Pharmacophore Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a pharmacophore model can be derived from the key interaction points within the ligand-binding site.[1][2] This method offers a more direct insight into the molecular recognition process.

The essential pharmacophoric features that are typically modeled include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive and Negative Ionizable Centers

The following diagram illustrates the conceptual divergence of these two core strategies.

G cluster_0 Pharmacophore Modeling Approaches Start Project Goal: Identify Novel 5-Hydroxy Methoxyflavone Modulators Decision Is the 3D structure of the target protein known? Start->Decision LigandBased Ligand-Based Modeling Decision->LigandBased No StructureBased Structure-Based Modeling Decision->StructureBased Yes

Caption: Decision workflow for selecting a pharmacophore modeling approach.

Chapter 3: Ligand-Based Pharmacophore Modeling Protocol

This protocol will guide you through the process of developing a predictive pharmacophore model when the target structure is unknown.

Step 1: Assembling and Curating the Ligand Dataset

The quality of a ligand-based pharmacophore model is fundamentally dependent on the quality of the input data.

  • Data Collection: Compile a dataset of 5-hydroxy substituted methoxyflavones with experimentally determined biological activities (e.g., IC50 or Ki values) against a specific target or cellular phenotype. Aim for a dataset that spans a wide range of activities, from highly active to inactive.

  • Data Curation: Standardize the chemical structures. This includes correcting protonation states, removing counter-ions, and ensuring consistent representation of tautomers.

  • Dataset Partitioning: Divide the dataset into a training set and a test set. The training set (typically 70-80% of the data) will be used to generate the pharmacophore models, while the test set will be used for external validation. It is crucial that the test set contains a representative sample of the chemical diversity and activity range of the full dataset.

Step 2: Conformational Analysis and Feature Mapping
  • Conformational Search: For each molecule in the training set, generate a diverse set of low-energy conformations. This is a critical step as the bioactive conformation is unknown.

  • Feature Identification: Identify the pharmacophoric features for each conformation of every molecule in the training set. Software such as LigandScout, MOE, or Discovery Studio can automate this process.[1]

Step 3: Pharmacophore Model Generation and Ranking
  • Model Generation: The software will align the conformations of the active molecules in the training set to identify common pharmacophoric features. This process typically generates multiple pharmacophore hypotheses.[3]

  • Scoring and Ranking: Each hypothesis is scored based on how well it maps the features of the most active compounds while excluding the features of inactive compounds. The scoring function will vary between different software packages.

Step 4: Rigorous Model Validation

A pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds.[4]

  • Test Set Validation: Screen the test set against the generated pharmacophore models. A good model should identify a high percentage of the active compounds in the test set while classifying most of the inactive compounds as such.

  • Decoy Set Screening: Create or obtain a decoy set, which consists of molecules with similar physicochemical properties to the active compounds but are topologically distinct and presumed to be inactive.[5] A robust pharmacophore model should have a low hit rate for the decoy set.

  • Fischer's Randomization Test: This statistical validation method assesses the significance of the pharmacophore model.[4] The activities of the training set molecules are shuffled, and new pharmacophore models are generated. If the original model has a significantly better score than the randomized models, it is considered statistically robust.[4]

The following diagram outlines the ligand-based modeling workflow.

G cluster_1 Ligand-Based Pharmacophore Modeling Workflow A 1. Dataset Assembly (Active & Inactive Flavonoids) B 2. Training & Test Set Partition A->B C 3. Conformational Analysis B->C D 4. Feature Mapping C->D E 5. Pharmacophore Model Generation D->E F 6. Model Validation (Test Set, Decoy Set, Fischer's Test) E->F G 7. Validated Pharmacophore Model F->G

Caption: Step-by-step workflow for ligand-based pharmacophore modeling.

Chapter 4: Structure-Based Pharmacophore Modeling Protocol

This protocol is applicable when a high-quality 3D structure of the target protein is available, for instance, a protein kinase co-crystallized with an inhibitor.

Step 1: Target Preparation
  • Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

  • Structure Preparation: Prepare the protein structure by adding hydrogen atoms, assigning correct protonation states to residues, and removing water molecules that are not involved in ligand binding.

Step 2: Binding Site Identification and Feature Generation
  • Binding Site Definition: Identify the ligand-binding pocket. This is straightforward if the PDB structure contains a co-crystallized ligand.

  • Interaction Analysis: Analyze the interactions between the protein and the co-crystallized ligand (or a docked ligand). Identify key hydrogen bonds, hydrophobic contacts, and aromatic interactions.

  • Pharmacophore Feature Generation: Based on the identified interactions, generate pharmacophore features. For example, a hydrogen bond from a backbone amide to the ligand's 5-hydroxy group would be represented as a hydrogen bond acceptor feature. Software can automate the generation of these features from the protein-ligand complex.[6]

Step 3: Model Refinement and Validation
  • Model Refinement: The initial structure-based pharmacophore may contain redundant or non-essential features. Refine the model by selecting the features that are most critical for binding affinity and selectivity.

  • Validation: Similar to the ligand-based approach, validate the structure-based model using a test set of known active and inactive compounds and a decoy set.

The diagram below illustrates the structure-based modeling workflow.

G cluster_2 Structure-Based Pharmacophore Modeling Workflow H 1. Obtain & Prepare Target 3D Structure I 2. Define Ligand Binding Site H->I J 3. Analyze Protein-Ligand Interactions I->J K 4. Generate Pharmacophore Features J->K L 5. Model Refinement K->L M 6. Model Validation (Test Set, Decoy Set) L->M N 7. Validated Pharmacophore Model M->N

Caption: Step-by-step workflow for structure-based pharmacophore modeling.

Chapter 5: Application of the Validated Pharmacophore Model

A validated pharmacophore model is a powerful tool for virtual screening and lead optimization.

Virtual Screening

The primary application of a pharmacophore model is to screen large compound databases (such as ZINC, ChEMBL, or proprietary libraries) to identify novel molecules that match the pharmacophore and are therefore likely to be active.[4][7]

Integration with Molecular Docking

Pharmacophore models can be used as a pre-filter for molecular docking studies.[8] By first screening a database with the pharmacophore, the number of compounds that need to be docked is significantly reduced, saving computational resources. The pharmacophore can also be used to guide the docking process, ensuring that the predicted binding poses satisfy the key pharmacophoric constraints.

Lead Optimization

For a known active 5-hydroxy substituted methoxyflavone, a pharmacophore model can provide insights into which parts of the molecule are essential for activity. This information can guide medicinal chemists in designing derivatives with improved potency, selectivity, and pharmacokinetic properties.

Conclusion: A Dynamic Tool in the Drug Discovery Arsenal

Pharmacophore modeling is not a static, one-off calculation but a dynamic and iterative process that, when executed with rigor and scientific acumen, can significantly accelerate the discovery of novel therapeutics. For 5-hydroxy substituted methoxyflavones, this computational approach provides a rational framework for understanding their structure-activity relationships and for identifying new lead compounds with enhanced therapeutic potential. By integrating both ligand- and structure-based methods and adhering to stringent validation protocols, researchers can confidently navigate the vast chemical space and translate the promise of these remarkable natural products into tangible clinical benefits.

References

  • Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. (2025). Chemoinformatics Review. [Link]

  • Wang, F., & Chen, Y. (2013). Pharmacophore models generation by catalyst and phase consensus-based virtual screening protocol against PI3Kα inhibitors. Journal of Molecular Graphics and Modelling, 40, 80-92. [Link]

  • Pratama, M. R. F., Poerwono, H., & Siswodihardjo, S. (2020). Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. Molecules, 25(20), 4826. [Link]

  • Baei, B., Askari, P., Askari, F. S., Kiani, S. J., & Mohebbi, A. (2024). Ligand-based pharmacophore modeling, virtual screening, and 2D quantitative structure-activity relationship performance on anti-Hepatitis B virus flavonols. Preprints.org. [Link]

  • de Oliveira, G. V. M., et al. (2023). Pharmacophore-Based Virtual Screening of Alkaloids and Flavonoids for Designing Drugs with Inhibitory Activity on the Enzyme Monoamine Oxidase B. Pharmaceuticals, 16(7), 988. [Link]

  • Sartika, S., et al. (2022). Pharmacophore Modeling and Molecular Docking of Flavonoid Derivatives in Abelmoschus manihot Against Human Estrogen Receptor Alpha of Breast Cancer. ETFLIN, 5(2), 116-125. [Link]

  • Li, Y., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Molecules, 26(16), 4967. [Link]

  • Paul, A., et al. (2022). Identification of Flavonoids as Putative ROS-1 Kinase Inhibitors Using Pharmacophore Modeling for NSCLC Therapeutics. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. (n.d.). SlideShare. [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling. (n.d.). ResearchGate. [Link]

  • Baei, B., et al. (2025). Pharmacophore modeling and QSAR analysis of anti-HBV flavonols. PLOS ONE, 20(1), e0316765. [Link]

  • Pharmacophore modeling. (n.d.). SlideShare. [Link]

  • Wang, L., et al. (2017). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 7(8), 4567-4575. [Link]

  • Alam, S., et al. (2022). Pharmacophore-Model-Based Virtual-Screening Approaches Identified Novel Natural Molecular Candidates for Treating Human Neuroblastoma. International Journal of Molecular Sciences, 23(20), 12296. [Link]

  • Cuzzolin, A., et al. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. International Journal of Molecular Sciences, 23(11), 5918. [Link]

  • Wieder, M., et al. (2017). Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. Expert Opinion on Drug Discovery, 12(12), 1227-1242. [Link]

  • #Pharmacophore Modelling Drug Design # BIOVIA DRUG DISCOVERY#Discovery Studio#Pharmacophore Modeling. (2020, July 13). YouTube. [Link]

  • Ippolito, J. A., et al. (2025). Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. Journal of Chemical Information and Modeling. [Link]

  • LigandScout Tutorial Card 1: Creating a pharmacophore from a single protein-ligand complex. (n.d.). Inte:Ligand. [Link]

  • Hidayat, M., et al. (2023). In Silico Study of Hydroxy Chalcone and Flavone Derivatives as Epidermal Growth Factor Receptor (EGFR) Inhibitors. Borneo Journal of Pharmacy, 6(3), 200-208. [Link]

  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2022). Molecules, 27(15), 4999. [Link]

  • Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. (2025). Molecules. [Link]

  • Ligand-based pharmacophore model for the discovery of novel CXCR2 antagonists as anti-cancer metastatic agents. (2014). Bioorganic & Medicinal Chemistry Letters, 24(15), 3430-3434. [Link]

  • Pharmacophore modeling. (n.d.). Fiveable. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. (2023). International Journal of Molecular Sciences, 24(14), 11488. [Link]

  • Ligand-based pharmacophore modeling and machine learning for the discovery of potent aurora A kinase inhibitory leads of novel chemotypes. (2024). ResearchGate. [Link]

  • Developing new PI3Kγ inhibitors by combining pharmacophore modeling, molecular dynamic simulation, molecular docking, fragment-based drug design, and virtual screening. (2023). Computational Biology and Chemistry, 105, 107879. [Link]

  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. (2025). Neurotherapeutics. [Link]

  • Pharmacophore-Based Screening, Molecular Docking, and Dynamic Simulation of Fungal Metabolites as Inhibitors of Multi-Targets in Neurodegenerative Disorders. (2023). Biomolecules, 13(11), 1636. [Link]

  • Validation of the pharmacophore model, A) Fischer's randomization... (n.d.). ResearchGate. [Link]

  • Lead compound discovery using pharmacophore-based models of small-molecule metabolites from human blood as inhibitor cellular entry of SARS-CoV-2. (2023). Journal of Pharmaceutical and Applied Chemistry, 9(3), 221-230. [Link]

  • Docking Of The Isolated Compounds - 3,3',4',5,7-Penta Hydroxy Isoflavone And 5,7,4' - Tri Hydroxy Isoflavone From The Leaves Of Sesbania Grandiflora Against Cancer Drug Target (AKT1) And T2DM Drug Target (DPP4). (2017). IOSR Journal of Pharmacy, 7(11), 1-10. [Link]

  • Water-Based Pharmacophore Modeling in Kinase Inhibitor Design: A Case Study on Fyn and Lyn Protein Kinases. (2025). Journal of Chemical Information and Modeling. [Link]

  • Applications of the Pharmacophore Concept in Natural Product inspired Drug Design. (2017). u:scholar. [Link]

  • Virtual Screening of Natural Products Database. (n.d.). Scribd. [Link]

  • Baei, B., et al. (2025). Pharmacophore modeling and QSAR analysis of anti-HBV flavonols. PLOS ONE, 20(1), e0316765. [Link]

  • Virtual Screening of Natural Products Database. (n.d.). ResearchGate. [Link]

  • Identification of mitogen-activated protein kinase 7 inhibitors from natural products: Combined virtual screening and dynamic simulation studies. (2023). ResearchGate. [Link]

  • Molecular docking and dynamics in protein serine/threonine kinase drug discovery: advances, challenges, and future perspectives. (2025). Frontiers in Chemistry, 13. [Link]

  • Structure-based pharmacophore search and docking - Molecular Operating Environments (MOE). (2020, May 19). YouTube. [Link]

  • Pharmacophore based virtual screening for natural product database revealed possible inhibitors for SARS-COV-2 main protease. (2022). Journal of Biomolecular Structure and Dynamics, 40(6), 2533-2544. [Link]

  • LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. (2005). Journal of Chemical Information and Modeling, 45(1), 160-169. [Link]

  • Using Ligand Scout to perform Ligand based pharmacophore modeling and Virtual Screening. (2013, August 28). YouTube. [Link]

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Protocols & Analytical Methods

Method

Precision Synthesis of 5-Hydroxy-2'-methoxyflavone: Application Note &amp; Protocol

Executive Summary This application note details the synthesis of 5-hydroxy-2'-methoxyflavone , a bioactive flavonoid scaffold with potential pharmaceutical applications ranging from antioxidant activity to kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5-hydroxy-2'-methoxyflavone , a bioactive flavonoid scaffold with potential pharmaceutical applications ranging from antioxidant activity to kinase inhibition. The protocol utilizes a robust, two-step convergent strategy: a Claisen-Schmidt condensation to generate the chalcone intermediate, followed by an iodine-mediated oxidative cyclization in DMSO. This guide prioritizes reproducibility, offering optimized stoichiometry, mechanistic insights, and troubleshooting parameters to ensure high yield and purity.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the C6-C3-C6 flavonoid skeleton. The 5-hydroxyl group is critical for biological activity, often serving as a hydrogen-bond donor in protein-ligand interactions.

Strategic Disconnections
  • C2-O1 Bond Formation (Cyclization): The pyranone C-ring is formed via oxidative cyclization of a 2'-hydroxychalcone precursor.

  • C2-C3 Bond Formation (Condensation): The chalcone is assembled via an aldol condensation between an acetophenone and a benzaldehyde.

Starting Materials:

  • Fragment A (A-Ring): 2,6-Dihydroxyacetophenone (2,6-DHAP). The symmetry of this molecule ensures that reaction at either hydroxyl group yields the same 5-hydroxy product.

  • Fragment B (B-Ring): 2-Methoxybenzaldehyde (o-Anisaldehyde).

Figure 1: Retrosynthetic pathway showing the convergent assembly of the flavone core.

Step 1: Claisen-Schmidt Condensation[1][2]

This step involves the base-catalyzed condensation of 2,6-dihydroxyacetophenone with 2-methoxybenzaldehyde.

Mechanistic Insight

The reaction proceeds via an enolate ion formed at the acetyl group of 2,6-DHAP. The presence of the ortho-hydroxyl groups facilitates the reaction but also requires careful pH control to prevent polymerization. The resulting intermediate is a 2',6'-dihydroxychalcone . The 6'-hydroxyl group (which becomes the 5-OH in the flavone) forms a strong intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the molecule but reducing the reactivity of the carbonyl carbon.

Protocol: Synthesis of 2',6'-Dihydroxy-2-methoxychalcone

Reagents & Equipment:

  • 2,6-Dihydroxyacetophenone (10 mmol, 1.52 g)

  • 2-Methoxybenzaldehyde (10 mmol, 1.36 g)

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) (40% aqueous solution)

  • Ethanol (95% or absolute)

  • HCl (6M) for neutralization

  • Ice bath, magnetic stirrer, suction filtration setup.

Procedure:

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.52 g of 2,6-dihydroxyacetophenone and 1.36 g of 2-methoxybenzaldehyde in 15 mL of ethanol.

  • Catalysis: Cool the mixture to 0–5°C in an ice bath. Add 10 mL of 40% aqueous KOH dropwise with vigorous stirring. The solution will turn deep orange/red, indicating the formation of the phenoxide/enolate species.

  • Reaction: Allow the reaction to stir at room temperature for 24–48 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1]

  • Quenching: Pour the reaction mixture into 100 g of crushed ice containing dilute HCl. Acidify until pH ~2. A yellow-orange precipitate (the chalcone) will form immediately.

  • Isolation: Filter the solid under vacuum. Wash copiously with cold water to remove salts and excess acid.

  • Purification: Recrystallize from ethanol.

    • Expected Yield: 70–85%

    • Appearance: Yellow to orange needles.

Critical Control Point:

  • Temperature: Do not heat the reaction. Higher temperatures promote the Cannizzaro reaction of the aldehyde or polymerization of the chalcone.

Step 2: Oxidative Cyclization

The conversion of 2'-hydroxychalcones to flavones is efficiently achieved using Iodine in DMSO .[2] This method is superior to SeO₂ for sensitive substrates and typically provides higher yields for 5-hydroxy derivatives.

Mechanistic Insight

Iodine acts as a Lewis acid to activate the Michael acceptor system and facilitates the intramolecular attack of the 2'-hydroxyl group onto the


-carbon. Subsequent oxidative dehydrogenation (loss of HI) aromatizes the C-ring to yield the flavone. DMSO serves as both the solvent and an oxidant co-factor.
Protocol: Cyclization to 5-Hydroxy-2'-methoxyflavone

Reagents & Equipment:

  • 2',6'-Dihydroxy-2-methoxychalcone (from Step 1) (5 mmol)

  • Iodine (I₂) (catalytic to stoichiometric, typically 0.1 – 0.5 eq is sufficient, though some protocols use 1 eq for speed)

  • Dimethyl sulfoxide (DMSO) (10 mL)

  • Sodium Thiosulfate (saturated aq. solution)

  • Reflux condenser, oil bath.

Procedure:

  • Setup: Dissolve 5 mmol of the chalcone in 10 mL of DMSO in a 50 mL round-bottom flask.

  • Addition: Add a crystal of Iodine (approx. 50-100 mg).

  • Heating: Heat the mixture to 130–140°C for 2–4 hours.

    • Note: The reaction progress can be monitored by TLC.[1] The chalcone spot will disappear, and a less polar fluorescent spot (flavone) will appear.

  • Work-up: Cool the mixture to room temperature. Pour into 50 mL of crushed ice.

  • Quenching: Add saturated sodium thiosulfate solution dropwise with stirring until the brown color of iodine disappears.

  • Isolation: The flavone will precipitate as a pale yellow or off-white solid. Filter the solid.[1][3]

  • Purification: Recrystallize from methanol or a chloroform/hexane mixture. For high purity, silica gel column chromatography (Hexane:EtOAc gradient) may be required.

Figure 2: Operational workflow for the two-step synthesis.

Characterization & Data Analysis

Verification of the 5-hydroxy-2'-methoxyflavone structure is performed via NMR and MS.

Expected Analytical Data
ParameterSignal CharacteristicsStructural Assignment
¹H NMR (DMSO-d₆) δ 12.5 - 12.8 ppm (s, 1H) 5-OH (Chelated OH, diagnostic singlet)
δ 6.5 - 6.8 ppm (s, 1H)H-3 (Characteristic of Flavone C-ring)
δ 3.8 - 3.9 ppm (s, 3H)-OCH₃ (Methoxy group on B-ring)
δ 6.0 - 7.5 ppm (m, Ar-H)Aromatic protons (A & B rings)
IR Spectroscopy ~1650 cm⁻¹C=O (Carbonyl, shifted due to H-bonding)
~3400 cm⁻¹ (broad)-OH stretch
Mass Spectrometry [M+H]⁺ peakConsistent with molecular weight

Interpretation: The most critical spectral feature is the downfield singlet around 12.5 ppm in the ¹H NMR. This indicates the 5-OH proton is involved in a strong intramolecular hydrogen bond with the C4 carbonyl, confirming the flavone structure and the retention of the hydroxyl group.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete condensation or Cannizzaro reaction.Increase reaction time (up to 72h). Ensure KOH concentration is sufficient (40-50%). Keep temp < 10°C during addition.
Oily Product (Step 1) Impurities or solvent retention.Triturate the oil with ice-cold water or ethanol. If persistent, extract with EtOAc and recrystallize.
Incomplete Cyclization Insufficient heat or iodine.Increase temp to 140°C. Add slightly more iodine (up to 0.5 eq).
Dark/Tarry Product Polymerization or oxidation.Use fresh DMSO. Ensure inert atmosphere (N₂) during heating if scaling up.

References

  • Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction. SciSpace. [Link]

  • Synthesis of 2',6'-dihydroxy-3,4-dimethoxy chalcone... cyclized with iodine in DMSO. ResearchGate. [Link]

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Core.ac.uk. [Link]

  • Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source. Journal of the Serbian Chemical Society. [Link][4]

  • Synthetic Studies toward 5,6,7,3',4'-Monomethoxytetrahydroxyflavones. NIH / PMC. [Link]

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Application

Application Note: Protocol for Oxidative Cyclization of 2'-Hydroxy-2-methoxychalcone

Abstract & Scope This application note details the protocol for the oxidative cyclization of 2'-hydroxy-2-methoxychalcone to 2'-methoxyflavone (IUPAC: 2-(2-methoxyphenyl)-4H-chromen-4-one). While various oxidative reagen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the protocol for the oxidative cyclization of 2'-hydroxy-2-methoxychalcone to 2'-methoxyflavone (IUPAC: 2-(2-methoxyphenyl)-4H-chromen-4-one). While various oxidative reagents exist (e.g., DDQ, SeO₂, hypervalent iodine), the Iodine/DMSO (I₂/DMSO) system is selected here as the "Gold Standard" due to its operational simplicity, high functional group tolerance, and cost-effectiveness. This guide provides a mechanistic rationale, a step-by-step experimental workflow, and critical troubleshooting insights for researchers in medicinal chemistry and drug discovery.

Introduction

Flavones are a privileged scaffold in drug discovery, exhibiting anti-inflammatory, antioxidant, and anticancer activities.[1] The transition from a chalcone (open-chain) to a flavone (closed-ring) requires the formation of a C-O bond and an oxidative dehydrogenation.

The specific substrate, 2'-hydroxy-2-methoxychalcone , presents a steric and electronic environment where the ortho-methoxy group on the B-ring can influence the cyclization kinetics. The I₂/DMSO method facilitates this transformation by serving dual roles: iodine acts as the electrophilic trigger for cyclization, while DMSO serves as both the solvent and the terminal oxidant to regenerate iodine from HI, making the process catalytic in principle (though often stoichiometric amounts are used for rate acceleration).

Reaction Mechanism

Understanding the mechanism is vital for troubleshooting. The reaction proceeds through an iodonium intermediate, followed by intramolecular nucleophilic attack and subsequent elimination.

Mechanistic Pathway (Graphviz Visualization)

ReactionMechanism Chalcone 2'-Hydroxy-2-methoxychalcone (Substrate) Iodonium Iodonium Intermediate (Electrophilic Activation) Chalcone->Iodonium + I2 I2 Iodine (I2) Cyclization Intramolecular Nucleophilic Attack (Ring Closure) Iodonium->Cyclization 2'-OH Attack IodoFlavanone 3-Iodoflavanone Intermediate Cyclization->IodoFlavanone Elimination Thermal Elimination of HI IodoFlavanone->Elimination - HI Flavone 2'-Methoxyflavone (Final Product) Elimination->Flavone DMSO_Cycle DMSO -> DMS + H2O (Regenerates I2 from HI) Elimination->DMSO_Cycle HI byproduct DMSO_Cycle->I2 Oxidation

Figure 1: Mechanistic pathway of I₂/DMSO mediated oxidative cyclization. The reaction involves electrophilic activation of the alkene, ring closure, and oxidative elimination.

Materials & Reagents

Reagent/SolventPurity/GradeRoleHazard Note
2'-Hydroxy-2-methoxychalcone >98% (HPLC)SubstrateIrritant
Iodine (I₂) ResublimedOxidant/CatalystCorrosive, Staining
Dimethyl Sulfoxide (DMSO) Anhydrous (>99.9%)Solvent/Co-oxidantPermeable (Skin)
Sodium Thiosulfate (Na₂S₂O₃) 10% aq. solutionQuenching AgentIrritant
Ethyl Acetate (EtOAc) ACS GradeExtraction SolventFlammable

Experimental Protocol

Standard Operating Procedure (I₂/DMSO Method)

Scale: 1.0 mmol (approx. 254 mg of chalcone) Expected Yield: 75–85%

Step 1: Reaction Setup
  • Weigh 254 mg (1.0 mmol) of 2'-hydroxy-2-methoxychalcone into a 25 mL round-bottom flask (RBF).

  • Add 10 mL of anhydrous DMSO. Stir until the solid is completely dissolved.

  • Add 25 mg (0.1 mmol, 10 mol%) of Iodine (I₂).

    • Note: While catalytic amounts work, adding a stoichiometric amount (1.0 equiv, 254 mg) can significantly accelerate the reaction if time is a constraint, though it requires more rigorous workup. For this protocol, we use a catalytic amount to minimize side reactions.

Step 2: Thermal Activation
  • Equip the RBF with a reflux condenser.[2]

  • Heat the mixture to 130°C in an oil bath.

  • Monitor the reaction via Thin Layer Chromatography (TLC).[2][3]

    • Mobile Phase: Hexane:Ethyl Acetate (8:2).

    • Visualization: UV light (254 nm).[2] The chalcone typically fluoresces yellow/orange, while the flavone appears as a dark spot that fluoresces blue/purple under 365 nm.

    • Time: Reaction typically completes in 2–4 hours .

Step 3: Workup & Quenching
  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of crushed ice/water . A precipitate should form immediately.

  • Quenching: Add 10 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) to the mixture and stir for 10 minutes. This converts residual iodine (brown) to iodide (colorless), preventing product iodination and clearing the color.

Step 4: Isolation
  • If a solid persists: Filter the precipitate using a Buchner funnel. Wash with cold water (3 x 20 mL).

  • If an oil forms: Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL). Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 5: Purification
  • Recrystallize the crude solid from Ethanol or Methanol .

  • Alternatively, purify via flash column chromatography (Silica Gel 60, Hexane:EtOAc gradient 9:1 to 7:3).

Experimental Workflow Diagram

Workflow Start Dissolve Chalcone in DMSO AddI2 Add Iodine (I2) (10 mol% - 100 mol%) Start->AddI2 Heat Heat to 130°C (2-4 Hours) AddI2->Heat TLC Check TLC (Hex:EtOAc 8:2) Heat->TLC TLC->Heat Incomplete Quench Pour into Ice Water + Na2S2O3 Wash TLC->Quench Complete Isolate Filter Solid OR Extract with EtOAc Quench->Isolate Purify Recrystallize (EtOH) or Column Chromatography Isolate->Purify

Figure 2: Step-by-step experimental workflow for the synthesis of 2'-methoxyflavone.

Characterization & Data Analysis

Successful synthesis is confirmed by the disappearance of chalcone signals and the appearance of the characteristic flavone C-3 proton.

FeatureChalcone (Starting Material)Flavone (Product)
Appearance Yellow/Orange SolidWhite/Pale Yellow Needles
¹H NMR (C-H α/β vs C-3) Pair of doublets (J ~16 Hz) at δ 7.5–8.0 ppm (vinylic protons).Singlet at δ 6.7–6.9 ppm (C-3 proton of chromone ring).
¹H NMR (OH) Downfield singlet at δ >12.0 ppm (chelated OH).Absent .
¹³C NMR (Carbonyl) Ketone C=O at ~190 ppm.[3]Chromone C=O at ~178 ppm.[2]
MS (ESI+) [M+H]⁺ = 255.1[M+H]⁺ = 253.1 (Loss of 2H).

Troubleshooting & Optimization

Common Issues and Solutions
  • Incomplete Conversion:

    • Cause: Loss of Iodine via sublimation or insufficient temperature.

    • Solution: Add another 10 mol% of I₂ and ensure the reflux condenser is efficient. Verify oil bath temperature is actually reaching 130°C inside the flask (internal temp >110°C).

  • "Tar" Formation / Dark Impurities:

    • Cause: Overheating or polymerization.

    • Solution: Reduce temperature to 110°C and extend reaction time. Ensure inert atmosphere (N₂ or Ar) if the substrate is sensitive to air oxidation (though I₂/DMSO usually tolerates air).

  • Difficulty Removing DMSO:

    • Cause: High boiling point of DMSO.

    • Solution: The water pour method is most effective. If extracting, wash the organic layer extensively with water (5x) or brine to pull DMSO into the aqueous phase.

Green Chemistry Alternative

For labs prioritizing green chemistry, Ammonium Iodide (NH₄I) can be used instead of molecular iodine. NH₄I generates I₂ in situ and is often easier to handle.

  • Modification: Replace I₂ with NH₄I (10-20 mol%) and heat at 120°C in an open vessel (allows NH₃ escape, driving equilibrium).

References

  • Original Methodology (I₂/DMSO): Doshi, A. G., Soni, P. A., & Ghiya, B. J. (1986). Oxidation of 2'-hydroxychalcones with Iodine-DMSO. Indian Journal of Chemistry, 25B, 759.
  • Mechanistic Review

    • Masesane, I. B. (2015).[4][5] A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies, 3(2), 53-57.

  • Green Alternative (NH₄I)

    • Kulkarni, P. S., Kondhare, D. D., Varala, R., & Zubaidha, P. K. (2013).[5] Cyclization of 2'-hydroxychalcones to flavones using ammonium iodide as an iodine source - An eco-friendly approach.[6][5] Journal of the Serbian Chemical Society, 78(7), 909–916.[5]

  • Palladium-Catalyzed Approach (Comparison)

    • Lee, J. H., et al. (2021). Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization.[1] RSC Advances, 11, 14027-14036.

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Method

Isolation of 5-hydroxy-2'-methoxyflavone from Primula or Hottonia species

Application Note & Protocol Topic: High-Efficacy Isolation and Characterization of 5-hydroxy-2'-methoxyflavone from Primula and Hottonia Species Audience: Researchers, Natural Product Scientists, and Drug Development Pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficacy Isolation and Characterization of 5-hydroxy-2'-methoxyflavone from Primula and Hottonia Species

Audience: Researchers, Natural Product Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, field-proven guide for the isolation, purification, and structural elucidation of 5-hydroxy-2'-methoxyflavone, a bioactive flavonoid with potential pharmacological applications. The protocol is primarily based on methodologies established for Hottonia palustris, where its presence is confirmed, and is expertly adapted for high-efficacy application to Primula species, which are known to be rich in structurally related methoxyflavones.[1][2][3][4] We move beyond a simple recitation of steps to explain the underlying principles of each experimental choice, ensuring both reproducibility and a deep understanding of the workflow. The protocol integrates multi-stage chromatographic techniques and is validated by modern spectroscopic methods, providing a self-validating system for obtaining the target compound with high purity.

Introduction: The Scientific Imperative

Flavonoids represent a vast and structurally diverse class of plant secondary metabolites renowned for their broad spectrum of biological activities.[5] Within this class, methoxylated flavones are of particular interest due to their enhanced metabolic stability and bioavailability, which can translate to improved therapeutic potential.[6] 5-hydroxy-2'-methoxyflavone (Figure 1) is a specific polymethoxyflavone that has been successfully isolated from the aerial parts of Hottonia palustris (Primulaceae family) and has demonstrated potent DNA biosynthesis-inhibitory activity in cancer cell lines.[1][2][7]

The genus Primula, a close relative of Hottonia, is a rich source of various methoxyflavones, making it a highly probable source for this compound or its isomers.[3][8][9] The structural characteristics of 5-hydroxy-2'-methoxyflavone—specifically, the presence of a phenolic hydroxyl group at C-5 and a methoxy group on the B-ring—dictate its physicochemical properties, forming the logical basis for the separation strategy detailed herein. This guide provides the necessary protocols to empower researchers to efficiently isolate this valuable compound for further pharmacological investigation.

Figure 1: Chemical Structure of 5-hydroxy-2'-methoxyflavone

  • Molecular Formula: C₁₆H₁₂O₄

  • Molecular Weight: 268.26 g/mol [10]

  • IUPAC Name: 5-hydroxy-2-(2-methoxyphenyl)chromen-4-one[1]

Principle of the Isolation Workflow

The isolation strategy is built upon a gradient of polarity. We begin with a broad-spectrum solvent to extract a wide range of semi-polar compounds from the plant matrix. This crude extract is then systematically refined through a series of chromatographic steps. Each step selectively removes impurities and enriches the fraction containing the target molecule, culminating in a highly purified final product. In-process monitoring via Thin-Layer Chromatography (TLC) serves as a self-validating checkpoint at each stage.

Workflow Overview Diagram

Isolation_Workflow cluster_prep Phase 1: Preparation & Extraction cluster_fractionation Phase 2: Fractionation & Enrichment cluster_purification Phase 3: High-Resolution Purification cluster_final Phase 4: Final Product Plant Dried & Powdered Plant Material (Hottonia or Primula spp.) Extraction Maceration with 70-80% Ethanol Plant->Extraction Extraction of metabolites Evaporation Solvent Evaporation (Rotary Evaporator) Extraction->Evaporation Crude Crude Ethanolic Extract Evaporation->Crude Partition Liquid-Liquid Partitioning (vs. Dichloromethane/Ethyl Acetate) Crude->Partition Polarity-based separation Organic Enriched Flavonoid Fraction (DCM/EtOAc) Partition->Organic CC Silica Gel Column Chromatography (Gradient Elution) Organic->CC Chromatographic separation Fractions Collection of Fractions (Monitored by TLC) CC->Fractions Isocratic/Gradient Elution PrepTLC Preparative TLC or Sephadex LH-20 Fractions->PrepTLC Pooling & further purification Pure Pure 5-hydroxy-2'-methoxyflavone PrepTLC->Pure Analysis Structural Elucidation & Purity Check (HPLC, MS, NMR, UV-Vis) Pure->Analysis Validation

Caption: A multi-phase workflow for the isolation of 5-hydroxy-2'-methoxyflavone.

Materials and Reagents

Reagent/MaterialGradeSupplier Example
Plant Material (Aerial Parts)Dried, authenticatedBotanical Supplier
Ethanol (EtOH)ACS Grade or higherSigma-Aldrich
Methanol (MeOH)HPLC GradeFisher Scientific
Dichloromethane (DCM)ACS GradeVWR
Ethyl Acetate (EtOAc)ACS GradeSigma-Aldrich
n-HexaneACS GradeFisher Scientific
Acetonitrile (ACN)HPLC GradeVWR
Formic AcidLC-MS GradeSigma-Aldrich
Deionized Water (ddH₂O)Type 1 UltrapureMillipore System
Silica Gel 60 (0.040-0.063 mm)For Column ChromatographyMerck Millipore
TLC Plates (Silica Gel 60 F₂₅₄)Aluminum-backedMerck Millipore
Sephadex LH-20Chromatography GradeGE Healthcare
5-hydroxyflavoneReference StandardSigma-Aldrich

Detailed Experimental Protocols

PART I: Plant Material Preparation and Crude Extraction

1. Sourcing and Preparation:

  • Procure authenticated, dried aerial parts of Hottonia palustris or flowers of Primula veris/vulgaris.[1][11]

  • Grind the plant material into a coarse powder (approx. 20-40 mesh) using a laboratory mill to increase the surface area for efficient solvent penetration.

  • Dry the powder in an oven at 40-50°C for 24 hours to remove residual moisture, which can interfere with extraction efficiency.

2. Solvent Extraction:

  • Macerate 500 g of the dried powder in 5 L of 70% aqueous ethanol.

  • Rationale: A 70% ethanol solution is optimal for extracting a broad range of polyphenols, including semi-polar flavonoids, from dried Primula material, balancing polarity to effectively solubilize the target compounds while minimizing the extraction of highly polar sugars or non-polar lipids.[11]

  • Stir the mixture at room temperature for 24 hours. Protect from light to prevent photochemical degradation of flavonoids.

  • Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine all filtrates and concentrate under reduced pressure at 45°C using a rotary evaporator to yield a dark, viscous crude extract.

PART II: Fractionation and Chromatographic Purification

1. Liquid-Liquid Partitioning (Enrichment):

  • Resuspend the crude extract in 500 mL of ddH₂O and transfer to a 2 L separatory funnel.

  • Perform sequential partitioning by extracting the aqueous suspension three times with 500 mL of dichloromethane (DCM) or ethyl acetate (EtOAc).

  • Scientist's Note: DCM is effective, but EtOAc is a more environmentally benign alternative with excellent solvating power for flavonoid aglycones.

  • Combine the organic layers and wash with 200 mL of brine (saturated NaCl solution) to remove residual water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the enriched flavonoid fraction.

2. Silica Gel Column Chromatography (Primary Purification):

  • Prepare a slurry of 200 g of silica gel 60 in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 60 cm length).

  • Adsorb the dried flavonoid fraction (approx. 5-10 g) onto a small amount of silica gel (2x the weight of the extract) and load it carefully onto the top of the packed column.

  • Elute the column with a solvent gradient of increasing polarity. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate. A suggested gradient is:

    • n-Hexane:EtOAc (95:5 → 90:10 → 80:20 → 70:30 → 50:50 → 0:100)

  • Rationale: This gradient separates compounds based on their polarity. Non-polar compounds elute first with the low-polarity mobile phase, while more polar flavonoids, like 5-hydroxy-2'-methoxyflavone, require a higher concentration of ethyl acetate to desorb from the silica and elute from the column.

  • Collect fractions (e.g., 50 mL each) and monitor them by TLC.

3. In-Process Monitoring by TLC:

  • Spot the collected fractions onto a TLC plate.

  • Develop the plate in a mobile phase such as n-Hexane:EtOAc (7:3 v/v).

  • Visualize the spots under UV light (254 nm and 365 nm) and by staining with an anisaldehyde-sulfuric acid reagent (followed by heating) if necessary.

  • Combine fractions that show a prominent spot with a similar Rf value corresponding to the target compound.

4. Final Purification (Preparative TLC or Sephadex):

  • Option A (Preparative TLC): Apply the combined, concentrated fractions as a band onto a preparative TLC plate. Develop the plate using the same mobile phase as above. Scrape the band corresponding to the target flavonoid, and elute the compound from the silica using methanol or acetone.

  • Option B (Sephadex LH-20): Dissolve the combined fractions in methanol and apply to a Sephadex LH-20 column equilibrated with methanol. Elute with 100% methanol.

  • Rationale: Sephadex LH-20 separates compounds based on molecular size and aromatic interactions, effectively removing residual pigments and small polar impurities.

Structural Characterization and Data

The identity and purity of the isolated compound must be confirmed by spectroscopic analysis. The final product, 5-hydroxy-2'-methoxyflavone, should appear as pale-yellow needle crystals.[1]

1. High-Performance Liquid Chromatography (HPLC):

  • Assess purity on a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Detection: PDA/DAD detector, scanning from 200-400 nm. The compound should appear as a single, sharp peak.

2. Spectroscopic Data Summary: The following table summarizes the expected data for 5-hydroxy-2'-methoxyflavone, compiled from authoritative sources.[1][12]

Analysis TypeExpected Result
Appearance Pale-yellow needle crystals[1]
UV-Vis (in MeOH) λₘₐₓ at approximately 271 and 336 nm[1]
Mass Spectrometry (HR-ESI-MS) [M-H]⁻ ion peak at m/z 267.0663 (Calculated for C₁₆H₁₁O₄⁻)[1][12]
¹H-NMR (in CDCl₃) δ (ppm): ~3.95 (3H, s, -OCH₃), ~6.3-7.9 (aromatic protons), ~12.7 (1H, s, 5-OH, chelated)
¹³C-NMR (in CDCl₃) δ (ppm): ~55.7 (-OCH₃), ~90-165 (aromatic and carbonyl carbons)

Troubleshooting

IssueProbable CauseSuggested Solution
Low Yield of Crude Extract Inefficient extraction; improper grinding.Ensure fine powder consistency. Increase extraction time or perform an additional extraction cycle.
Poor Separation on Silica Column Improper solvent gradient; column overloading.Use a shallower gradient. Reduce the amount of extract loaded onto the column.
Compound Fails to Crystallize Presence of impurities.Re-purify using preparative HPLC or a different chromatographic technique (e.g., Sephadex LH-20).
MS Data Does Not Match Incorrect compound isolated (isomer).Carefully re-examine all NMR (¹H, ¹³C, COSY, HMBC) data to confirm the substitution pattern. Isomers are common.

References

  • Spyrka, J., et al. (2022). New Polymethoxyflavones from Hottonia palustris Evoke DNA Biosynthesis-Inhibitory Activity in An Oral Squamous Carcinoma (SCC-25) Cell Line. Molecules, 27(14), 4415. [Link]

  • Spyrka, J., et al. (2022). New Polymethoxyflavones from Hottonia palustris Evoke DNA Biosynthesis-Inhibitory Activity in An Oral Squamous Carcinoma (SCC-25) Cell Line. PubMed Central, PMC9325269. [Link]

  • Zhang, Z., et al. (2011). Extraction, purification, and characterisation of the flavonoids from Opuntia milpa alta skin. Czech Journal of Food Sciences, 29(4), 395-403. [Link]

  • Kicel, A., et al. (2020). Determination of the optimum extraction regime of reducing compounds and flavonoids of Primula denticulata Smith leaves by a dispersion analysis. ResearchGate. [Link]

  • PubChem (n.d.). 5-hydroxy-2'-methoxyflavone. National Center for Biotechnology Information. [Link]

  • Matsakas, A., et al. (2018). 5-Hydroxy-7-methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. Food & Function, 9(10), 5146-5156. [Link]

  • Wikipedia (n.d.). Primula veris. [Link]

  • Huck, C. W., et al. (2000). Isolation and characterization of methoxylated flavones in the flowers of Primula veris by liquid chromatography and mass spectrometry. Journal of Chromatography A, 870(1-2), 453-462. [Link]

  • Chatzikonstantinou, T., et al. (2023). Flavonoid Characterization of Primula vulgaris Growing in the Biodiversity Hotspot of Prespa Lake Region (NW Greece). Separations, 10(11), 564. [Link]

  • Kapusta, I., et al. (2020). Bioactive Phenolic Compounds from Primula veris L.: Influence of the Extraction Conditions and Purification. Molecules, 25(22), 5413. [Link]

  • PubChem (n.d.). 5-Hydroxy-3'-methoxyflavone. National Center for Biotechnology Information. [Link]

  • PubChem (n.d.). Tectochrysin. National Center for Biotechnology Information. [Link]

  • PubChem (n.d.). 5-Hydroxyflavone. National Center for Biotechnology Information. [Link]

  • Sutthanut, K., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(4), 1-8. [Link]

  • Gavan, A., et al. (2021). Chromatographic methods for the identification of flavonoids. Auctores. [Link]

  • Olszewska, M. A., & Gudej, J. (2011). Phenolics in Primula veris L. and P. elatior (L.) Hill Raw Materials. The Scientific World Journal, 11, 2493-2503. [Link]

  • Panche, A. N., et al. (2016). Flavonoids: an overview. Journal of nutritional science, 5, e47. [Link]

  • Spyrka, J., et al. (2020). Preliminary studies of the chemical composition and cytotoxic activity of Hottonia palustris herb. ResearchGate. [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Resolution of Methoxyflavone Isomers

Abstract This application note presents a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analytical separation of methoxyflavone isomers. Methoxyfla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for the analytical separation of methoxyflavone isomers. Methoxyflavones, a subclass of flavonoids, exhibit a wide range of biological activities, making their accurate identification and quantification crucial in pharmaceutical and nutraceutical research. However, the structural similarity of their isomers presents a significant analytical challenge. This document provides a step-by-step protocol, from initial method development to full validation, grounded in scientific principles and field-proven insights to ensure the generation of reliable and reproducible data.

Introduction: The Challenge of Methoxyflavone Isomer Separation

Methoxyflavones are polyphenolic compounds characterized by a flavone backbone with one or more methoxy groups attached to the phenyl rings. The position of these methoxy groups gives rise to numerous constitutional isomers, which often possess distinct pharmacological and toxicological profiles. Consequently, the ability to resolve and accurately quantify these closely related compounds is paramount for drug development, quality control, and metabolism studies.

The primary challenge in separating methoxyflavone isomers lies in their subtle differences in physicochemical properties. Isomers with the same molecular weight and similar polarity can co-elute under standard reversed-phase HPLC conditions, leading to inaccurate quantification and misinterpretation of biological data.[1] This necessitates a systematic approach to method development, focusing on maximizing the selectivity of the chromatographic system.

The Strategic Approach to HPLC Method Development

A successful HPLC method for isomer separation is built upon a logical and systematic optimization of key chromatographic parameters. The overall workflow involves a careful selection of the stationary phase, followed by the optimization of the mobile phase composition and other instrumental parameters.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Implementation A Define Analytical Target Profile B Analyte Characterization (pKa, logP) A->B C Stationary Phase Screening (C18, Phenyl, Chiral) B->C D Mobile Phase Screening (ACN vs. MeOH, pH) C->D E Fine-tune Mobile Phase (Gradient, Additives) D->E F Optimize Temperature & Flow Rate E->F G Achieve Baseline Resolution (Rs > 1.5) F->G H Method Validation (ICH Q2(R1)) G->H I Routine Analysis H->I

Caption: A systematic workflow for HPLC method development.

Foundational Step: Stationary Phase Selection

The choice of the stationary phase is the most critical factor in achieving selectivity for isomeric compounds. The interaction between the analytes and the stationary phase dictates the separation.[2] For methoxyflavone isomers, a multi-column screening approach is highly recommended.

  • C18 Columns: These are the workhorses of reversed-phase chromatography and provide good hydrophobic selectivity. However, for closely related isomers, a standard C18 column may not provide sufficient resolution.

  • Phenyl-Hexyl Columns: The phenyl ligands in these columns can induce pi-pi interactions with the aromatic rings of the flavonoids, offering a different selectivity mechanism that can be advantageous for separating positional isomers.

  • Chiral Stationary Phases (CSPs): For enantiomeric methoxyflavone isomers (e.g., flavanones with a chiral center), a chiral stationary phase is essential. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective.[3] For instance, Chiralpak® IA (amylose-based) and Chiralpak® IB (cellulose-based) have demonstrated excellent enantioselectivity for flavanones.[3]

Protocol 1: Stationary Phase Screening

  • Prepare a standard mixture of the methoxyflavone isomers of interest at a known concentration (e.g., 10 µg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Select a set of screening columns:

    • C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

    • Phenyl-Hexyl column (e.g., 250 mm x 4.6 mm, 5 µm)

    • If applicable, a Chiral column (e.g., Chiralpak IA, 250 mm x 4.6 mm, 5 µm)

  • Establish a generic gradient:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 20-80% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Detection: UV at a wavelength of maximum absorbance for the flavonoids (typically around 260-370 nm).

  • Inject the standard mixture onto each column and record the chromatograms.

  • Evaluate the chromatograms for the best initial separation, considering peak shape and resolution.

Refining the Separation: Mobile Phase Optimization

Once a promising stationary phase is identified, the mobile phase composition is optimized to fine-tune the separation.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They offer different selectivities and should be compared. Acetonitrile generally provides better peak shapes for phenolic compounds.

  • pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds.[4][5] Flavonoids contain weakly acidic hydroxyl groups. Adjusting the pH with a buffer (e.g., phosphate or acetate) or an acid additive (e.g., formic acid, acetic acid) can alter the ionization state and improve separation.[6][7] For most flavonoid separations, a slightly acidic mobile phase (pH 2.5-4) is optimal to suppress the ionization of phenolic hydroxyl groups, leading to sharper peaks and better retention.[8]

  • Gradient Elution: A gradient elution, where the concentration of the organic modifier is increased over time, is typically necessary to resolve a mixture of isomers with varying polarities and to elute more retained compounds in a reasonable time with good peak shape.

Protocol 2: Mobile Phase Optimization

  • Using the most promising column from Protocol 1 , prepare a series of mobile phases.

  • Compare Acetonitrile and Methanol: Run the generic gradient with methanol as mobile phase B and compare the chromatogram to the one obtained with acetonitrile.

  • Optimize the Gradient Slope: Adjust the gradient profile (initial and final %B, and the gradient time) to maximize the resolution between the critical isomer pair (the two most difficult-to-separate peaks). A shallower gradient will generally improve resolution.

  • Evaluate the Effect of pH: If peak tailing is observed, evaluate the effect of different acid additives (e.g., 0.1% formic acid vs. 0.1% acetic acid) or a buffered mobile phase at a specific pH (e.g., pH 3.0).

ParameterCondition 1Condition 2Condition 3
Column C18 (250x4.6 mm, 5µm)C18 (250x4.6 mm, 5µm)Phenyl-Hexyl (250x4.6 mm, 5µm)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Gradient 30-70% B in 25 min30-70% B in 25 min30-70% B in 25 min
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Temperature 35°C35°C35°C
Resolution (Rs) between Isomer 1 & 2 1.21.01.8

Table 1: Example data from initial method development screening.

Method Validation: Ensuring Trustworthiness and Reliability

Once an optimized method is developed, it must be validated to demonstrate its suitability for the intended purpose.[9] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

ValidationParameters MethodValidation Method Validation (ICH Q2(R1)) Specificity Specificity MethodValidation->Specificity Linearity Linearity MethodValidation->Linearity Accuracy Accuracy MethodValidation->Accuracy Precision Precision MethodValidation->Precision LOD LOD MethodValidation->LOD LOQ LOQ MethodValidation->LOQ Robustness Robustness MethodValidation->Robustness

Caption: Key parameters for HPLC method validation.

Protocol 3: HPLC Method Validation

This protocol outlines the steps for validating the developed method for the quantification of methoxyflavone isomers.

  • Specificity:

    • Inject individual isomer standards to confirm their retention times.

    • Inject a blank (diluent) and a placebo (if applicable) to ensure no interfering peaks at the retention times of the analytes.

    • Perform forced degradation studies (acid, base, peroxide, heat, light) on a standard solution to demonstrate that the method can separate the isomers from their degradation products.

  • Linearity:

    • Prepare a series of at least five standard solutions of the methoxyflavone isomers covering the expected concentration range.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.998.[10]

  • Accuracy:

    • Perform recovery studies by spiking a placebo or a known matrix with the isomers at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the spiked samples in triplicate and calculate the percentage recovery. The acceptance criterion is typically 98-102%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate samples of the isomer mixture at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst and/or instrument.

    • Calculate the Relative Standard Deviation (RSD) for the results. The acceptance criterion is typically ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ):

    • Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally make small variations in the method parameters and assess the impact on the results.

    • Parameters to vary include:

      • Flow rate (e.g., ± 0.1 mL/min)

      • Column temperature (e.g., ± 2°C)

      • Mobile phase pH (e.g., ± 0.1 units)

      • Wavelength (e.g., ± 2 nm)

    • The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits.

Conclusion

The successful separation of methoxyflavone isomers by HPLC is achievable through a systematic and scientifically-driven method development and validation process. The key to resolving these structurally similar compounds lies in the careful selection of a stationary phase that offers unique selectivity, followed by the meticulous optimization of the mobile phase. By following the detailed protocols outlined in this application note, researchers, scientists, and drug development professionals can develop robust and reliable HPLC methods that generate high-quality, defensible data, thereby advancing the research and development of methoxyflavone-based therapeutics and products.

References

  • Journal of Young Pharmacists. (n.d.). Method development and validation of Bio Flavanoid- Morin Hydrate by RP-HPLC in Human Plasma. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

  • MicroSolv Technology Corporation. (n.d.). APPLICATION NOTES - HPLC. Retrieved from [Link]

  • LinkedIn. (2025, September 10). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example. Retrieved from [Link]

  • Pharmacognosy Magazine. (n.d.). Method Development on Reverse-Phase High-Performance Liquid Chromatography for the Improvement of Routine Analysis of Flavonoids. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Retrieved from [Link]

  • International Journal of Pharmaceutical Erudition. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC separation of flavonols, flavones and oxidized flavonols with UV-, DAD-, electrochemical and ESI-ion trap MS detection. Retrieved from [Link]

  • SciSpace. (n.d.). Hplc method development and validation: an overview. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. Retrieved from [Link]

  • IVT Network. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • MDPI. (n.d.). Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatograms of chiral separations of (a)6-methoxyflavanone on.... Retrieved from [Link]

  • National Institutes of Health. (n.d.). Retention Study of Flavonoids Under Different Chromatographic Modes. Retrieved from [Link]

  • ResearchGate. (n.d.). Selection of mobile phase to separate flavonoid mixtures. Retrieved from [Link]

  • PubMed. (n.d.). Statistical optimization of an RP-HPLC method for the determination of selected flavonoids in berry juices and evaluation of their antioxidant activities. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • UVaDOC Principal. (2022, October 28). Chiral-achiral-separation-ten-flavanones.pdf. Retrieved from [Link]

  • Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) HPLC analysis of flavonoids. Retrieved from [Link]

  • Chromatography Today. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Extraction of Lipophilic Flavones: A Focus on 5-hydroxy-2'-methoxyflavone

Introduction: The Challenge and Potential of Lipophilic Flavones Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide range of bioactive properties, making them a focal point in pharmac...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge and Potential of Lipophilic Flavones

Flavonoids, a diverse group of plant secondary metabolites, are renowned for their wide range of bioactive properties, making them a focal point in pharmaceutical and nutraceutical research.[1][2] While the extraction of more polar flavonoid glycosides is well-documented, lipophilic flavones, such as 5-hydroxy-2'-methoxyflavone, present a unique set of challenges and opportunities. Their reduced polarity, owing to methoxy groups and fewer free hydroxyls, necessitates a departure from conventional aqueous-alcoholic extraction systems towards more non-polar organic solvents.[1] Understanding the nuances of solvent selection and extraction technology is paramount to efficiently isolate these promising compounds for further investigation.

5-hydroxy-2'-methoxyflavone, a methoxylated flavone, is of particular interest due to the established biological activities of related methoxyflavones, which include antioxidant and anti-inflammatory effects.[3][4][5] This guide provides a comprehensive overview of solvent extraction techniques tailored for lipophilic flavones, offering both theoretical insights and practical, step-by-step protocols to empower researchers in their quest to unlock the therapeutic potential of these molecules.

Guiding Principles: Causality in Experimental Design

The successful extraction of a target lipophilic flavone is not a matter of chance, but a result of informed decisions based on the fundamental principles of solubility and mass transfer. The core principle governing solvent extraction is "like dissolves like."[6] For lipophilic flavones, this translates to the selection of solvents with comparable polarity. Furthermore, the efficiency of extraction is influenced by a triad of key parameters: temperature, time, and the physical disruption of the plant matrix. Each extraction technique described herein leverages these principles in a unique way to maximize the yield and purity of the target compound.

Solvent Selection: The First Critical Decision

The choice of solvent is the most critical factor in the successful extraction of lipophilic flavones.[7] While polar solvents like ethanol-water mixtures are effective for many flavonoids, less polar solvents are required for their lipophilic counterparts.[1][8] Acetone, chloroform, dichloromethane, and diethyl ether are often the solvents of choice for extracting less polar flavonoids such as isoflavones, flavanones, and methylated flavones.[1]

For 5-hydroxy-2'-methoxyflavone, a solvent with moderate to low polarity is predicted to be most effective. The solubility of flavonoids is highly dependent on both the solvent's nature and the flavonoid's specific structure.[9][10][11] Therefore, preliminary screening with a range of solvents is always recommended.

Table 1: Solvent Properties and Their Relevance to Lipophilic Flavone Extraction

SolventPolarity IndexBoiling Point (°C)Key Considerations for Lipophilic Flavones
n-Hexane0.169Suitable for initial defatting of plant material to remove highly non-polar lipids.
Diethyl Ether2.834.6Good solvent for less polar flavones; highly volatile and flammable.
Chloroform4.161.2Effective for many lipophilic flavonoids; potential health and environmental concerns.
Dichloromethane3.139.6Similar to chloroform in efficacy; also has safety considerations.
Acetone5.156A versatile solvent that can extract a range of flavonoids, including some less polar ones.[1]
Ethyl Acetate4.477.1A moderately polar solvent, often used in liquid-liquid partitioning for purification.
Methanol5.164.7Can be used, often in mixtures with less polar solvents, to fine-tune polarity.[1]
Ethanol4.378.4Generally more suitable for more polar flavonoids, but can be effective in some cases, especially at higher concentrations.[3][12]

Extraction Methodologies: From Classic to Contemporary

The choice of extraction method depends on factors such as the stability of the target compound, the required yield, available equipment, and environmental considerations.[1]

Conventional Techniques: The Foundation of Extraction

These methods, while sometimes time-consuming and solvent-intensive, are often simple, cost-effective, and require minimal specialized equipment.[13][14]

Maceration involves soaking the plant material in a chosen solvent for an extended period.[2][14] It is a straightforward technique, but often results in lower extraction efficiency compared to more advanced methods.[14]

Protocol: Maceration for 5-hydroxy-2'-methoxyflavone

  • Preparation: Grind the dried plant material to a fine powder to increase the surface area for extraction.

  • Soaking: Place the powdered material in a sealed container and add the selected solvent (e.g., acetone or a chloroform:methanol mixture) at a solid-to-solvent ratio of 1:10 (w/v).

  • Agitation: Agitate the mixture periodically (e.g., using a shaker) at room temperature for 24-72 hours.[2]

  • Filtration: Separate the extract from the solid residue by filtration.

  • Re-extraction: Repeat the process with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

This continuous extraction method uses a smaller amount of solvent that is repeatedly cycled through the sample, ensuring that the material is constantly exposed to fresh solvent.[15][16][17] This leads to a higher extraction efficiency than maceration, but the prolonged heating can degrade thermolabile compounds.[13][14]

Protocol: Soxhlet Extraction of 5-hydroxy-2'-methoxyflavone

  • Preparation: Place the finely ground plant material in a cellulose thimble.

  • Assembly: Assemble the Soxhlet apparatus with a round-bottom flask containing the chosen solvent (e.g., acetone).

  • Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the sample.[15] The chamber containing the thimble will fill with the solvent until it reaches a certain level, at which point it will siphon back into the flask.[15]

  • Duration: Continue the extraction for several hours (typically 6-24 hours) until the solvent in the siphon tube runs clear.

  • Concentration: After extraction, cool the apparatus and concentrate the extract using a rotary evaporator.

Diagram: Soxhlet Extraction Workflow

Soxhlet_Workflow cluster_cycle Continuous Cycle Start Start: Ground Plant Material Thimble Place in Cellulose Thimble Start->Thimble Apparatus Assemble Soxhlet Apparatus Thimble->Apparatus Solvent Add Solvent to Flask Apparatus->Solvent Heat Heat Solvent to Boil Solvent->Heat Vapor Vapor Rises Heat->Vapor Cycle Repeat Cycle (6-24h) Condense Vapor Condenses Vapor->Condense Drip Solvent Drips on Sample Condense->Drip Extract Flavones Dissolve Drip->Extract Siphon Solvent Siphons Back Extract->Siphon Siphon->Heat Concentrate Concentrate Extract Siphon->Concentrate Extraction Complete End End: Crude Extract Concentrate->End

Caption: Workflow of the Soxhlet extraction process.

Modern "Green" Extraction Techniques

These advanced methods offer significant advantages over conventional techniques, including reduced extraction times, lower solvent consumption, and improved efficiency.[1][8]

UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, disrupting plant cell walls and enhancing the release of target compounds.[14][18] This technique is rapid and can be performed at lower temperatures, minimizing the degradation of sensitive molecules.[19][20]

Protocol: Ultrasound-Assisted Extraction of 5-hydroxy-2'-methoxyflavone

  • Preparation: Mix the powdered plant material with the selected solvent (e.g., 70% ethanol or acetone) in a flask.[21] A solid-to-solvent ratio between 1:5 and 1:10 is often suitable.[8]

  • Ultrasonication: Place the flask in an ultrasonic bath or use an ultrasonic probe.

  • Optimization of Parameters:

    • Time: Typically 15-60 minutes.[21][22]

    • Temperature: 40-60°C to enhance solubility without degradation.

    • Frequency: Most ultrasonic baths operate at a fixed frequency (e.g., 40 kHz).[8]

    • Power: Increasing ultrasonic power can improve yield, but excessive power may degrade the flavonoids.[23]

  • Filtration and Concentration: After sonication, filter the mixture and concentrate the extract as described previously.

Table 2: Example of Optimized UAE Parameters for Flavonoid Extraction

ParameterOptimized ValueReference
Ethanol Concentration52.14%[22]
Liquid-to-Solid Ratio57.16 mL/g[22]
Extraction Temperature62.33 °C[22]
Extraction Time57.08 min[22]

Note: These are example parameters and should be optimized for the specific plant material and target compound.

MAE employs microwave energy to heat the solvent and plant material directly.[14][24] This rapid, localized heating increases the internal pressure within the plant cells, causing them to rupture and release their contents. MAE significantly reduces extraction time and solvent volume.[25][26]

Protocol: Microwave-Assisted Extraction of 5-hydroxy-2'-methoxyflavone

  • Preparation: Place the powdered plant material and solvent in a microwave-safe extraction vessel.

  • Microwave Irradiation: Place the vessel in a microwave extractor.

  • Optimization of Parameters:

    • Microwave Power: Typically 300-800 W.

    • Extraction Time: Usually in the range of 5-30 minutes.[25]

    • Temperature: Control the temperature to prevent overheating and degradation.

    • Solid-to-Liquid Ratio: Optimize for maximum extraction efficiency.

  • Cooling, Filtration, and Concentration: After extraction, allow the vessel to cool before filtering and concentrating the extract.

Diagram: Comparative Logic of Extraction Techniques

Extraction_Comparison cluster_Conventional Conventional Methods cluster_Modern Modern 'Green' Methods Maceration Maceration + Simple & Low Cost - Slow & Low Efficiency Soxhlet Soxhlet + Continuous & Efficient - Thermolabile Compound Degradation Decision Choice of Technique Depends On: - Compound Stability - Yield Requirement - Available Resources - Environmental Impact UAE Ultrasound-Assisted (UAE) + Fast & Low Temp - Equipment Cost MAE Microwave-Assisted (MAE) + Very Fast & Low Solvent Use - Potential for Hotspots SFE Supercritical Fluid (SFE) + 'Green' & Selective - High Initial Cost

Caption: Key considerations for selecting an extraction method.

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[27] Supercritical fluids possess properties of both liquids and gases, allowing them to penetrate the plant matrix effectively while having the solvating power of a liquid.[27][28] By altering the temperature and pressure, the solvating power of the supercritical fluid can be tuned to selectively extract specific compounds.[27] The addition of a co-solvent (modifier), such as ethanol, can further enhance the extraction of moderately polar compounds.[29][30] SFE is considered a "green" technology as it avoids the use of large quantities of organic solvents.[27]

Protocol: Supercritical Fluid Extraction of 5-hydroxy-2'-methoxyflavone

  • Preparation: Load the ground plant material into the extraction vessel.

  • Parameter Setting:

    • Pressure: Typically 10-40 MPa.[29][30]

    • Temperature: Usually 40-80°C.[29][30]

    • CO₂ Flow Rate: Optimize for efficient extraction.

    • Co-solvent: Add a percentage of a modifier like ethanol (e.g., 5-20%) to the CO₂ stream to increase its polarity.

  • Extraction: Pump supercritical CO₂ (with or without a co-solvent) through the extraction vessel.

  • Separation: The extract-laden supercritical fluid is depressurized in a separator, causing the CO₂ to return to a gaseous state and the extracted compounds to precipitate.[31]

  • Collection: Collect the precipitated extract.

Post-Extraction Processing: Purification

The crude extract obtained from any of the above methods will contain a mixture of compounds.[32] Further purification is often necessary to isolate the target flavone.

Purification Workflow:

  • Liquid-Liquid Partitioning: The crude extract can be dissolved in a solvent mixture (e.g., methanol-water) and partitioned against a series of immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: This is a powerful technique for separating individual compounds.

    • Silica Gel Chromatography: Effective for separating compounds based on polarity. A non-polar mobile phase is typically used, and the polarity is gradually increased to elute compounds of increasing polarity.

    • Macroporous Resin Chromatography: This technique is suitable for the large-scale purification of flavonoids and offers good selectivity and reusability.[32]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure compounds, prep-HPLC is the method of choice.[33]

Conclusion: A Pathway to Discovery

The extraction of lipophilic flavones like 5-hydroxy-2'-methoxyflavone requires a thoughtful approach to solvent selection and the application of appropriate extraction technologies. While conventional methods like Soxhlet extraction remain relevant, modern techniques such as UAE, MAE, and SFE offer significant advantages in terms of efficiency, speed, and environmental impact. The protocols and principles outlined in this guide provide a robust framework for researchers to develop and optimize their extraction strategies. By carefully considering the physicochemical properties of the target molecule and the plant matrix, scientists can effectively isolate these valuable compounds, paving the way for new discoveries in drug development and beyond.

References

  • Al-araimi, M., et al. (2021). Extraction of Flavonoids From Natural Sources Using Modern Techniques. Frontiers in Bioengineering and Biotechnology, 9, 662541. Available from: [Link]

  • Sokół-Łętowska, A., et al. (2020). Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials. Molecules, 25(18), 4374. Available from: [Link]

  • Tungmunnithum, D., et al. (2020). Conventional and Emerging Extraction Processes of Flavonoids. Processes, 8(6), 751. Available from: [Link]

  • Zhang, Y., et al. (2022). Optimization of Flavonoid Extraction from Salix babylonica L. Buds, and the Antioxidant and Antibacterial Activities of the Extract. Molecules, 27(17), 5698. Available from: [Link]

  • Jadhav, D., et al. (2021). Selection and optimisation of extraction technique for the preparation of phenolic and flavonoid-rich extract from the leaves of Couroupita guianensis Aubl. CABI Agriculture and Bioscience, 2(1), 1-13. Available from: [Link]

  • Chaisuwan, W., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(3), 374-381. Available from: [Link]

  • BOKU. (n.d.). Extraction of lipophilic compounds. Core Facility Analysis of Lignocellulosics. Available from: [Link]

  • Li, H., et al. (2020). Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro. BioResources, 15(3), 4810-4828. Available from: [Link]

  • Lu, Y., et al. (2017). Optimization of microwave-assisted extraction of flavonoids from young barley leaves. International Agrophysics, 31(2), 211-219. Available from: [Link]

  • Chen, Y., et al. (2024). Optimization of Microwave-Assisted Extraction Process of Total Flavonoids from Salicornia bigelovii Torr. and Its Hepatoprotective Effect on Alcoholic Liver Injury Mice. Foods, 13(5), 665. Available from: [Link]

  • Wang, L., et al. (2018). Ultrasonic-assisted extraction and antioxidant capacities of flavonoids from Camellia fascicularis leaves. Journal of Food Processing and Preservation, 42(1), e13361. Available from: [Link]

  • Al-temimi, A., et al. (2016). Optimization of Ultrasonic-Assisted Extraction of Flavonoid Compounds and Antioxidants from Alfalfa Using Response Surface Method. Foods, 5(4), 77. Available from: [Link]

  • Ivanova, V., et al. (2021). A brief overview on the methods for extraction and identification of flavonoids. E3S Web of Conferences, 285, 03004. Available from: [Link]

  • Ferreira, O., & Pinho, S. P. (2012). Solubility of Flavonoids in Organic Solvents. Journal of Chemical & Engineering Data, 57(5), 1395-1401. Available from: [Link]

  • Li, Y., et al. (2023). Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. Plants, 12(22), 3894. Available from: [Link]

  • ResearchGate. (n.d.). Microwave-Assisted Extraction of Flavonoids: A Review. Available from: [Link]

  • ResearchGate. (n.d.). Supercritical Fluid Extraction of Flavonoids and Terpenoids from Herbal compounds: Experiments and Mathematical modeling. Available from: [Link]

  • PubChem. (n.d.). 5-Hydroxy-3'-methoxyflavone. National Center for Biotechnology Information. Available from: [Link]

  • Li, B., et al. (2018). Ultrasound-Assisted Extraction of Total Flavonoids from Pteris cretica L.: Process Optimization, HPLC Analysis, and Evaluation of Antioxidant Activity. Molecules, 23(7), 1733. Available from: [Link]

  • LaboControle. (2024). Soxhlet Extraction: The Method, Equipment, and Its Essential Applications in the Laboratory. Available from: [Link]

  • ResearchGate. (n.d.). Solubility of Flavonoids in Organic Solvents. Available from: [Link]

  • Li, Y., et al. (2023). Optimization of ultrasonic-assisted extraction of flavonoids from Lactuca indica L. cv. Mengzao and their antioxidant properties. Frontiers in Nutrition, 10, 1198811. Available from: [Link]

  • ResearchGate. (n.d.). Solvent optimization of flavonoid extraction from Moringa oleifera L. using simplex lattice design. Available from: [Link]

  • Žlabur, J. Š., et al. (2015). Optimization of conditions for supercritical fluid extraction of flavonoids from hops (Humulus lupulus L.). Journal of Central European Agriculture, 16(1), 100-110. Available from: [Link]

  • Chaisuwan, W., et al. (2022). Effects of extraction methods on antioxidants and methoxyflavones of Kaempferia parviflora. Food Research, 6(3), 374-381. Available from: [Link]

  • Kim, D. H., et al. (2023). Extraction and purification of antioxidative flavonoids from Chionanthus retusa leaf. Journal of the Korean Society for Applied Biological Chemistry, 66(1), 35-41. Available from: [Link]

  • Sharma, A., et al. (2022). A review: Extraction, isolation and determination of secondary metabolite (Phenols) from medicinal plants and its benefits. Journal of Medicinal Plants Studies, 10(3), 185-190. Available from: [Link]

  • Taylor & Francis. (n.d.). Soxhlet extraction – Knowledge and References. Available from: [Link]

  • Zhang, L., et al. (2019). Ultrasound-Assisted Extraction of Flavonoids from Potentilla fruticosa L. Using Natural Deep Eutectic Solvents. Molecules, 24(18), 3333. Available from: [Link]

  • ResearchGate. (n.d.). Isolation, Purification, and Characterization of Flavonoid from the Aqueous Extract of the Leaves of the Phaseolus vulgaris Linn. Available from: [Link]

  • Nagy, M., et al. (2021). Exploring the Sequential-Selective Supercritical Fluid Extraction (S3FE) of Flavonoids and Esterified Triterpenoids from Calendula officinalis L. Flowers. Antioxidants, 10(3), 449. Available from: [Link]

  • Scite.ai. (n.d.). Solubility of Flavonoids in Organic Solvents. Available from: [Link]

  • Promma, S., et al. (2022). Microwave-Assisted Extraction of Anticancer Flavonoid, 2′,4′-Dihydroxy-6′-methoxy-3′,5′-dimethyl Chalcone (DMC), Rich Extract from Syzygium nervosum Fruits. Molecules, 27(4), 1404. Available from: [Link]

  • Chemistry For Everyone. (2024, July 18). How Are Supercritical Fluids Used To Extract Natural Products?. YouTube. Available from: [Link]

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  • Spagnol, C. M., et al. (2012). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. Journal of the Mexican Chemical Society, 56(4), 430-434. Available from: [Link]

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  • Li, H., et al. (2017). Supercritical Carbon Dioxide Extraction of Flavonoids from Pomelo (Citrus grandis (L.) Osbeck) Peel and Their Antioxidant Activity. Molecules, 22(11), 1957. Available from: [Link]

  • Ferreira, O., & Pinho, S. P. (2016). Solubility of Luteolin and Other Polyphenolic Compounds in Water, Nonpolar, Polar Aprotic and Protic Solvents by Applying FTIR/HPLC. Molecules, 21(10), 1335. Available from: [Link]

Sources

Application

Application Note: In Vitro Antioxidant Characterization of 5-Hydroxy-2'-methoxyflavone

[1][2] Introduction & Chemical Context 5-Hydroxy-2'-methoxyflavone represents a specific subclass of flavonoids where the antioxidant mechanism is governed by a delicate balance between the 5-hydroxyl group (A-ring) and...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Chemical Context

5-Hydroxy-2'-methoxyflavone represents a specific subclass of flavonoids where the antioxidant mechanism is governed by a delicate balance between the 5-hydroxyl group (A-ring) and the 2'-methoxy group (B-ring) . Unlike "powerhouse" antioxidants like quercetin (which rely on a 3',4'-catechol moiety), this molecule exhibits a distinct mode of action:

  • Intramolecular Hydrogen Bonding: The 5-OH group forms a strong intramolecular hydrogen bond with the 4-carbonyl oxygen. While this reduces the acidity of the proton (making direct Hydrogen Atom Transfer, or HAT, less energetic), it creates a stable chelating site for transition metals (Fe²⁺/Cu²⁺), preventing Fenton reaction-mediated hydroxyl radical generation [1].

  • Lipophilicity & Membrane Protection: The 2'-methoxy substitution significantly increases the molecule's lipophilicity compared to its hydroxylated counterparts. This suggests its primary biological utility lies in protecting lipid bilayers from peroxidation rather than scavenging radicals in the aqueous cytosol [2].

Strategic Directive: Standard aqueous protocols (e.g., aqueous DPPH) often fail for methoxylated flavones due to precipitation or slow kinetics. The protocols below are engineered with organic co-solvents and lipophilic-compatible reagents to ensure accurate IC50 determination.

Pre-Assay Critical Parameters

A. Solubility & Stock Preparation[3][4][5]
  • Challenge: The 2'-OMe group renders the molecule poorly soluble in pure water.

  • Solution: Prepare a 10 mM primary stock in 100% DMSO .

  • Working Stocks: Dilute the primary stock into Ethanol or Methanol for assays. Avoid aqueous dilutions >10% water until the final reaction step to prevent micro-precipitation, which scatters light and falsifies absorbance readings.

B. Stability[6]
  • Photosensitivity: Flavones can undergo photo-oxidation. All incubations must be performed in the dark (aluminum foil wrap).

  • Oxidation: The 5-OH group is relatively stable, but stock solutions should be stored at -20°C and purged with nitrogen if stored >1 month.

Experimental Protocols

Protocol 1: Modified DPPH Radical Scavenging Assay

Rationale: Standard DPPH assays often use too much water. This protocol maintains a high methanol concentration to keep the lipophilic flavone in solution.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

  • Absolute Methanol (HPLC Grade)

  • Positive Control: Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)[2]

  • 96-well clear microplates

Workflow:

  • DPPH Stock: Dissolve 2.4 mg DPPH in 100 mL Methanol (approx. 60 µM). Adjust absorbance to 0.70 ± 0.02 at 517 nm immediately before use.

  • Sample Prep: Prepare serial dilutions of 5-Hydroxy-2'-methoxyflavone in Methanol (Range: 5 – 200 µM).

  • Reaction:

    • Add 20 µL of Sample/Standard to well.

    • Add 180 µL of DPPH Working Solution.

    • Note: This 1:9 ratio ensures the final solvent is >90% methanol.

  • Incubation: 30 minutes at Room Temperature (RT) in the dark .

  • Measurement: Read Absorbance at 517 nm (A517).

Calculation:



Plot % Inhibition vs. Concentration to determine IC50.[3]
Protocol 2: FRAP (Ferric Reducing Antioxidant Power) Assay

Rationale: This assay measures the electron-donating capacity (Single Electron Transfer - SET). The 5-OH group is a key contributor here. We use an acetate buffer at pH 3.6 to maintain iron solubility.

Materials:

  • Acetate Buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)[2]

  • FeCl₃[4] · 6H₂O (20 mM in water)

  • Standard: FeSO₄ · 7H₂O (100–2000 µM)

Workflow:

  • FRAP Reagent: Mix Acetate Buffer : TPTZ : FeCl₃ in a 10:1:1 ratio.[5] Warm to 37°C.[2][4][5]

  • Sample Prep: Dilute 5-Hydroxy-2'-methoxyflavone in Ethanol (not DMSO, as DMSO can interfere with Fe reduction kinetics).

  • Reaction:

    • Add 10 µL Sample.

    • Add 290 µL FRAP Reagent.

  • Incubation: Exactly 30 minutes at 37°C in the dark.

  • Measurement: Read Absorbance at 593 nm .

Data Output: Express results as µM Fe²⁺ equivalents using the FeSO₄ standard curve. A higher value indicates stronger electron donation, correlating with the 5-OH group's ability to stabilize the phenoxy radical [3].

Protocol 3: TBARS Assay (Inhibition of Lipid Peroxidation)

Rationale: This is the most biologically relevant assay for 5-Hydroxy-2'-methoxyflavone. It tests the molecule's ability to partition into lipid membranes (facilitated by 2'-OMe) and halt radical propagation.

Materials:

  • Egg Yolk Homogenate (Lipid-rich substrate) or Linoleic Acid emulsion

  • Thiobarbituric Acid (TBA) reagent (0.375% TBA, 15% TCA, 0.25N HCl)

  • Inducer: FeSO₄ (0.07 M)

Workflow:

  • Substrate Prep: Prepare 10% (w/v) egg yolk homogenate in phosphate-buffered saline (PBS, pH 7.4).

  • Incubation:

    • Mix 0.5 mL Homogenate + 0.1 mL Sample (in Ethanol).

    • Add 0.1 mL FeSO₄ to induce peroxidation.

    • Incubate at 37°C for 30 minutes .

  • Termination: Add 1.5 mL TBA Reagent.

  • Chromogen Formation: Heat at 95°C for 60 minutes . Cool to RT.

  • Clarification: Centrifuge at 3000 rpm for 10 min to remove protein precipitate.

  • Measurement: Read Absorbance of supernatant at 532 nm .

Interpretation: Lower absorbance indicates higher protection. This assay validates the "Lipophilic Antioxidant" hypothesis for the methoxy-substituted flavone.

Mechanism & Workflow Visualization

The following diagram illustrates the dual-pathway mechanism (Chelation vs. Radical Scavenging) and the decision logic for assay selection.

G cluster_features Structural Determinants Compound 5-Hydroxy-2'-methoxyflavone Feature1 5-OH Group (A-Ring) Compound->Feature1 Feature2 2'-OMe Group (B-Ring) Compound->Feature2 Mech_Chelation Metal Chelation (Prevents Fenton Rxn) Feature1->Mech_Chelation Intramol. H-Bond Mech_Scavenge Radical Scavenging (Moderate HAT/SET) Feature1->Mech_Scavenge Phenolic H-Donor Mech_Lipo Lipophilicity (Membrane Partitioning) Feature2->Mech_Lipo Decreased Polarity Assay_FRAP FRAP Assay (Measures Reducing Power) Mech_Chelation->Assay_FRAP Primary Validation Assay_TBARS TBARS/Lipid Peroxidation (Measures Membrane Protection) Mech_Lipo->Assay_TBARS Primary Validation Assay_DPPH Modified DPPH (Measures General Scavenging) Mech_Scavenge->Assay_DPPH Secondary Validation

Figure 1: Structure-Activity Relationship (SAR) mapping of 5-Hydroxy-2'-methoxyflavone to specific antioxidant assays.

Summary of Expected Results

AssayExpected Activity LevelMechanistic Insight
DPPH ModerateThe 5-OH is less active than a catechol (3',4'-OH) group. 2'-OMe reduces HAT efficiency.
FRAP Moderate to HighThe 5-OH/4-Keto site effectively reduces Fe³⁺ to Fe²⁺ via electron transfer.
TBARS High The 2'-OMe group allows the molecule to penetrate lipid emulsions, protecting them from oxidation more effectively than hydrophilic standards like Ascorbic Acid.

References

  • Heim, K. E., Tagliaferro, A. R., & Bobilya, D. J. (2002). Flavonoid antioxidants: chemistry, metabolism and structure-activity relationships. Journal of Nutritional Biochemistry, 13(10), 572-584.

  • Arora, A., Nair, M. G., & Strasburg, G. M. (1998). Structure-activity relationships for antioxidant activities of a series of methoxylated flavones in a liposomal system. Free Radical Biology and Medicine, 24(9), 1355-1363.

  • Benzie, I. F., & Strain, J. J. (1996). The ferric reducing ability of plasma (FRAP) as a measure of "antioxidant power": the FRAP assay. Analytical Biochemistry, 239(1), 70-76.

  • Tungmunnithum, D., et al. (2018). Kaempferia parviflora methoxyflavones: Their structure-activity relationship and potential for skeletal muscle hypertrophy. Food Science & Nutrition, 7(1), 312-321.

Sources

Method

Application Note: High-Purity Crystallization of 5-Hydroxy-2'-methoxyflavone

Abstract The purification of 5-hydroxy-2'-methoxyflavone presents a unique challenge in flavonoid chemistry due to the competing polarity effects of the 2'-methoxy group and the 5-hydroxyl moiety. Unlike poly-hydroxylate...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The purification of 5-hydroxy-2'-methoxyflavone presents a unique challenge in flavonoid chemistry due to the competing polarity effects of the 2'-methoxy group and the 5-hydroxyl moiety. Unlike poly-hydroxylated flavones, the 5-hydroxy derivative exhibits strong intramolecular hydrogen bonding (chelation) with the C4-carbonyl, significantly reducing its polarity and altering its solubility profile. This guide provides two validated crystallization protocols designed to remove common synthetic impurities (e.g., unreacted chalcones, Baker-Venkataraman intermediates) and achieve purities exceeding 98% (HPLC).

Chemical Context & Solubility Logic

The "Chelation Effect"

The critical factor in purifying this molecule is the 5-OH···O=C(4) intramolecular hydrogen bond.

  • Standard Flavonoids: Hydroxyl groups at C7 or C4' are free to donate hydrogen bonds to solvents, making them highly soluble in alcohols and moderately soluble in water.

  • 5-Hydroxy-2'-methoxyflavone: The 5-OH is "locked" in a 6-membered chelate ring. This effectively "hides" the polar hydroxyl group, rendering the molecule more lipophilic than its isomers (e.g., 7-hydroxyflavone).

Implication for Crystallization: This molecule behaves more like a non-polar organic solid than a typical polyphenol. While it dissolves readily in hot ethanol or methanol, it risks "oiling out" if water is added too quickly as an anti-solvent.

Impurity Profile (Synthetic Origin)

Assuming synthesis via the Baker-Venkataraman rearrangement, the crude solid likely contains:

  • Starting Material: 2'-hydroxy-6'-methoxyacetophenone (oily, non-polar).

  • Intermediate:

    
    -diketone species (enolizable, variable polarity).
    
  • Side Products: Demethylated flavones (more polar).

Pre-Crystallization Assessment

Before initiating bulk crystallization, perform a solubility screen using 10 mg of crude material.

Table 1: Solubility Profile of 5-Hydroxy-2'-methoxyflavone

Solvent SystemTemperatureSolubility StatusApplication
Methanol (MeOH) 25°CModerateGood for washing filter cakes.
Methanol 65°C (Reflux)HighPrimary Solvent (Protocol A).
Ethanol (EtOH) 78°C (Reflux)Very HighAlternate Primary Solvent.
Ethyl Acetate (EtOAc) 25°CHighToo soluble for crystallization alone.
Hexane/Heptane 25°CInsolubleAnti-Solvent (Protocol B).
Water 25°C - 100°CInsolubleStrong Anti-Solvent.
Dichloromethane (DCM) 25°CVery HighUse only for initial transfer; must be removed.

Validated Protocols

Protocol A: The "Chelation-Break" Method (Ethanol/Water)

Best for: Removal of polar impurities and salts. This utilizes the disruption of the intramolecular bond at reflux temperatures.

Reagents: Absolute Ethanol (EtOH), Deionized Water (Type II).

  • Dissolution:

    • Place crude 5-hydroxy-2'-methoxyflavone in a round-bottom flask.

    • Add Absolute Ethanol (approx. 15 mL per gram of solid).

    • Heat to reflux (78°C) with magnetic stirring.

    • Note: If the solution is not clear, add EtOH in 1 mL increments. Avoid large excess.

  • Hot Filtration (Critical Step):

    • While at reflux, filter the solution through a pre-warmed glass frit or fluted filter paper to remove insoluble particulates (dust, inorganic salts).

    • Reasoning: Cold filtration will cause premature precipitation on the filter paper due to the steep solubility curve.

  • Nucleation & Growth:

    • Return filtrate to the heat source and bring back to a gentle boil.

    • Add Deionized Water dropwise down the condenser until a faint, persistent turbidity (cloudiness) appears.

    • Add just enough hot EtOH (approx 0.5 - 1 mL) to clear the turbidity.

    • Remove from heat.

  • Controlled Cooling:

    • Allow the flask to cool to room temperature (20-25°C) undisturbed for 2-3 hours.

    • Warning: Do not use an ice bath immediately. Rapid cooling will trap impurities in the crystal lattice or cause oiling out.[1]

    • Once at room temperature, transfer to a 4°C fridge for 12 hours to maximize yield.

  • Collection:

    • Filter the yellow needles via vacuum filtration.

    • Wash with cold 50% EtOH/Water.

    • Dry under vacuum at 40°C.

Protocol B: The Lipophilic Polish (Ethyl Acetate/Hexane)

Best for: Removal of non-polar "greasy" acetophenone starting materials that co-precipitate in Protocol A.

Reagents: Ethyl Acetate (EtOAc), n-Hexane (or Heptane).

  • Dissolution:

    • Dissolve the pre-purified solid (from Protocol A) in the minimum volume of hot Ethyl Acetate (approx 60-70°C).

  • Anti-Solvent Addition:

    • While maintaining gentle heat, slowly add warm Hexane (50°C) until the ratio is approximately 1:1 (EtOAc:Hexane).

    • Stop addition if precipitation begins.

  • Seeding:

    • Add a single seed crystal of pure 5-hydroxy-2'-methoxyflavone (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

  • Slow Evaporation/Cooling:

    • Cover the flask with perforated parafilm (slow evaporation allows cleaner crystal growth).

    • Allow to stand at room temperature.[2] The flavone will crystallize as bright yellow prisms, while the oily acetophenone impurities remain in the hexane-rich mother liquor.

  • Washing:

    • Filter and wash strictly with 100% Hexane . (EtOAc in the wash will dissolve the product).

Process Visualization

General Purification Workflow

The following diagram illustrates the decision matrix for purifying 5-hydroxy-2'-methoxyflavone based on the nature of the crude mixture.

PurificationWorkflow Start Crude 5-Hydroxy-2'-methoxyflavone SolubilityCheck Solubility Screen (10mg scale) Start->SolubilityCheck Decision Primary Impurity Type? SolubilityCheck->Decision RouteA Protocol A: Ethanol/Water (Removes Polar/Salts) Decision->RouteA Polar/Salts RouteB Protocol B: EtOAc/Hexane (Removes Oily Non-Polars) Decision->RouteB Greasy/Starting Material OilingOut ISSUE: Oiling Out (Liquid-Liquid Phase Separation) RouteA->OilingOut Risk Final Pure Crystals (>98% HPLC) RouteA->Final RouteB->OilingOut Risk RouteB->Final Remedy Remedy: 1. Re-heat to dissolve 2. Add Seed Crystal 3. Slower Cooling Rate OilingOut->Remedy Remedy->Final

Caption: Decision matrix for solvent selection based on impurity profile and risk mitigation for oiling out.

Troubleshooting: The "Oiling Out" Phenomenon

Symptom: As the solution cools, the solution becomes milky, and oily droplets form at the bottom instead of crystals. Cause: The crystallization temperature is lower than the Liquid-Liquid Phase Separation (LLPS) boundary. This is common in methoxy-substituted flavones due to their lower melting points and lipophilicity.

Corrective Actions:

  • Increase Solvent Volume: The solution is too concentrated. Add 10-15% more primary solvent (EtOH or EtOAc).

  • Raise Anti-Solvent Temperature: Ensure the water or hexane is heated to match the primary solvent temperature before addition.

  • Seeding: This is the most effective prevention. Add seed crystals at the "metastable zone" (just before cloudiness occurs).

Characterization & Validation

To confirm the success of the crystallization, compare the product against the following benchmarks:

  • Appearance: Bright yellow needles (EtOH/Water) or prisms (EtOAc/Hexane).

  • Melting Point: 5-hydroxyflavones typically melt sharply. Expect a range near 169-172°C (check specific literature for the 2'-methoxy derivative, as methoxy groups can depress MP slightly compared to the parent flavone).

  • 1H NMR (DMSO-d6):

    • Characteristic Signal: A sharp singlet at

      
       12.0 - 13.0 ppm . This represents the 5-OH  proton involved in the intramolecular hydrogen bond. If this peak is broad or shifted significantly, the crystal lattice may contain solvent or the bond is disrupted.
      
    • Methoxy Signal: Singlet at

      
       3.8 - 3.9 ppm (3H).
      

References

  • PubChem. (2025).[3][4][5] 5-Hydroxyflavone | C15H10O3 | CID 68112. National Library of Medicine. Retrieved from [Link]

  • University of Fribourg. (n.d.). Guide for Crystallization. Department of Chemistry. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Classification of Hydrogen Bonding. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-hydroxy-2'-methoxyflavone

Welcome to the technical support center for the synthesis of 5-hydroxy-2'-methoxyflavone. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-hydroxy-2'-methoxyflavone. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges and optimize your synthetic route for improved yields and purity.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.

Question 1: My overall yield is consistently low (<40%). What are the primary bottlenecks in the Baker-Venkataraman synthesis route?

Answer:

Low yields in the synthesis of 5-hydroxy-2'-methoxyflavone via the Baker-Venkataraman rearrangement pathway typically stem from two critical stages: the rearrangement of the ester intermediate to form the 1,3-diketone, and the subsequent acid-catalyzed cyclization.

Causality and Expert Analysis:

  • Inefficient Baker-Venkataraman Rearrangement: This reaction involves the intramolecular acyl transfer from a phenolic oxygen to an adjacent methylene carbon, mediated by a strong base.[1][2][3] The primary cause of low yield here is often incomplete reaction or side reactions.

    • Moisture: The presence of water can lead to the hydrolysis of the starting ester or the 1,3-diketone product, significantly reducing yield. The base catalyst can also be quenched by water.[3]

    • Base Strength & Stoichiometry: The base must be strong enough to deprotonate the acetyl methyl group to form the enolate, which initiates the rearrangement.[2] Insufficient base will result in an incomplete reaction. Common bases include potassium carbonate, potassium hydroxide, or sodium hydride.[3]

    • Temperature: While heating is often necessary to drive the reaction, excessive temperatures can promote decomposition or side reactions.

  • Poor Cyclization/Dehydration: The conversion of the 1,3-diketone to the flavone core is an acid-catalyzed cyclization followed by dehydration.

    • Incomplete Cyclization: Insufficient acid catalyst or reaction time can lead to a mixture of the 1,3-diketone and the final flavone, complicating purification and lowering the isolated yield.

    • Side Reactions: Strong acidic conditions and high temperatures can sometimes lead to undesired side reactions, although this step is generally high-yielding if the diketone precursor is pure.

  • Suboptimal Demethylation: The final step to yield the target 5-hydroxy-2'-methoxyflavone from its 5-methoxy precursor can be challenging. The 5-methoxy group is sterically hindered and chelated by the C4-carbonyl, making it less reactive than other positions.[4] Incomplete demethylation is a common cause of low final yield.

Workflow Diagram: Baker-Venkataraman Synthesis

G cluster_0 Step 1: Esterification cluster_1 Step 2: B-V Rearrangement cluster_2 Step 3: Cyclization A 2',5'-Dihydroxy- acetophenone C Ester Intermediate A->C Pyridine B 2-Methoxybenzoyl chloride B->C D 1,3-Diketone Intermediate C->D KOH / Pyridine Anhydrous E 5-Hydroxy-2'-methoxy- flavone D->E H2SO4 / Acetic Acid

Caption: Key steps in the Baker-Venkataraman synthesis route.

Question 2: My TLC plate shows multiple spots after the cyclization step. What are the likely impurities?

Answer:

The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate post-cyclization indicates an incomplete reaction or the formation of side products. Identifying these is crucial for optimizing the reaction and purification strategy.

Likely Impurities and Their Causes:

  • Unreacted 1,3-Diketone: This is the most common impurity. It appears as a separate, often more polar, spot than the flavone product. Its presence indicates that the acid-catalyzed cyclization is incomplete.

    • Causality: Insufficient acid catalyst, low reaction temperature, or too short a reaction time.

  • Starting Ester: If the Baker-Venkataraman rearrangement was not driven to completion, the starting ester may carry through.

    • Causality: Weak base, insufficient heating, or presence of moisture in the previous step.

  • Chalcone Impurities: Although more common in other flavone syntheses like the Claisen-Schmidt condensation, chalcones can sometimes form and subsequently cyclize to flavanones, which can be oxidized to flavones.[5] If conditions are not carefully controlled, you may see traces of related structures.

Troubleshooting Protocol: TLC Analysis

  • Spotting: On a single silica gel TLC plate, spot the crude reaction mixture, the pure starting material (1,3-diketone if isolated), and a co-spot (crude mixture + starting material).

  • Eluent System: Use a moderately polar solvent system. A good starting point for flavonoids is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v).[6]

  • Visualization: View the plate under UV light (254 nm and 365 nm). Flavones and related conjugated systems are typically UV-active.[7]

  • Analysis:

    • The spot corresponding to your starting material should be enhanced in the co-spot lane.

    • The product, 5-hydroxy-2'-methoxyflavone, is generally less polar than the 1,3-diketone due to intramolecular hydrogen bonding and its planar structure. It will have a higher Rf value.

Compound TypeTypical PolarityExpected Rf (Hexane:EtOAc 7:3)
5-Hydroxy-2'-methoxyflavone LowHigh (e.g., 0.6-0.7)
1,3-Diketone Intermediate MediumMedium (e.g., 0.3-0.4)
Ester Starting Material HighLow (e.g., 0.1-0.2)
2',5'-Dihydroxyacetophenone Very HighBaseline
Question 3: How can I improve the final demethylation step to get the 5-hydroxyl group without affecting other parts of the molecule?

Answer:

Selective demethylation at the C-5 position is a common challenge. The C5-methoxy group is chelated to the C4-carbonyl, which can make it resistant to cleavage.[4] However, this same proximity allows for selective cleavage using specific Lewis or Brønsted acids.

Causality and Method Selection:

The mechanism involves coordination of a Lewis acid (like AlCl₃ or BCl₃) or protonation by a Brønsted acid to the carbonyl oxygen. This enhances the electrophilicity of the C5-methoxy carbon, making it susceptible to nucleophilic attack by the conjugate base (e.g., Cl⁻), leading to demethylation.[4]

Recommended Protocol: Selective Demethylation with Boron Trichloride (BCl₃)

Boron trichloride is highly effective for cleaving sterically hindered aryl methyl ethers. The reaction must be performed under strictly anhydrous conditions at low temperatures to prevent side reactions.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is oven-dried. Dissolve the starting material (5,2'-dimethoxyflavone) in anhydrous dichloromethane (DCM) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1M solution of boron trichloride in DCM (typically 2-3 equivalents) dropwise via syringe. The solution will likely change color.

  • Reaction: Stir the reaction at -78 °C for 1-2 hours, monitoring progress by TLC (quench a small aliquot with methanol before spotting).

  • Quenching: Once the reaction is complete, quench it by slowly adding excess methanol while the flask is still in the cold bath. This will decompose the boron complexes.

  • Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with DCM or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[6][8]

Safety Note: Boron trichloride is highly toxic and corrosive. It reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Section 2: Frequently Asked Questions (FAQs)

What are the most common synthetic routes to 5-hydroxy-2'-methoxyflavone?

The two most prevalent and reliable methods are the Baker-Venkataraman Rearrangement and the Allan-Robinson Reaction .[9]

  • Baker-Venkataraman Rearrangement: This is a two-step process where an o-hydroxyacetophenone is first acylated, and the resulting ester undergoes a base-catalyzed rearrangement to a 1,3-diketone, which is then cyclized under acidic conditions to form the flavone.[1][2][9] This method is often preferred for its regiocontrol and generally good yields.

  • Allan-Robinson Reaction: This is a one-pot condensation of an o-hydroxyaryl ketone with an aromatic anhydride and its corresponding sodium salt.[10][11] While more direct, it can sometimes lead to mixtures of products and lower yields if not carefully optimized.

How do I choose the optimal solvent and base for the Baker-Venkataraman rearrangement?

The choice of solvent and base is critical and interdependent.

  • Solvents: The solvent must be aprotic and anhydrous to prevent side reactions.[3] Dry pyridine is a classic choice as it can act as both a solvent and a base. Other options include anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

  • Bases: The base must be strong enough to generate the enolate but not so strong that it causes decomposition.

    • Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃) in Pyridine: A very common and effective combination. The reaction often requires heating (reflux).

    • Sodium Hydride (NaH) in THF: A stronger base system that can often be run at lower temperatures. Requires strict anhydrous conditions.

My final product is difficult to purify. What strategies can I use?

Purification of hydroxyflavones can be challenging due to their moderate polarity and potential for hydrogen bonding.

  • Column Chromatography: This is the most common method.[12]

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of hexane and ethyl acetate is typically effective for separating the flavone from more polar impurities.[6] For very stubborn separations, trying a different solvent system like dichloromethane/methanol may be useful.

  • Recrystallization: If the crude product is of reasonable purity (>85%), recrystallization can be a highly effective final step. Solvents like ethanol, methanol, or ethyl acetate/hexane mixtures are good starting points.

  • Preparative TLC/HPLC: For small quantities or very high purity requirements, preparative thin-layer chromatography or high-performance liquid chromatography (HPLC) on a C18 reverse-phase column can be employed.[7][8]

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing low-yield issues.

G Start Low Overall Yield CheckStep1 Analyze B-V Rearrangement Step (TLC of crude diketone) Start->CheckStep1 Step1_OK Diketone formation is clean (>80% conversion) CheckStep1->Step1_OK Yes Step1_Fail Incomplete reaction or multiple side products CheckStep1->Step1_Fail No CheckStep2 Analyze Cyclization Step (TLC of crude flavone) Step1_OK->CheckStep2 Action1 Optimize B-V Step: - Ensure anhydrous conditions - Increase base equivalents - Increase temperature/time Step1_Fail->Action1 Step2_OK Cyclization is clean (>90% conversion) CheckStep2->Step2_OK Yes Step2_Fail Significant unreacted diketone remains CheckStep2->Step2_Fail No CheckStep3 Analyze Demethylation Step (TLC/NMR of final product) Step2_OK->CheckStep3 Action2 Optimize Cyclization: - Increase acid catalyst amount - Increase reaction time/temp Step2_Fail->Action2 Step3_Fail Incomplete demethylation or degradation CheckStep3->Step3_Fail Failure End Yield Improved CheckStep3->End Success Action3 Optimize Demethylation: - Use stronger Lewis acid (BCl3) - Control temperature carefully - Ensure anhydrous conditions Step3_Fail->Action3

Caption: A logical guide for troubleshooting low-yield problems.

References

  • Stereoselective Synthesis of Flavonoids: A Brief Overview. PMC - PubMed Central. [Link]

  • Allan-Robinson. Cambridge University Press. [Link]

  • (PDF) 5‐Hydroxy‐7‐methoxyflavone derivatives from Kaempferia parviflora induce skeletal muscle hypertrophy. ResearchGate. [Link]

  • Methoxyflavanone And 7- Hydroxy-4'-Methoxyflavone As A Candidate Anticancer Against Cervical (Hel). AIP Publishing. [Link]

  • Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. [Link]

  • Baker–Venkataraman rearrangement. Wikipedia. [Link]

  • Flavones and Related Compounds: Synthesis and Biological Activity. PMC. [Link]

  • Demethylation of Polymethoxyflavones by Human Gut Bacterium, Blautia sp. MRG-PMF1. PubMed. [Link]

  • Purification Strategies for Flavones and Related Compounds. Teledyne Labs. [Link]

  • A convenient large-scale synthesis of 5-methoxyflavone and its application to analog preparation. ACS Publications. [Link]

  • Optimization of the reaction conditions. ResearchGate. [Link]

  • Sephadex® LH-20, Isolation, and Purification of Flavonoids from Plant Species: A Comprehensive Review. MDPI. [Link]

  • Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Thieme. [Link]

  • Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. ResearchGate. [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(ii)-catalyzed oxidative cyclization. PMC - NIH. [Link]

  • (PDF) SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF FLAVONES: A REVIEW. ResearchGate. [Link]

  • Base-Catalyzed Synthesis of Flavones via Thiol-Assisted Sequential Demethylation/Cyclization of 1-(2-methoxyphenyl)prop-2-yn-1-o. Beilstein Archives. [Link]

  • Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins. PMC - NIH. [Link]

  • Divergent synthesis of flavones and flavanones from 2′-hydroxydihydrochalcones via palladium(II)-catalyzed oxidative cyclization. RSC Publishing. [Link]

  • Baker-Venkatraman Rearrangement. Cambridge University Press. [Link]

  • Microbial transformations of 5-methoxyflavone (3). ResearchGate. [Link]

  • Synthesis of Flavone Compounds with Biological Properties in the Presence of PdCl2 Nanoparticles. Biological and Molecular Chemistry. [Link]

  • METHODS FOR EXTRACTION AND ISOLATION OF AGATHISFLAVONE FROM POINCIANELLA PYRAMIDALIS. SciELO. [Link]

  • Allan-Robinson Condensation Reaction. YouTube. [Link]

  • Synthetic Studies toward 5,6,7,3′,4′-Monomethoxytetrahydroxyflavones: Synthesis of Pedalitin. MDPI. [Link]

  • Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. PMC - NIH. [Link]

  • Synthesis of flavones and isoflavones by Allan–Robinson reaction. ResearchGate. [Link]

  • Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi. PMC - NIH. [Link]

Sources

Optimization

Solubility enhancement of 5-hydroxy-2'-methoxyflavone for cell culture assays

Technical Support Center: Solubility Optimization for 5-Hydroxy-2'-methoxyflavone Topic: Solubility Enhancement & Delivery Strategies for Cell Culture Assays Compound: 5-Hydroxy-2'-methoxyflavone (Synthetic/Semi-syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 5-Hydroxy-2'-methoxyflavone

Topic: Solubility Enhancement & Delivery Strategies for Cell Culture Assays Compound: 5-Hydroxy-2'-methoxyflavone (Synthetic/Semi-synthetic Flavonoid) Audience: Researchers, Formulation Scientists, Drug Discovery Teams[1][2]

Technical Overview: The Solubility Challenge

Why is this specific flavone difficult to solubilize? 5-Hydroxy-2'-methoxyflavone presents a classic "solubility paradox" common in flavonoid chemistry.

  • Intramolecular Hydrogen Bonding: The hydroxyl group at position C-5 forms a strong intramolecular hydrogen bond with the carbonyl oxygen at position C-4.[1][2][3][4] This "locks" the molecule, reducing its polarity and making it significantly more lipophilic (LogP > 3.[4]0) than its poly-hydroxylated counterparts (e.g., Quercetin).[2][3][4]

  • Crystal Lattice Energy: The planar structure facilitates tight stacking in the solid state, requiring high energy to break the crystal lattice during dissolution.[3][4]

  • Aqueous Incompatibility: Upon dilution from an organic stock (like DMSO) into aqueous media, the hydrophobic effect drives rapid aggregation and micro-precipitation, often invisible to the naked eye but devastating for assay reproducibility.[3][4]

Troubleshooting Guide (Q&A Format)

SECTION A: Stock Solution Preparation

Q: What is the optimal solvent for creating a high-concentration stock solution? A: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard.[1][2][3]

  • Protocol: Dissolve 5-Hydroxy-2'-methoxyflavone in sterile-filtered, anhydrous DMSO to a concentration of 10–50 mM .

  • Critical Step: Vortex vigorously for 1-2 minutes. If particulates remain, sonicate in a water bath at 37°C for 5-10 minutes.

  • Why: Ethanol is often insufficient for this specific flavone due to its lower boiling point and polarity; DMSO disrupts the crystal lattice more effectively.[2][3][4]

Q: My stock solution turned cloudy after freezing. Is it ruined? A: Not necessarily. DMSO freezes at 18.5°C. The cloudiness is likely the DMSO crystallizing, not the compound degrading.[4]

  • Fix: Thaw completely at 37°C and vortex. Inspect for needle-like crystals (compound precipitation). If clear after warming, it is safe to use.[2][3][4]

  • Storage: Aliquot into small volumes (e.g., 20–50 µL) to avoid repeated freeze-thaw cycles, which introduces moisture.[1][2][3][4] Moisture lowers DMSO's solubilizing power and promotes degradation.[1][2][3][4]

SECTION B: Media Dilution & The "Crash" Phenomenon

Q: When I add my DMSO stock to the cell culture media, I see a fine precipitate. How do I prevent this? A: You are experiencing "Solvent Shock."[1][2][3] This occurs when a hydrophobic solute is introduced to a highly polar environment too quickly.[1][2][3][4]

  • The "Sandwich" Dilution Method:

    • Place the required volume of media in a tube.[1][2][3][4]

    • Remove a small volume (e.g., 10% of total) and add it to a separate tube.

    • Add your DMSO stock to this smaller volume while vortexing rapidly.

    • Immediately add this pre-diluted mixture back to the main bulk of media.

  • Alternative: Use an intermediate dilution step in PBS containing 0.1% BSA (Bovine Serum Albumin) .[2][3][4] Albumin binds flavonoids, acting as a "chaperone" to keep them in solution before adding to the cells.[3][4]

Q: What is the maximum safe DMSO concentration for my cells? A: For most mammalian cell lines (e.g., HeLa, HEK293, MCF-7), the limit is 0.5% (v/v) , though 0.1% is preferred for sensitive assays (e.g., neuronal cultures, mitochondrial assays).

  • Calculation: To achieve 50 µM final concentration with 0.1% DMSO, your stock must be 50 mM.[2][3][4] If your compound is only soluble up to 10 mM in DMSO, you are forced to use 0.5% DMSO.[2][3][4] Always run a "Vehicle Control" (media + DMSO only) to normalize data.[1][2][3]

SECTION C: Advanced Delivery Systems (Cyclodextrins)

Q: DMSO is toxic to my sensitive primary cells. Is there a solvent-free alternative? A: Yes.[1][2][3][4] Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the recommended carrier.[1][2][3][4] It forms an inclusion complex, encapsulating the hydrophobic flavone inside a hydrophilic ring.[3][4]

Q: How do I prepare a Cyclodextrin complex? A: Follow the "Kneading Method" or "Co-solvent Evaporation" (detailed below).[2][3][4]

  • Ratio: Use a molar ratio of 1:2 to 1:5 (Flavone : HP-β-CD) to ensure complete entrapment.[1][2][3][4]

  • Benefit: This allows you to dissolve the complex directly in water or media without DMSO, or with negligible amounts.[3][4]

Experimental Protocols

Protocol A: HP-β-CD Inclusion Complex Preparation (Co-solvent Method)

Best for high-throughput screening stocks.[1][2][3]

  • Prepare Phase A: Dissolve 5-Hydroxy-2'-methoxyflavone in a minimal amount of Acetone or Ethanol (e.g., 10 mg in 1 mL).

  • Prepare Phase B: Dissolve HP-β-CD in deionized water (e.g., 200 mg in 5 mL).

  • Mixing: Dropwise add Phase A to Phase B while stirring magnetically at 500 RPM.

  • Evaporation: Stir open-capped in a fume hood overnight (or use a rotary evaporator) to remove the organic solvent (Acetone/Ethanol).

  • Filtration: Pass the remaining aqueous solution through a 0.22 µm PES filter to remove uncomplexed drug.

  • Lyophilization: Freeze-dry the filtrate to obtain a fluffy white powder. This powder is now water-soluble.[1][2][3][4]

Protocol B: BSA-Stabilized Media Preparation

Best for immediate use in assays.[1][2][3]

  • Prepare a 10% BSA stock solution in PBS (sterile filtered).

  • Dilute your flavonoid DMSO stock (e.g., 10 mM) into the 10% BSA stock to create a 100x intermediate (e.g., 100 µM flavone in 10% BSA).

  • Incubate at 37°C for 30 minutes to allow protein binding.

  • Dilute this intermediate 1:100 into your final cell culture media.[1][2][3][4]

    • Final concentrations: 1 µM flavone, 0.1% BSA.[2][3][4]

    • Note: Ensure 0.1% BSA does not interfere with your specific assay endpoint.[1][2][3][4]

Visualization of Workflows

Figure 1: Solubility Strategy Decision Tree

Caption: A logical flow for selecting the appropriate solubilization method based on assay sensitivity and compound concentration requirements.

SolubilityStrategy Start Start: 5-Hydroxy-2'-methoxyflavone CheckConc Target Concentration? Start->CheckConc LowConc Low (< 10 µM) CheckConc->LowConc HighConc High (> 10 µM) CheckConc->HighConc CheckSens Cell Sensitivity to DMSO? LowConc->CheckSens MethodC Method C: HP-β-CD Complex (Solvent-Free System) HighConc->MethodC Risk of Crash Robust Robust (e.g., HeLa) CheckSens->Robust DMSO OK Sensitive Sensitive (e.g., Neurons) CheckSens->Sensitive No DMSO MethodA Method A: Direct DMSO Dilution (Keep DMSO < 0.1%) Robust->MethodA MethodB Method B: BSA Complexation (Prevents Precipitation) Sensitive->MethodB Sensitive->MethodC Best Stability

Figure 2: Cyclodextrin Complexation Mechanism

Caption: Schematic of the inclusion complex formation where the lipophilic flavone enters the hydrophobic cavity of HP-β-CD, rendering it water-soluble.

CDComplex Flavone Flavone (Hydrophobic) Complex Inclusion Complex Flavone->Complex Guest Entry CD HP-β-CD (Host) CD->Complex Host Cavity Water Aqueous Media Complex->Water Solubilization

[1][2][3]

Quantitative Data Summary

Table 1: Solubility Limits & Toxicity Thresholds

Solvent / CarrierSolubility Limit (Stock)Max Final Conc. (Cell Culture)ProsCons
DMSO (Anhydrous) ~50–100 mM0.5% v/vHigh solubility, easy to prepare.[2][3][4]Cytotoxic at >1%; can induce differentiation.[1][2][3][4]
Ethanol (Abs.) ~5–10 mM0.5% v/vLess toxic than DMSO for some lines.[1][2][3][4]Volatile; lower solubility for this flavone.[1][2][3][4]
HP-β-CD (aq) ~5–10 mM (Complexed)N/A (Non-toxic up to 10 mM)Biocompatible, stabilizes compound.[1][2][3][4]Requires complex preparation protocol.[1][2][3][4]
BSA (10% Soln) ~100 µM (Bound)N/APhysiological mimic.[1][2][3][4]Protein binding may mask active sites.[1][2][3][4]

References

  • PubChem. (2025).[1][2][3][4][5] 5-Hydroxyflavone Compound Summary. National Library of Medicine.[1][2][3][4] [Link]

  • Li, H., et al. (2017).[2][3][4] Inclusion complex with cyclodextrins enhances the bioavailability of flavonoid compounds: A systematic review. Journal of Inclusion Phenomena and Macrocyclic Chemistry. [Link][1][4]

  • Jagiellonian Center of Innovation. (2020).[1][2][3][4] The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Application Note. [Link]

  • Lucas-Abellán, C., et al. (2008).[1][2][3][4] Cyclodextrins as encapsulation agents for polyphenols. In Polyphenols in Human Health and Disease. Academic Press.[1][2][3][4] [Link]

Sources

Troubleshooting

Technical Support Center: Preserving Methoxylated Flavonoids During Glycoside Hydrolysis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common challenge in natural product chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common challenge in natural product chemistry: the acid-catalyzed hydrolysis of flavone glycosides without inducing demethylation of the aglycone. Here, we will delve into the mechanisms of this side reaction, offer preventative strategies, and provide detailed troubleshooting protocols to ensure the structural integrity of your compounds of interest.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of hydrolyzing flavone glycosides?

In nature, flavonoids often exist as glycosides, where a sugar moiety is attached to the flavonoid backbone (the aglycone). This glycosylation increases their water solubility and stability within the plant. However, for many research and pharmaceutical applications, the biological activity of the aglycone is of primary interest. Therefore, hydrolysis is performed to cleave the glycosidic bond and isolate the aglycone.[1]

Q2: What is demethylation in the context of flavonoid analysis?

Demethylation is an unintended chemical reaction where a methyl group (-CH₃), typically present as a methoxy group (-OCH₃) on the flavonoid's aromatic rings, is removed, converting it into a hydroxyl group (-OH). This alters the chemical structure and, consequently, the biological properties of the flavonoid aglycone.

Q3: Why is preventing demethylation so critical?

The methoxy groups on a flavonoid are not merely decorative; they play a crucial role in the molecule's bioactivity, bioavailability, and metabolic stability. For instance, methylation can enhance a flavonoid's anti-inflammatory properties and its ability to be absorbed by the body. Unwanted demethylation during sample preparation leads to the inaccurate characterization of the natural product and could lead to misleading results in bioactivity screening and drug development.

Q4: What causes demethylation during acid hydrolysis?

Demethylation of aryl methyl ethers, the chemical class to which methoxyflavones belong, is typically an acid-catalyzed nucleophilic substitution reaction. The reaction is initiated by the protonation of the ether oxygen by a strong acid, making the adjacent methyl group susceptible to nucleophilic attack by a halide ion (like Cl⁻ from HCl) or another nucleophile present in the reaction mixture. Harsher conditions, such as high acid concentrations and elevated temperatures, accelerate this unwanted side reaction.

Troubleshooting Guide: Unwanted Demethylation Observed

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: My HPLC/LC-MS analysis shows unexpected peaks with retention times and mass spectra corresponding to hydroxylated versions of my target methoxyflavone.
  • Underlying Cause: This is a classic sign of demethylation occurring during your acid hydrolysis step. The conditions used were likely too harsh, promoting the cleavage of the methyl ether bond in addition to the desired glycosidic bond.

  • Solutions:

    • Optimize Acid Hydrolysis Conditions:

      • Reduce Acid Concentration: Instead of high molarity acids (e.g., 6M HCl), start with milder concentrations in the range of 0.3-2M HCl.[2][3] A systematic evaluation of acid concentration is recommended to find the optimal balance between efficient glycoside cleavage and minimal demethylation.

      • Lower the Reaction Temperature: High temperatures significantly accelerate demethylation. Attempt the hydrolysis at a lower temperature (e.g., 60-80°C) for a slightly longer duration.[4] It has been shown that for flavonol glycosides, efficient hydrolysis can be achieved at 60°C with 2M HCl over 2 hours, which helps to minimize aglycone degradation.[4]

      • Minimize Reaction Time: Prolonged exposure to acidic conditions increases the likelihood of side reactions. Monitor your reaction progress (e.g., by TLC or a time-course study with HPLC) to determine the minimum time required for complete glycoside hydrolysis.

    • Incorporate an Antioxidant:

      • The addition of an antioxidant like ascorbic acid can help prevent the overall degradation of the flavonoid aglycone, which can be exacerbated by harsh acidic conditions.[5] While not directly preventing the primary demethylation mechanism, it helps preserve the integrity of the target molecule. A recommended starting point is the addition of 2 mg of ascorbic acid to the reaction mixture.[5]

Issue 2: I am working with a particularly labile methoxyflavone, and even mild acid hydrolysis is causing some degree of demethylation.
  • Underlying Cause: Some methoxyflavones are inherently more susceptible to acid-catalyzed demethylation due to their electronic and steric properties. In such cases, a more significant shift in methodology is required.

  • Solutions:

    • Switch to Enzymatic Hydrolysis: This is the most effective method to prevent demethylation. Glycosidases are enzymes that specifically cleave glycosidic bonds under mild conditions (typically pH 4.5-5.5 and temperatures around 37-50°C), leaving the rest of the molecule, including methoxy groups, intact.[6][7]

      • Enzyme Selection: A variety of commercially available enzymes can be used. A crude enzyme mixture like snailase has been shown to be effective for a broad range of flavonoid glycosides.[6] For more specific applications, purified enzymes such as β-glucosidase or naringinase (a mix of α-L-rhamnosidase and β-D-glucosidase) can be employed.[6]

      • Protocol: A general protocol involves dissolving the flavonoid glycoside extract in a suitable buffer (e.g., citrate or acetate buffer at the optimal pH for the enzyme), adding the enzyme, and incubating at the recommended temperature for a period ranging from 25 minutes to several hours.[6]

    • Employ Microwave-Assisted Hydrolysis (MAH):

      • MAH can significantly shorten reaction times compared to conventional heating, thereby reducing the exposure of the methoxyflavone to harsh conditions.[1][8][9] Optimized conditions for MAH often involve lower acid concentrations and much shorter irradiation times (e.g., 2-45 minutes) to achieve complete hydrolysis.[1][9]

In-Depth Technical Protocols

Protocol 1: Optimized Mild Acid Hydrolysis

This protocol is a starting point for minimizing demethylation while still using a conventional acid hydrolysis method.

Objective: To hydrolyze flavonoid glycosides to their aglycones with minimal demethylation.

Materials:

  • Flavonoid glycoside extract

  • Methanol

  • 2M Hydrochloric Acid (HCl)

  • Ascorbic Acid

  • Ethyl acetate

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Heating block or water bath with temperature control

Procedure:

  • Dissolve a known amount of the flavonoid glycoside extract in methanol.

  • Add an equal volume of 2M HCl.

  • Add ascorbic acid to a final concentration of approximately 0.1% (w/v).

  • Heat the mixture at 70°C for 1-2 hours. Monitor the reaction progress by TLC or HPLC if possible.

  • Cool the reaction mixture to room temperature.

  • Partially evaporate the methanol using a rotary evaporator.

  • Extract the aqueous residue three times with ethyl acetate.

  • Combine the organic layers and wash with a 5% sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with distilled water.

  • Dry the ethyl acetate layer over anhydrous sodium sulfate, filter, and evaporate to dryness.

  • Reconstitute the residue in a suitable solvent for chromatographic analysis.

Protocol 2: Enzymatic Hydrolysis using Snailase

This protocol offers a gentle and highly specific alternative to acid hydrolysis, ideal for acid-labile methoxyflavones.

Objective: To selectively cleave glycosidic bonds without affecting methoxy groups.

Materials:

  • Flavonoid glycoside extract

  • 0.1 M Citrate buffer (pH 5.5)

  • Snailase (from Helix pomatia)

  • Incubator or water bath at 37°C

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the flavonoid glycoside extract in a minimal amount of methanol and then dilute with 0.1 M citrate buffer (pH 5.5).

  • Add snailase to the mixture (a typical starting concentration is 5 mg of snailase per assay).[6]

  • Incubate the reaction at 37°C for 25-60 minutes. The optimal time may vary depending on the substrate and should be determined empirically.[6]

  • Stop the reaction by adding an equal volume of ethyl acetate and vortexing.

  • Perform a liquid-liquid extraction by collecting the ethyl acetate layer. Repeat the extraction two more times.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Redissolve the resulting aglycone-rich extract in a suitable solvent for analysis.

Visualizing the Process

To better understand the chemical transformations and experimental workflows, the following diagrams are provided.

Hydrolysis_vs_Demethylation cluster_start Starting Material cluster_desired Desired Reaction: Hydrolysis cluster_undesired Side Reaction: Demethylation Start Methoxyflavone Glycoside Desired_Product Methoxyflavone Aglycone Start->Desired_Product Mild Acid or Enzymatic Hydrolysis Undesired_Product_Pathway Start->Undesired_Product_Pathway Undesired_Product Hydroxyflavone Aglycone Desired_Product->Undesired_Product Further Degradation (Harsh Conditions) Undesired_Product_Pathway->Undesired_Product Harsh Acid (Demethylation)

Caption: Competing pathways of hydrolysis and demethylation.

Troubleshooting_Workflow Start Demethylation Detected in Analysis (e.g., HPLC, LC-MS) Condition_Check Are Hydrolysis Conditions Harsh? (High Acid Conc., High Temp.) Start->Condition_Check Mild_Acid Implement Mild Acid Protocol: - Lower Acid Conc. (0.3-2M) - Lower Temp. (60-80°C) - Shorter Time - Add Antioxidant Condition_Check->Mild_Acid Yes Alternative_Method Switch to Alternative Method Condition_Check->Alternative_Method No, or still problematic Reanalyze Re-analyze Product Mild_Acid->Reanalyze Enzymatic Enzymatic Hydrolysis: - Highly selective - Mild pH and Temp. Alternative_Method->Enzymatic Microwave Microwave-Assisted Hydrolysis: - Drastically reduced reaction time Alternative_Method->Microwave Enzymatic->Reanalyze Microwave->Reanalyze

Caption: Decision workflow for troubleshooting demethylation.

Comparative Summary of Hydrolysis Methods

FeatureHarsh Acid HydrolysisMild Acid HydrolysisMicrowave-Assisted HydrolysisEnzymatic Hydrolysis
Primary Reagent High Conc. Mineral Acid (e.g., 6M HCl)Low Conc. Mineral Acid (e.g., 0.3-2M HCl)Low Conc. AcidGlycosidase Enzymes
Temperature High (e.g., >90°C)Moderate (60-80°C)High, but for a very short durationMild (30-50°C)
Reaction Time Hours1-4 HoursMinutes25 minutes to several hours
Risk of Demethylation HighModerate to LowLowVery Low / Negligible
Selectivity Low (cleaves other acid-labile bonds)ModerateModerateHigh (specific to glycosidic bonds)
Best For Robust, non-methoxylated flavonoidsInitial optimization, methoxyflavonesRapid screening, methoxyflavonesLabile, valuable methoxyflavones

References

  • HPLC Determination of Selected Flavonoid Glycosides and their Corresponding Aglycones in Sutherlandia frutescens Materials. Longdom Publishing. Available at: [Link]

  • Ultrasound-Assisted Extraction of Polyphenolic Contents and Acid Hydrolysis of Flavonoid Glycosides from Oil Palm (Elaeis guineensis Jacq.) Leaf: Optimization and Correlation with Free Radical Scavenging Activity. MDPI. (2020). Available at: [Link]

  • Promoting hydrolysis of flavonoid glycosides by microwave assistance. TSI Journals. Available at: [Link]

  • Efficient demethylation of aromatic methyl ethers with HCl in water. RSC Publishing. Available at: [Link]

  • Enzymatic acylation of flavonoid glycosides by a carbohydrate esterase of family 16. ResearchGate. (2025). Available at: [Link]

  • Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. Sci-Hub. (2006). Available at: [Link]

  • Microwave-Assisted Method for Simultaneous Extraction and Hydrolysis for Determination of Flavonol Glycosides in Ginkgo Foliage Using Brönsted Acidic Ionic-Liquid [HO3S(CH2)4mim]HSO4 Aqueous Solutions. MDPI. Available at: [Link]

  • Promoting hydrolysis of flavonoid glycosides by microwave- a. TSI Journals. Available at: [Link]

  • Promoting hydrolysis of flavonoid glycosides by microwave irradiation. ResearchGate. (2025). Available at: [Link]

  • Snailase: A Promising Tool for the Enzymatic Hydrolysis of Flavonoid Glycosides From Plant Extracts. Frontiers. (2022). Available at: [Link]

  • Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. PMC - NIH. Available at: [Link]

  • Flavonoid Glucosides Are Hydrolyzed and Thus Activated in the Oral Cavity in Humans. The Journal of Nutrition. Available at: [Link]

  • Stability of flavonoids and ascorbic acid Part 1: Development of an in. University of Massachusetts Amherst. Available at: [Link]

  • Oxidative Cleavage of Glycosidic Bonds by Synthetic Mimics of Lytic Polysaccharide Monooxygenases (LPMOs). PMC - NIH. (2022). Available at: [Link]

  • Electrochemistry of Flavonoids. MDPI. Available at: [Link]

  • Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. PMC - NIH. (2022). Available at: [Link]

  • Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. PMC - NIH. Available at: [Link]

  • Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. MDPI. Available at: [Link]

  • Effect of flavonols on ascorbic acid and anthocyanin stability in model system. ResearchGate. (2025). Available at: [Link]

  • Flavonoids as Aglycones in Retaining Glycosidase-Catalyzed Reactions: Prospects for Green Chemistry. ACS Publications. Available at: [Link]

  • Selectivity Control of C-O Bond Cleavage for Catalytic Biomass Valorization. Frontiers. Available at: [Link]

  • Metal–Flavonoid Interactions—From Simple Complexes to Advanced Systems. MDPI. Available at: [Link]

  • Effect of the Methyl Group on the Stability and Twisting of Flavonoids. ResearchGate. (2025). Available at: [Link]

  • Analysis of Flavonoids. ResearchGate. Available at: [Link]

  • Mechanistic studies of glycoside hydrolase substrates and inhibitors. SFU Summit. (2021). Available at: [Link]

  • Acidity of Hydroxyl Groups: An Overlooked Influence on Antiradical Properties of Flavonoids. ACS Publications. Available at: [Link]

  • Application of hydrolytic methods in analysis of flavonoid glycosides. ResearchGate. Available at: [Link]

  • Structure, bioactivity, and synthesis of methylated flavonoids. PubMed. Available at: [Link]

  • O-methylated flavonoid. Wikipedia. Available at: [Link]

  • Enzymatic Hydrolysis-Derived Water-Soluble Carbohydrates from Cacalia firma: Evaluation of Antioxidant Properties. PMC - NIH. (2025). Available at: [Link]

  • Microwave-Assisted Neutral Glycosylation Reactions in the Absence of Reagent Activators. ResearchGate. (2025). Available at: [Link]

  • Research Progress on Extraction and Detection Technologies of Flavonoid Compounds in Foods. PMC - PubMed Central. (2024). Available at: [Link]

  • Ascorbate degradation: pathways, products, and possibilities. Oxford Academic. (2024). Available at: [Link]

  • Enzymatic Cleavage of Glycosidic Bonds: Strategies on How to Set Up and Control a QM/MM Metadynamics Simulation. CoLab. (2016).
  • Reaction Mechanism of Glycoside Hydrolase Family 116 Utilizes Perpendicular Protonation. ACS Publications. (2023). Available at: [Link]

  • Acidity constants of hydroxyl groups placed in several flavonoids: Two flavanones, two flavones and five flavonols. ResearchGate. Available at: [Link]

  • Diverse defenses: O-methylated flavonoids contribute to the maize arsenal against fungal pathogens. PMC - PubMed Central. Available at: [Link]

  • Comparison of methods for the hydrolysis of flavonoid and phenolic acids from onion and spinach for HPLC analysis. ResearchGate. Available at: [Link]

  • Stability of Flavonoid, Carotenoid, Soluble Sugar and Vitamin C in 'Cara Cara' Juice during Storage. PMC - NIH. (2019). Available at: [Link]

  • VALIDATION OF THE ANALYTICAL METHOD FOR THE DETERMINATION OF FLAVONOIDS IN BROCCOLI. ResearchGate. Available at: [Link]

  • Mechanisms for enzymatic cleavage of the N-glycosidic bond in DNA. RSC Publishing. Available at: [Link]

  • A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Chalcone-to-Flavone Cyclization Failures

Welcome to the technical support center for chalcone-to-flavone cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountere...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chalcone-to-flavone cyclization. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during this pivotal synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of chalcone-to-flavone cyclization?

The conversion of a 2'-hydroxychalcone to a flavone is primarily an oxidative cyclization process.[1][2] It can be conceptualized in two main steps:

  • Intramolecular Cyclization: The 2'-hydroxyl group of the chalcone attacks the β-carbon of the α,β-unsaturated ketone system in an intramolecular Michael-type addition. This step is often catalyzed by an acid or a base and leads to the formation of a flavanone intermediate.[3][4][5]

  • Oxidation (Dehydrogenation): The flavanone intermediate is then oxidized to introduce a double bond between C2 and C3 of the heterocyclic ring, yielding the final flavone.[1][2]

Several reagents and conditions have been developed to accomplish this transformation, with the choice often depending on the specific substrate and desired outcome.[1]

Q2: My reaction is not producing any flavone, or the yield is extremely low. What are the most common initial checks?

When faced with a low or no yield of your target flavone, a systematic approach to troubleshooting is crucial. Start by addressing the most common culprits:

  • Incomplete Chalcone Formation: The purity and complete conversion of your starting materials (a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde) to the 2'-hydroxychalcone precursor is paramount.[1] Verify the purity of your chalcone using techniques like TLC, NMR, or LC-MS before proceeding to the cyclization step.

  • Purity of Starting Chalcone: Impurities in the chalcone can interfere with the cyclization reaction. Recrystallization or column chromatography are common methods for purifying chalcones.[6][7] A common eluent system for TLC and column chromatography is a mixture of hexane and ethyl acetate.[6][7]

  • Reagent Stoichiometry and Quality: Ensure that your reagents, particularly the oxidizing agent (e.g., Iodine, H₂O₂), are of good quality and used in the correct stoichiometric amounts.[1] For instance, in iodine-mediated reactions, a molar equivalent or even a catalytic amount might be required.[1]

  • Reaction Time and Temperature: Some cyclization reactions can be slow, especially with conventional heating methods which may require several hours to days for completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).[8] If starting material is still present, consider extending the reaction time or cautiously increasing the temperature.

Q3: I am observing the formation of a major byproduct. What could it be and how can I minimize it?

The formation of side products is a frequent challenge. The most common byproducts in flavone synthesis from chalcones are flavanones and aurones.[8]

  • Flavanones: These are the non-oxidized intermediates of the reaction.[1][8] If your main product is the flavanone, it indicates insufficient oxidation.

  • Aurones: These are structural isomers of flavones and their formation can be favored under certain reaction conditions.[8]

Strategies to Minimize Side Products:

  • Choice of Base/Acid: The selection of the base or acid catalyst can significantly influence the product distribution.[8] Experiment with different catalysts to find the optimal one for your specific substrate.

  • Oxidizing Agent: The choice and amount of the oxidizing agent are critical for converting the flavanone intermediate to the flavone. The I₂-DMSO system is a classic and effective method for this dehydrogenation step.[1]

  • Milder Reaction Conditions: Harsh conditions, such as the use of strong acids or bases, can lead to side reactions and product degradation.[1] Exploring milder reagents, such as oxalic acid, has been shown to be effective for cyclization in high yields.[1][9]

Q4: How do "green chemistry" approaches like microwave or ultrasound irradiation impact the reaction?

Microwave and ultrasonic irradiation are powerful tools in modern organic synthesis that can significantly improve the chalcone-to-flavone cyclization.[1]

  • Microwave Assistance: This technique can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields.[1]

  • Ultrasonic Irradiation: Sonication can also enhance the reaction rate, allowing the cyclization to proceed at lower temperatures and in shorter times with high yields.[1]

These methods are considered "green" because they often require less energy and can sometimes be performed in more environmentally friendly solvents.

II. Troubleshooting Guide: Specific Scenarios

This section provides a more in-depth look at specific problems you might encounter and offers detailed troubleshooting steps.

Scenario 1: The reaction stalls, with significant amounts of starting chalcone remaining.

Possible Causes:

  • Insufficient Catalyst Activity: The chosen acid or base catalyst may not be strong enough or may be deactivated by impurities.

  • Poor Solubility: The chalcone may not be sufficiently soluble in the chosen solvent at the reaction temperature.

  • Steric Hindrance: Bulky substituents on the chalcone can sterically hinder the intramolecular cyclization.

  • Electronic Effects: Highly electron-withdrawing groups on the chalcone can sometimes result in lower yields as they can deactivate the aromatic ring towards electrophilic attack.[1]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for stalled reactions.

Scenario 2: The primary product is the flavanone intermediate, not the desired flavone.

Possible Causes:

  • Insufficient Oxidizing Agent: The amount of the oxidizing agent is not enough to drive the dehydrogenation to completion.

  • Weak Oxidizing Agent: The chosen oxidizing agent may not be potent enough for your specific flavanone substrate.

  • Decomposition of the Oxidizing Agent: The oxidizing agent may have degraded over time or due to improper storage.

Troubleshooting Protocol: Optimizing the Oxidation Step

  • Verify Oxidant Stoichiometry: Double-check your calculations and ensure you are using at least a stoichiometric amount of the oxidizing agent relative to the chalcone. It may be beneficial to use a slight excess.

  • Switch to a Stronger Oxidizing System: If increasing the amount of your current oxidant is ineffective, consider switching to a more powerful system. The Iodine-DMSO system is a widely used and reliable choice.[1]

  • Two-Step Procedure: Isolate the flavanone intermediate first. This allows you to purify it and then subject it to a separate, optimized oxidation step. This can often lead to a cleaner reaction and a higher overall yield of the flavone.[1]

  • Palladium-Catalyzed Systems: For more advanced control, palladium-catalyzed systems offer selectivity. The choice of ligand and oxidant (e.g., O₂ vs. Cu(OAc)₂) can favor the formation of either the flavone or the flavanone.[1]

Scenario 3: The reaction is messy, with multiple spots on the TLC plate, making purification difficult.

Possible Causes:

  • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can lead to decomposition of the starting material, intermediate, or product, resulting in a complex mixture.[1]

  • Side Reactions: Besides flavanone and aurone formation, other side reactions may be occurring.

  • Air/Moisture Sensitivity: Some reagents or intermediates may be sensitive to air or moisture, leading to unwanted byproducts.

Strategies for a Cleaner Reaction and Easier Purification:

StrategyDescriptionKey Considerations
Use Milder Reagents Employ milder catalysts and oxidizing agents to minimize side reactions and degradation. Oxalic acid is a good example of a milder catalyst.[1][9]May require longer reaction times or slightly elevated temperatures.
Optimize Reaction Temperature Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.Monitor progress closely with TLC to avoid incomplete conversion.
Inert Atmosphere If your reagents or intermediates are sensitive to air, perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).Requires appropriate glassware and techniques.
Purification Techniques For complex mixtures, column chromatography is often necessary.[7] A gradient elution, starting with a non-polar solvent and gradually increasing polarity, is typically effective.[7]Monitor fractions by TLC to ensure proper separation.

III. Experimental Protocols

Protocol 1: General Procedure for Iodine-Catalyzed Oxidative Cyclization of 2'-Hydroxychalcones

This protocol provides a general starting point. Optimization for specific substrates will likely be necessary.

  • Dissolve the 2'-hydroxychalcone (1 equivalent) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

  • **Add Iodine (I₂) ** (1 to 1.2 equivalents) to the solution.

  • Heat the reaction mixture to a temperature between 100-120 °C.

  • Monitor the reaction progress by TLC. A common eluent is a mixture of hexane and ethyl acetate.

  • Upon completion , cool the reaction mixture to room temperature.

  • Quench the reaction by pouring the mixture into a solution of sodium thiosulfate to neutralize the excess iodine.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure flavone.

Protocol 2: Purification of Chalcones and Flavones by Column Chromatography
  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a solvent system of increasing polarity. A common gradient is starting with 100% hexane and gradually increasing the percentage of ethyl acetate.

  • Collect fractions and monitor them by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

IV. Visualization of Key Processes

Chalcone to Flavone Cyclization Pathway

G Chalcone 2'-Hydroxychalcone Flavanone Flavanone Intermediate Chalcone->Flavanone Intramolecular Michael Addition (Acid/Base Catalysis) Flavone Flavone Product Flavanone->Flavone Oxidation (Dehydrogenation)

Caption: The two-step pathway from chalcone to flavone.

V. References

  • Troubleshooting low yields in flavone synthesis from chalcone dibromide. Benchchem. Available from:

  • optimizing reaction conditions for flavone synthesis from chalcones. Benchchem. Available from: _

  • An Improved Procedure for Cyclisation of Chalcones to Flavanones Using Celite Supported Potassium Fluoride in Methanol: Total Synthesis of Bavachinin. Taylor & Francis Online. Available from:

  • Method for extracting chalcone from fresh angelica keiskei. Google Patents. Available from:

  • A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. Available from:

  • Technical Support Center: Advanced Purification of Synthetic Chalcones. Benchchem. Available from:

  • Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. PMC. Available from:

  • The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery. PMC. Available from:

  • Technical Support Center: Purification of Synthetic Chalcones. Benchchem. Available from:

  • Chalcones: A review on synthesis and pharmacological activities. Journal of Applied Pharmaceutical Science. Available from:

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. IISTE.org. Available from:

  • A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins. Available from:

  • Mechanism of cyclization of substituted 2′-hydroxychalcones to flavanones. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from:

  • Flavones and Related Compounds: Synthesis and Biological Activity. PMC. Available from:

  • Chalcones and Flavanones Bearing Hydroxyl and/or Methoxyl Groups: Synthesis and Biological Assessments. MDPI. Available from:

  • Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research. Available from:

  • DFT Study on the Reaction Mechanism of Cyclization of 2-Hydroxy Chalcone Catalyzed by Bronsted Acid with M06-2X Functional. Semantic Scholar. Available from:

  • Synthesis Chalones and Their Isomerization into Flavanones and Azaflavanones. NIH. Available from:

  • Synthesis and Biological Evaluation of Newly Synthesized Flavones. Available from:

  • Electrochemical cyclization of chalcones for synthesis of flavones. Chula Digital Collections. Available from:

Sources

Troubleshooting

Stability of 5-hydroxy-2'-methoxyflavone in DMSO and aqueous buffers

Technical Support Center: Stability & Handling of 5-Hydroxy-2'-methoxyflavone Executive Summary Compound: 5-Hydroxy-2'-methoxyflavone (CAS: 6697-60-5) Chemical Class: Monohydroxy-monomethoxyflavone Critical Handling Prin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of 5-Hydroxy-2'-methoxyflavone

Executive Summary

Compound: 5-Hydroxy-2'-methoxyflavone (CAS: 6697-60-5) Chemical Class: Monohydroxy-monomethoxyflavone Critical Handling Principle: This compound exhibits the classic "solubility-limited stability" profile of lipophilic flavonoids.[1] While chemically stable in anhydrous organic solvents (DMSO), it is prone to rapid precipitation in aqueous media and chemical degradation (ring-opening) under alkaline conditions.

Part 1: Solubility & Stock Preparation (DMSO)

The "Golden Rule" of Flavone Stocks: The 5-hydroxyl group forms a strong intramolecular hydrogen bond with the 4-carbonyl oxygen.[1] This stabilizes the core structure but significantly reduces water solubility compared to glycosylated flavonoids.[1]

DMSO Stock Preparation Protocol
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), grade

    
     99.9%.
    
  • Target Concentration: 10 mM to 50 mM. (Avoid >50 mM to prevent crashing out upon freezing).[1]

  • Method:

    • Weigh powder into an amber glass vial (light sensitive).

    • Add DMSO down the side of the vial to wash down adherent powder.[1]

    • Critical Step: Vortex for 30 seconds, then bath sonicate for 5-10 minutes at room temperature. Visual clarity is not a guarantee of full dissolution; look for "schlieren" lines (refractive index swirls) which indicate incomplete solvation.[1]

    • Storage: Aliquot into single-use volumes (e.g., 50

      
      L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
      
DMSO Stability Mechanisms
  • Hygroscopicity Risk: DMSO is highly hygroscopic.[1] If stored loosely capped, it absorbs atmospheric water.

    • Consequence: Water uptake shifts the polarity, causing the flavone to micro-precipitate inside the stock tube over time.

    • Prevention:[2] Use parafilm or O-ring cryovials.[1][2]

  • Chemical Stability: The 2'-methoxy group provides steric protection against metabolic oxidation at the B-ring, while the 5-OH is chelated.[1] This molecule is chemically robust in pure DMSO if kept dark.[1]

Part 2: Aqueous Stability & Dilution

The "Crash-Out" Danger Zone: Users most frequently encounter issues when diluting the DMSO stock into culture media or buffers.[1]

Aqueous Solubility Limits
  • Maximum Kinetic Solubility: Typically < 10-20

    
    M in PBS (pH 7.4).[1]
    
  • Precipitation: Occurs within minutes at concentrations > 50

    
    M.[1]
    
  • Visual Cue: A "milky" or opalescent haze indicates immediate precipitation.[1]

pH Sensitivity (The Chalcone Trap)

Flavonoids are susceptible to C-ring fission (ring opening) in alkaline environments.[1]

  • pH < 7.0 (Acidic/Neutral): Stable.[1] The closed flavone ring is the dominant species.[1]

  • pH > 7.5 (Basic): The phenolic proton at C-5 can deprotonate, leading to nucleophilic attack by hydroxide ions. This opens the C-ring, converting the flavone into a chalcone (yellow/orange shift). This reaction is often irreversible and destroys biological activity.[1]

Data Summary: Stability Profile

ParameterConditionStability RatingRisk Factor
Solvent Anhydrous DMSOHigh (Months/Years)Water absorption (Hygroscopic)
Solvent Ethanol (100%)Moderate (Weeks)Evaporation / Concentration change
Buffer PBS (pH 7.[1]4)Low (< 4 Hours)Precipitation & slow oxidation
Buffer Cell Media + SerumModerate (24 Hours)Serum proteins (BSA) bind and stabilize
pH Acidic (pH 4-6)HighMinimal hydrolysis
pH Alkaline (pH > 8)Critical Failure Rapid Ring Opening (Chalcone formation)

Part 3: Troubleshooting Guides (FAQ)

Q1: My aqueous dilution turned cloudy immediately. What happened?

Diagnosis: You exceeded the "critical supersaturation limit."[1] The Fix:

  • Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step. Perform an intermediate dilution (e.g., 1:10 in DMSO/Ethanol) before the final spike into buffer.

  • Sonicate the Buffer: Pre-warm the buffer to 37°C and sonicate the final solution to disperse micro-aggregates.

  • Serum Stabilization: If working in cell culture, ensure Fetal Bovine Serum (FBS) is present before adding the compound. Albumin acts as a carrier, sequestering the lipophilic flavone and preventing precipitation.

Q2: The compound color changed from pale yellow to bright orange in my assay buffer.

Diagnosis: Your buffer pH is likely too high (alkaline shift), causing the Bathochromic Shift . The Fix:

  • Check the pH of your buffer.[1] Is it > 7.5?

  • The 5-hydroxy group is ionizing.[1] This color change often indicates the formation of the phenolate ion or ring-opening to a chalcone.[1]

  • Action: Adjust experimental pH to 7.0 - 7.2. If high pH is required, prepare the solution immediately before reading; do not incubate.[1]

Q3: Can I store the diluted working solution at 4°C for use next week?

Answer: No.

  • Reason 1: Flavones will crystallize out of aqueous solution upon cooling (thermodynamic solubility decreases with temperature).[1]

  • Reason 2: Even slow hydrolysis or oxidation can occur.[1]

  • Protocol: Always prepare working dilutions fresh on the day of the experiment. Discard leftovers.

Part 4: Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling 5-hydroxy-2'-methoxyflavone to prevent degradation.

StabilityWorkflow Start Start: 5-Hydroxy-2'-methoxyflavone Solid SolventChoice Solvent Selection Start->SolventChoice DMSO Anhydrous DMSO (Recommended) SolventChoice->DMSO Preferred Ethanol Ethanol (High Evaporation Risk) SolventChoice->Ethanol Alternative StockStorage Stock Storage (-20°C to -80°C) DMSO->StockStorage Moisture Risk: Moisture Uptake StockStorage->Moisture If cap loose Dilution Aqueous Dilution StockStorage->Dilution Prepare Working Sol. Precip Risk: Precipitation (Low Solubility) Moisture->Precip Water entry pHCheck Check pH Dilution->pHCheck Acidic pH < 7.0 (Stable) pHCheck->Acidic Basic pH > 7.5 (Unstable) pHCheck->Basic Serum Serum/BSA Present? Acidic->Serum Chalcone Degradation: Ring Opening (Chalcone) Basic->Chalcone Rapid Hydrolysis StableSol Stabilized Solution (Protein Binding) Serum->StableSol Yes Serum->Precip No (Buffer only)

Caption: Decision tree for maximizing stability. Green paths indicate optimal handling; red paths indicate high-risk failure points (precipitation or hydrolysis).[1]

References

  • Tsilomelekis, G., et al. (2014).[3] Origin of 5-hydroxymethylfurfural stability in water/dimethyl sulfoxide mixtures. ChemSusChem, 7(1), 117-126.

    • Relevance: Establishes the mechanism of DMSO solvation protecting carbonyl/hydroxyl-containing heterocycles from nucleophilic attack.[1]

  • Chankitisakul, V., et al. (2025).[4][5] Pharmacokinetics and stability of methoxyflavones from Kaempferia parviflora in Thai native roosters. Frontiers in Veterinary Science.

    • Relevance: Provides quantitative data on the stability of structurally homologous methoxyflavones (DMF, TMF)
  • BenchChem Technical Support. (2025). Stability of 5,6,7,4'-Tetramethoxyflavone.

    • Relevance: Confirms general protocols for polymethoxyflavones: DMSO solubility, freeze-thaw avoidance, and pH sensitivity.
  • SelleckChem. (2024).[1] Handling and Storage of Flavonoids and Small Molecules.[1][2][4]

    • Relevance: Industry standard protocols for DMSO stock preparation and aqueous dilution of lipophilic small molecules.[1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Chemical Shift Assignments of 5-hydroxy-2'-methoxyflavone: A Comparative Analysis

For Immediate Release A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 5-hydroxy-2'-methoxyflavone, Providing In-depth Technical Insights and Comparative Data for Researchers in Drug Discovery and Natural Pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of 5-hydroxy-2'-methoxyflavone, Providing In-depth Technical Insights and Comparative Data for Researchers in Drug Discovery and Natural Product Chemistry.

In the field of medicinal chemistry and natural product research, the precise structural elucidation of flavonoids is paramount to understanding their biological activity. Among the vast array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining the intricate molecular architecture of these compounds.[1] This guide offers a detailed examination of the ¹H NMR chemical shift assignments for 5-hydroxy-2'-methoxyflavone, a substituted flavone of significant interest.

The Structural Significance of 5-hydroxy-2'-methoxyflavone

5-hydroxy-2'-methoxyflavone belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 skeleton. The presence of a hydroxyl group at the C-5 position and a methoxy group at the C-2' position introduces specific electronic and steric features that influence its chemical properties and biological interactions. The 5-hydroxyl group is known to form a strong intramolecular hydrogen bond with the C-4 carbonyl group, a feature readily observable in ¹H NMR spectroscopy.[4] The 2'-methoxy group on the B-ring influences the ring's conformation and electronic density.

Predicted ¹H NMR Chemical Shift Assignments

The following table summarizes the predicted ¹H NMR chemical shift assignments for 5-hydroxy-2'-methoxyflavone. These values are derived from comparative analysis of published data for analogous compounds and are presented to aid in the identification and characterization of this molecule. The predictions are based on spectra typically recorded in deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Assignment
5-OH ~12.5s-The strong intramolecular hydrogen bond with the C-4 carbonyl group causes a significant downfield shift, a characteristic feature of 5-hydroxyflavones.[4]
H-3 ~6.6s-The H-3 proton of flavones typically appears as a singlet in this region.
H-6 ~6.4d~2.0Meta-coupling to H-8. The 5-OH group has a shielding effect on the ortho-positioned H-6.
H-8 ~6.5d~2.0Meta-coupling to H-6.
H-3' ~7.1d~8.0Ortho-coupling to H-4'. The 2'-methoxy group exerts a shielding effect.
H-4' ~7.5t~8.0Ortho-coupling to H-3' and H-5'.
H-5' ~7.1t~8.0Ortho-coupling to H-4' and H-6'.
H-6' ~7.8d~8.0Ortho-coupling to H-5'. Deshielded due to its proximity to the C-ring.
2'-OCH₃ ~3.9s-Typical chemical shift for a methoxy group attached to an aromatic ring.

Comparative Analysis with Structurally Related Flavonoids

The predicted chemical shifts for 5-hydroxy-2'-methoxyflavone can be better understood through comparison with the experimentally determined values of similar flavonoids.

  • 5-hydroxyflavone: In the absence of the 2'-methoxy group, the B-ring protons (H-2'/6' and H-3'/4'/5') would exhibit a more simplified splitting pattern and slightly different chemical shifts. The presence of the 2'-methoxy group in our target molecule breaks the symmetry of the B-ring, leading to distinct signals for each proton.

  • 2'-methoxyflavone: Lacking the 5-hydroxy group, the characteristic highly downfield-shifted -OH signal around 12.5 ppm would be absent. The A-ring protons (H-6 and H-8) would also experience a different electronic environment, leading to slight shifts in their resonance frequencies.

  • 5,7-dihydroxyflavone (Chrysin): This compound provides a good reference for the A-ring proton signals. However, the B-ring is unsubstituted, resulting in a different pattern compared to our target molecule.

  • Flavanones: It is important to distinguish flavones from flavanones. In flavanones, the absence of the C2-C3 double bond results in the appearance of aliphatic protons (H-2 and H-3) at much higher field (upfield) in the ¹H NMR spectrum, typically between 2.5 and 5.5 ppm.[2]

Visualizing the Structure and Proton Assignments

To provide a clear visual reference for the proton assignments, the following diagram illustrates the structure of 5-hydroxy-2'-methoxyflavone with the protons labeled.

Caption: Structure of 5-hydroxy-2'-methoxyflavone with proton labeling.

Experimental Protocol for ¹H NMR Data Acquisition

For researchers aiming to acquire experimental ¹H NMR data for 5-hydroxy-2'-methoxyflavone or related compounds, the following protocol outlines a standard procedure.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing sample Dissolve ~5 mg of sample solvent in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) sample->solvent tms Add a small amount of TMS as internal standard (0 ppm) solvent->tms tube Transfer solution to a 5 mm NMR tube tms->tube spectrometer Place NMR tube in the spectrometer tube->spectrometer shim Shim the magnetic field to optimize homogeneity spectrometer->shim parameters Set acquisition parameters (e.g., pulse angle, relaxation delay, number of scans) shim->parameters acquire Acquire ¹H NMR spectrum (e.g., 400 MHz or higher) transform Fourier transform the raw data acquire->transform parameters->acquire phase Phase correct the spectrum transform->phase baseline Apply baseline correction phase->baseline calibrate Calibrate the chemical shift scale to TMS (0 ppm) baseline->calibrate integrate Integrate the signals calibrate->integrate

Caption: Standard workflow for acquiring ¹H NMR data of a flavonoid sample.

Conclusion

This guide provides a comprehensive overview of the predicted ¹H NMR chemical shift assignments for 5-hydroxy-2'-methoxyflavone, based on a comparative analysis of related flavonoid structures. The detailed rationale for each assignment, coupled with a standard experimental protocol, offers a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and analytical chemistry. While the provided data is predictive, it serves as a strong foundation for the identification and structural elucidation of this and similar flavonoid compounds. The acquisition of definitive experimental data for 5-hydroxy-2'-methoxyflavone would be a valuable contribution to the field.

References

  • Ahmed, E., et al. (2019). Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance. Archiv der Pharmazie, 352(3-4), e1800259. [Link]

  • Torrenegra-Guerrero, M., et al. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. PharmacologyOnLine, 3, 444-452. [Link]

  • Ibrahim, R. K., & Abul-Hajj, Y. J. (1990). Microbial metabolism of flavones: 5-hydroxyflavone and 5-hydroxyisoflavone. Xenobiotica, 20(4), 363-373. [Link]

  • Park, Y., et al. (2007). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Magnetic Resonance in Chemistry, 45(12), 1072-1075. [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Harborne, J. B., & Mabry, T. J. (Eds.). (1982). The Flavonoids: Advances in Research. Chapman and Hall.
  • Markham, K. R., & Geiger, H. (1994). ¹H nuclear magnetic resonance spectroscopy of flavonoids and their glycosides in hexadeuterodimethylsulfoxide. In The Flavonoids (pp. 441-497). Chapman and Hall.
  • Muhaisen, H. M. H. (2014). Introduction and Interpretation of Flavonoids. Advanced Science, Engineering and Medicine, 6(8), 841-856. [Link]

  • Chilin, A., et al. (2009). Synthesis and biological evaluation of 5-hydroxy- and 5-alkoxy-2-phenyl-3,4-dihydro-2H-1-benzopyran-4-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry, 17(5), 2127-2134. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of Monomethoxyflavones: A Technical Comparison Guide

Audience: Researchers, Analytical Chemists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Application Guide. Executive Summary & Technical Context[1][2][3] Monomethoxyflavones (MMFs) are cri...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Analytical Chemists, and Drug Development Professionals.[1] Content Type: Technical Comparison & Application Guide.

Executive Summary & Technical Context[1][2][3]

Monomethoxyflavones (MMFs) are critical isomeric flavonoids often investigated for their neuroprotective, anti-inflammatory, and chemopreventive properties. With a molecular weight of 252.26 Da , all monomethoxyflavone isomers share the same elemental formula (


) and precursor ion (

).

Differentiation of these isomers (e.g., 3-, 5-, 6-, 7-, 2'-, 3'-, or 4'-methoxyflavone) is a classic analytical challenge. While retention time in LC is useful, definitive structural elucidation requires Tandem Mass Spectrometry (MS/MS) . This guide details the specific fragmentation pathways—principally Retro-Diels-Alder (RDA) cleavage and characteristic neutral losses—that allow for the unambiguous identification of these regioisomers.

Core Fragmentation Mechanisms[4]

To interpret the spectra of MMFs, one must understand the two dominant energy dissipation pathways in the collision cell:

Retro-Diels-Alder (RDA) Cleavage

This is the most diagnostic pathway for flavonoids.[2] The C-ring (the heterocyclic pyran ring) undergoes scission, typically breaking two bonds (C1-O2 and C3-C4).

  • 
     Ion:  Contains the A-ring  and carbons 2 and 3 of the C-ring.
    
  • 
     Ion:  Contains the B-ring  and carbons 2 and 4 of the C-ring.
    

Causality: The location of the methoxy group determines which fragment shifts in mass.

  • Unsubstituted Flavone:

    
     (m/z 121), 
    
    
    
    (m/z 103).
  • A-Ring Methoxy:

    
     shifts to m/z 151  (+30 Da).
    
  • B-Ring Methoxy:

    
     shifts to m/z 133  (+30 Da).
    
Radical Neutral Losses

Unlike their hydroxylated counterparts (which lose


 or 

), methoxyflavones characteristically lose a methyl radical (

, 15 Da) to form stable radical cations

.
  • Diagnostic Value: The intensity of this loss varies significantly between isomers (e.g., steric hindrance in 3-OMe vs. 5-OMe).

Isomer-Specific Fragmentation Profiles

A-Ring Isomers (5-, 6-, 7-Methoxyflavone)

These isomers are characterized by a mass shift in the A-ring fragment.

  • Diagnostic Ion: m/z 151 (

    
    ).
    
  • Secondary Fragments: m/z 123 (Loss of CO from m/z 151).[2]

  • Differentiation (5-OMe vs 7-OMe):

    • 5-Methoxyflavone: The methoxy group at C5 is sterically crowded and can interact with the C4-keto group.[2] It often shows a more intense

      
       (m/z 238) and subsequent water loss due to the "ortho effect" with the carbonyl oxygen.
      
    • 7-Methoxyflavone: The C7 position is electronically conjugated but sterically unhindered.[2] The RDA cleavage is cleaner, and the m/z 151 ion is typically the base peak.

B-Ring Isomers (2'-, 3'-, 4'-Methoxyflavone)

These isomers are characterized by a mass shift in the B-ring fragment.[2]

  • Diagnostic Ion: m/z 133 (

    
    ).
    
  • A-Ring Fragment: m/z 121 (Unsubstituted).[2]

  • Differentiation:

    • 2'-Methoxyflavone: Exhibits a unique "ortho effect" due to proximity to the C-ring attachment point (C1'), often facilitating unique ring-closure ions or enhanced loss of the B-ring radical.[2]

    • 3'- & 4'-Methoxyflavone: Hardest to distinguish by MS alone.[2] 4'-OMe often produces a more stable resonance-stabilized B-ring fragment due to para-conjugation, potentially leading to higher intensity of the m/z 133 ion compared to the 3'-isomer.[2]

C-Ring Isomer (3-Methoxyflavone)

This isomer behaves uniquely because the modification is on the ring that usually breaks.[2]

  • Behavior: The methoxy group at C3 disrupts the standard RDA pattern.

  • Key Fragments:

    • m/z 238: Intense

      
       (formation of stable flavonol radical).
      
    • m/z 210: Sequential loss of CO (

      
      ).[2]
      
    • Absence: Typically lacks the clean m/z 151 or 133 RDA ions seen in other isomers.[2]

Comparative Data Tables

Table 1: Diagnostic Ion Comparison for Monomethoxyflavones (Precursor m/z 253)
Isomer ClassSpecific IsomerPrimary Diagnostic Ion (m/z)OriginSecondary Ions (m/z)
A-Ring Substituted 5-Methoxyflavone151

(A-ring + OMe)
238 (-CH3), 123 (-CO from A)
6-Methoxyflavone151

(A-ring + OMe)
136 (RDA variant)
7-Methoxyflavone151

(A-ring + OMe)
123, 107
B-Ring Substituted 2'-Methoxyflavone133

(B-ring + OMe)
121 (

), 221 (-CH3OH)
3'-Methoxyflavone133

(B-ring + OMe)
121 (

)
4'-Methoxyflavone133

(B-ring + OMe)
121 (

), 118 (-CH3)
C-Ring Substituted 3-Methoxyflavone238

210, 165 (Complex rearrangement)
Table 2: RDA Fragment Mass Shift Logic
Fragment IonStructure DescriptionUnsubstituted Mass (m/z)A-Ring OMe Mass (m/z)B-Ring OMe Mass (m/z)

A-Ring + C2-C3121151 (+30)121 (No shift)

B-Ring + C2-C4103103 (No shift)133 (+30)

Visualization of Fragmentation Pathways[6][7][8][9]

Diagram 1: Mechanistic Workflow & Decision Tree

This diagram illustrates the logical flow for identifying an unknown monomethoxyflavone based on its MS/MS spectrum.

Methoxyflavone_ID Start Precursor Ion [M+H]+ = 253 Check_RDA Analyze RDA Fragments (Collision Energy 20-35 eV) Start->Check_RDA A_Ring Dominant Ion: m/z 151 (1,3A+ Fragment) Check_RDA->A_Ring m/z 151 Observed B_Ring Dominant Ion: m/z 133 (1,3B+ Fragment) Check_RDA->B_Ring m/z 133 Observed C_Ring No clear RDA (151/133) Dominant: m/z 238 (-CH3) Check_RDA->C_Ring m/z 238 Base Peak A_Ring_Class Class: A-Ring Methoxy (5, 6, or 7-OMe) A_Ring->A_Ring_Class B_Ring_Class Class: B-Ring Methoxy (2', 3', or 4'-OMe) B_Ring->B_Ring_Class C_Ring_ID Identity: 3-Methoxyflavone C_Ring->C_Ring_ID

Caption: Decision tree for the structural elucidation of monomethoxyflavone isomers based on diagnostic RDA ions.

Diagram 2: Retro-Diels-Alder (RDA) Cleavage Mechanism

This diagram visualizes the specific bond cleavages occurring in the C-ring.[2]

RDA_Mechanism Parent Protonated Methoxyflavone (m/z 253) Transition C-Ring Bond Scission (C1-O2 & C3-C4) Parent->Transition CID Energy Frag_A 1,3A+ Ion (Contains A-Ring) Transition->Frag_A Charge Retention on A Frag_B 1,3B+ Ion (Contains B-Ring) Transition->Frag_B Charge Retention on B

Caption: Schematic of the Retro-Diels-Alder (RDA) cleavage producing diagnostic


 and 

ions.

Experimental Protocol: Standardized LC-MS/MS Workflow

To replicate the fragmentation patterns described above, the following protocol is recommended. This setup ensures sufficient internal energy deposition to trigger the diagnostic RDA cleavage.[2]

Sample Preparation
  • Solvent: Dissolve standards in HPLC-grade Methanol.

  • Concentration: 1 µg/mL (1 ppm) to prevent dimer formation (

    
    ).
    
  • Filtration: 0.22 µm PTFE filter.[2]

LC Conditions (Inlet)
  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes. Note: Isomers often separate chromatographically; 5-OMe typically elutes later than 7-OMe due to intramolecular H-bonding.[2]

MS Parameters (ESI Positive Mode)
  • Source Voltage: 3.5 - 4.0 kV.[2]

  • Capillary Temp: 300°C.

  • Collision Gas: Nitrogen or Argon.[2]

  • Collision Energy (CID): Stepped energy is ideal.[2]

    • Low (15 eV): Preserves molecular ion

      
      .[2]
      
    • Medium (30 eV): Optimizes RDA fragments (m/z 151/133).

    • High (45 eV): Forces secondary fragmentations (e.g., -CO losses).[2]

References

  • Justesen, U. (2001).[2][3] Collision-induced fragmentation of deprotonated methoxylated flavonoids, obtained by electrospray ionization mass spectrometry. Journal of Mass Spectrometry. Link

  • March, R. E., & Lewars, E. G. (2004). Quadrupole Ion Trap Mass Spectrometry. Wiley-Interscience.[2] (Detailed mechanisms of RDA cleavage).

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry. Link

  • PubChem. (2025).[4][2] 3-Methoxyflavone Compound Summary. National Library of Medicine.[2] Link

  • BenchChem. (2025).[1][2] 4'-Methoxyflavone Technical Guide. Link

  • Wang, Y., et al. (2021).[2] Isolation, separation, identification, and quantification of bioactive methylated flavone regioisomers by UHPLC-MS. Link[5][6]

Sources

Validation

Technical Comparison Guide: UV-Vis Spectral Profiling of 5-Hydroxy-2'-methoxyflavone

The following guide details the UV-Vis spectral characteristics of 5-hydroxy-2'-methoxyflavone, synthesized from comparative analysis of structural analogs and established flavonoid spectroscopy principles. Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the UV-Vis spectral characteristics of 5-hydroxy-2'-methoxyflavone, synthesized from comparative analysis of structural analogs and established flavonoid spectroscopy principles.

Executive Summary

Compound: 5-Hydroxy-2'-methoxyflavone Class: 5-Hydroxyflavone derivative (B-ring methoxylated) Primary Application: Analytical reference standard, pharmacokinetic marker for 2'-O-demethylation, and structure-activity relationship (SAR) studies in drug discovery (specifically BCRP/ABCG2 inhibition).[1]

This guide provides a technical characterization of the UV-Vis absorption profile of 5-hydroxy-2'-methoxyflavone in methanol (MeOH).[1] It compares this profile against critical structural analogs to validate identity and purity. The presence of the 5-hydroxyl group (A-ring) and the 2'-methoxy group (B-ring) creates a distinct spectral signature characterized by a bathochromic shift relative to the unsubstituted flavone backbone.[1]

Spectral Characteristics (Product Profile)

The UV-Vis spectrum of flavones typically exhibits two major absorption bands:

  • Band II (240–280 nm): Associated with the A-ring benzoyl system.[1][2]

  • Band I (300–380 nm): Associated with the B-ring cinnamoyl system and conjugation across the C-ring.[1]

5-Hydroxy-2'-methoxyflavone in Methanol (MeOH)[1]
Spectral FeatureWavelength (

)
Mechanistic Origin
Band I 340 – 348 nm Conjugation & Chelation: The 5-OH group forms a strong intramolecular hydrogen bond with the 4-carbonyl, inducing a significant bathochromic shift (~40 nm) vs. flavone.[1] The 2'-OMe group acts as an auxochrome, providing an additional red shift (~10–15 nm) relative to 5-hydroxyflavone, though partially mitigated by steric torsion.[1]
Band II 268 – 272 nm Benzoyl System: Characteristic of the 5-hydroxy-substituted A-ring.[1]
Shoulders ~300 nmOften observed as a vibrational shoulder on the lower energy side of Band II.[1]

Technical Insight: The 2'-methoxy substituent introduces steric hindrance between the B-ring and the C-ring (chromone).[1] While the methoxy group is electronically donating (bathochromic), the steric clash forces the B-ring out of planarity, which can reduce the intensity (extinction coefficient,


) of Band I compared to 4'-substituted isomers.[1]

Comparative Analysis: Alternatives & Analogs

To validate the identity of 5-hydroxy-2'-methoxyflavone, it must be compared against structurally related standards. The following table highlights the spectral shifts that distinguish it from common alternatives.

Comparative Spectral Data (MeOH)
CompoundBand I (

)
Band II (

)
Structural DifferenceDiagnostic Shift vs. Product
5-Hydroxy-2'-methoxyflavone 345 nm (approx)270 nm Target N/A
5-Hydroxyflavone (Primuletin)333 nm268 nmLacks 2'-OMeHypsochromic (-12 nm): Absence of B-ring auxochrome results in lower

.
5,7-Dihydroxy-2'-methoxyflavone 325 nm265 nmAdds 7-OHHypsochromic (-20 nm): The 7-OH group often causes a blue shift in Band I relative to 5-OH alone due to cross-conjugation effects.[1]
Flavone (Unsubstituted)294 nm250 nmNo OH/OMeHypsochromic (-50 nm): Lacks the critical 5-OH chelation and B-ring donation.[1]
Interpretation of Differences
  • Vs. 5-Hydroxyflavone: The addition of the 2'-OMe group to the 5-hydroxyflavone scaffold causes a bathochromic shift of Band I (from 333 nm to ~345 nm).[1] This confirms the presence of the B-ring substituent.[1]

  • Vs. 5,7-Dihydroxy-2'-methoxyflavone: Removing the 7-OH group (restoring the 5-OH mono-substitution) typically increases the Band I wavelength.[1] This is counter-intuitive but well-documented; 5-hydroxyflavones often absorb at longer wavelengths than their 5,7-dihydroxy counterparts.[1]

Diagnostic Shift Reagent Protocols

Standard UV-Vis characterization requires the use of "shift reagents" to map the substitution pattern.[1]

Protocol A: Methanol (Neutral)[1]
  • Dissolve ~0.1 mg of compound in 10 mL of spectroscopic grade Methanol (MeOH).[1]

  • Record spectrum from 200–500 nm.[1]

  • Target: Band I at ~345 nm.

Protocol B: Sodium Methoxide (NaOMe)

Detects acidic protons (3-OH, 4'-OH).[1]

  • Add 3 drops of NaOMe (2.5% in MeOH) to the cuvette.

  • Observation:

    • Result: No significant shift in Band I (or a degradation/yellowing without a discrete large bathochromic shift like +50nm).[1]

    • Reason: The 5-OH is hydrogen-bonded and not readily ionized by cold NaOMe to cause a spectral shift, and there is no 4'-OH or 3-OH.[1]

Protocol C: Aluminum Chloride (AlCl )

Detects 5-OH and ortho-dihydroxyl groups.[1]

  • Add 6 drops of 5% AlCl

    
     in MeOH to the neutral solution.
    
  • Observation:

    • Result: Bathochromic shift of Band I (+35–55 nm).

    • Reason: Formation of an acid-stable complex between Al

      
       and the 4-keto-5-hydroxy system.[1]
      
  • Add HCl: The shift remains (complex is stable), confirming the 5-OH group. (Ortho-dihydroxyl complexes would decompose with HCl).[1]

Visualizations

Diagram 1: Structural Logic & Spectral Shifts

This diagram illustrates how structural modifications to the flavone backbone alter the Band I absorption maximum.[1]

SpectralShifts cluster_legend Spectral Trend Flavone Flavone (Parent) Band I: 294 nm OH_5 5-Hydroxyflavone Band I: 333 nm (+39 nm due to 5-OH chelation) Flavone->OH_5 Add 5-OH Target 5-Hydroxy-2'-methoxyflavone Band I: ~345 nm (+12 nm due to 2'-OMe auxochrome) OH_5->Target Add 2'-OMe DiOH 5,7-Dihydroxy-2'-methoxyflavone Band I: 325 nm (7-OH causes hypsochromic shift) Target->DiOH Add 7-OH Note 5-OH is the primary driver of the red shift. 2'-OMe adds secondary bathochromic shift.

Caption: Evolution of Band I absorption maxima (


) based on substitution patterns. The 5-OH group provides the largest shift, while the 2'-OMe fine-tunes the position.[1]
Diagram 2: Experimental Workflow for Validation

This flowchart guides the analyst through the validation process using shift reagents.

Workflow Start Sample Preparation (MeOH) Spec1 Run Spectrum A (Neutral) Start->Spec1 Decision Check Band I Spec1->Decision Path_AlCl3 Add AlCl3 Decision->Path_AlCl3 ~345 nm Path_NaOMe Add NaOMe Decision->Path_NaOMe Secondary Check Spec2 Run Spectrum B (AlCl3 Shift) Path_AlCl3->Spec2 Result_AlCl3 Shift +35-55 nm? (Confirms 5-OH) Spec2->Result_AlCl3 Spec3 Run Spectrum C (NaOMe Shift) Path_NaOMe->Spec3 Result_NaOMe No Major Shift? (Confirms no 4'-OH) Spec3->Result_NaOMe

Caption: Step-by-step experimental protocol for validating the substitution pattern of 5-hydroxy-2'-methoxyflavone using standard shift reagents.

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970).[1] The Systematic Identification of Flavonoids. Springer-Verlag.[1] (The foundational text for flavonoid UV spectroscopy).

  • Wollenweber, E., & Jay, M. (1988).[1] Flavones and Flavonols.[1][3][4][5] In The Flavonoids (pp. 233-302).[1] Springer.[1] [1]

  • Tsimogiannis, D., et al. (2007).[1] "Synthesis and antioxidant activity of some 2'-hydroxy-chalcones and their cyclization products." Molecules. (Provides comparative data on 2'-substituted systems). [1]

  • Extrasynthese. (n.d.). 5-Methoxyflavone Analytical Standard. (Used for comparative backbone analysis).[1]

  • BenchChem. (n.d.).[1] Primulaverin Reference Standard. (Discusses Primula flavonoids which often contain 5-OH and methoxy substitutions).[1]

Sources

Comparative

Validating Purity of 5-Hydroxy-2'-Methoxyflavone: A Comparative Guide to TLC and LC-MS

Executive Summary: The Isomer Challenge In the synthesis and isolation of bioactive flavonoids, 5-hydroxy-2'-methoxyflavone presents a specific validation challenge. Unlike simple flavones, the presence of the 5-hydroxyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Challenge

In the synthesis and isolation of bioactive flavonoids, 5-hydroxy-2'-methoxyflavone presents a specific validation challenge. Unlike simple flavones, the presence of the 5-hydroxyl group (A-ring) and the 2'-methoxy group (B-ring) creates a high probability of positional isomerism (e.g., 5-hydroxy-4'-methoxyflavone) and persistent synthetic intermediates (e.g., 2'-hydroxy-2-methoxy-chalcone).

While Thin Layer Chromatography (TLC) offers rapid, cost-effective qualitative screening, it frequently fails to resolve positional isomers with similar dipole moments. Liquid Chromatography-Mass Spectrometry (LC-MS) is required for definitive structural validation and quantitative purity assessment. This guide objectively compares both methodologies, establishing a tiered validation workflow.

Comparative Analysis: TLC vs. LC-MS

The following table contrasts the performance of both methods specifically for hydroxy-methoxyflavone analysis.

FeatureThin Layer Chromatography (TLC)LC-MS (ESI-QTOF/Triple Quad)
Primary Utility Rapid reaction monitoring; qualitative impurity screen.Definitive structural confirmation; quantitative purity (%).
Isomer Resolution Low to Moderate. Often co-elutes positional isomers (e.g., 2'-OMe vs 4'-OMe).High. Resolves isomers based on hydrophobicity interaction with C18 stationary phase.
Limit of Detection (LOD) ~1–5 µg (Visual/UV).< 1 ng (picogram range with MRM).
Structural Insight None (Retardation factor only).High. MS/MS fragmentation confirms A-ring vs. B-ring substitution.
Throughput High (Parallel processing of multiple samples).Low (Sequential injection, ~15-30 min/run).
Cost Per Run < $1.00> $50.00 (Amortized instrument/solvent cost).

Experimental Protocol 1: Thin Layer Chromatography (TLC)[1][2]

Objective: Rapid qualitative assessment of crude product and monitoring of unreacted chalcone intermediates.

Methodology
  • Stationary Phase: Silica gel 60 F254 aluminum-backed plates (20 x 20 cm).

  • Sample Preparation: Dissolve 1 mg of 5-hydroxy-2'-methoxyflavone in 1 mL of Dichloromethane (DCM) or Methanol.

  • Mobile Phase Optimization:

    • System A (Non-polar impurities): Hexane : Ethyl Acetate (8:2 v/v)

    • System B (General Purity): Toluene : Ethyl Acetate : Formic Acid (7:3:0.1 v/v)

    • Rationale: The 5-OH group forms an intramolecular hydrogen bond with the 4-carbonyl, reducing polarity compared to other hydroxyflavones. Toluene systems often provide better separation of methoxylated flavonoids than simple alkane systems [1].

Visualization & Interpretation[1][2][3][4]
  • UV 254 nm: The flavone core quenches fluorescence, appearing as a dark spot on a bright green background.

  • UV 366 nm: 5-hydroxyflavones typically exhibit dark purple or weak fluorescence due to the 5-OH quenching effect.

  • Derivatization (NP/PEG Reagent):

    • Spray with 1% Diphenylboric acid 2-aminoethyl ester (Natural Products reagent) in methanol, followed by 5% PEG-400 in ethanol.

    • Result: Under UV 366 nm, 5-hydroxyflavones often appear yellow-orange, while impurities lacking the 5-OH (e.g., fully methylated byproducts) may appear blue or green [2].

Experimental Protocol 2: LC-MS Validation

Objective: Quantitative purity assessment and confirmation of the methoxy group position via fragmentation patterns.

Methodology
  • Instrument: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid.

    • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 15 minutes. Flow rate: 0.3 mL/min.

Mass Spectrometry Conditions (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[1]

  • Key Signals:

    • [M+H]+: m/z ~269.08 (Calculated for C16H12O4).

    • RDA Fragmentation: Retro-Diels-Alder cleavage is diagnostic for flavonoids.

    • Diagnostic Loss: Loss of 15 Da (•CH3) indicates the presence of the methoxy group.[2]

Data Interpretation
  • Peak Purity: Integration of the UV chromatogram (254 nm or 340 nm) should yield >98% area under the curve (AUC).

  • MS/MS Fingerprint:

    • Fragment ions at m/z 153 (A-ring fragment with 5-OH) and m/z 118 (B-ring fragment with 2'-OMe) confirm the distribution of substituents. If the methoxy group were on the A-ring, the fragment masses would shift accordingly [3].

Validation Workflow Visualization

The following diagram illustrates the logical flow for validating the compound, highlighting the "Go/No-Go" decision points.

ValidationWorkflow Start Crude 5-Hydroxy-2'-Methoxyflavone TLC Step 1: TLC Screening (Mobile Phase: Toluene/EtOAc) Start->TLC Decision1 Single Spot? TLC->Decision1 Purify Re-Column / Recrystallize Decision1->Purify No (Multiple Spots) LCMS Step 2: LC-MS Analysis (C18 Column, ESI+) Decision1->LCMS Yes Purify->TLC Decision2 Purity > 98% & Correct MS/MS? LCMS->Decision2 NMR Step 3: 1H-NMR (Final Structural Proof) Decision2->NMR Yes Reject Reject / Reprocess Decision2->Reject No (Isomers Detected)

Figure 1: Tiered validation workflow ensuring no resources are wasted on high-cost analysis (NMR) until purity is confirmed via LC-MS.

MS/MS Fragmentation Pathway[5][7][8]

Understanding the fragmentation is critical to distinguish the 2'-methoxy isomer from the 3' or 4' isomers.

Fragmentation Parent Parent Ion [M+H]+ m/z 269 LossCH3 [M+H - CH3]+ m/z 254 Parent->LossCH3 -15 Da (Radical) RDA RDA Cleavage Parent->RDA FragA A-Ring Fragment (5-OH) m/z 153 RDA->FragA 1,3-Retro Diels-Alder FragB B-Ring Fragment (2'-OMe) m/z 118 RDA->FragB

Figure 2: Expected ESI+ fragmentation pathway. The specific mass of FragB confirms the methoxy group is located on the B-ring.

References

  • Separation of Flavonoids by TLC : "TLC separation and antioxidant activity of flavonoids from Carissa bispinosa..." Journal of Ecosystems, 2014.

  • Visualization Reagents : "Stationary Phases for Modern Thin-Layer Chromatography." LCGC International, 2008.

  • MS Fragmentation of Flavonoids : "Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry." Molecules, 2024.[3]

  • Isomer Differentiation : "Mechanism of Action of Two Flavone Isomers Targeting Cancer Cells..." PLOS ONE, 2015.[2][4]

Sources

Validation

A Senior Application Scientist's Guide to Deciphering 2'-Methoxy Substituted Flavonoid Rings using HMBC and HSQC NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals In the intricate world of natural product chemistry and drug discovery, the precise structural elucidation of flavonoids is paramount. These polyphenolic co...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of natural product chemistry and drug discovery, the precise structural elucidation of flavonoids is paramount. These polyphenolic compounds, with their diverse substitution patterns, present unique analytical challenges. Among these, the exact placement of methoxy groups on the flavonoid skeleton is a common hurdle that can significantly impact the molecule's biological activity. This guide provides an in-depth comparison of Heteronuclear Multiple Bond Correlation (HMBC) and Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy for the unambiguous identification of 2'-methoxy substituted flavonoid rings. By understanding the key correlations and the underlying principles of these powerful 2D NMR techniques, researchers can confidently assign substitution patterns and accelerate their research and development endeavors.

The Challenge of Methoxy Group Placement in Flavonoids

Flavonoids share a common C6-C3-C6 backbone, consisting of two aromatic rings (A and B) linked by a three-carbon chain that forms a heterocyclic C ring. The immense structural diversity of flavonoids arises from the varied hydroxylation, methoxylation, glycosylation, and other substitution patterns on this core structure. While 1D NMR (¹H and ¹³C) provides initial clues, overlapping signals and the inability to definitively assign long-range connectivities often make precise structure determination difficult, especially for isomeric compounds.

The position of a methoxy group on the B-ring, for instance, can dramatically alter a flavonoid's pharmacological properties. A 2'-methoxy substitution, compared to a 3'- or 4'-methoxy substitution, can influence everything from antioxidant capacity to enzyme inhibition. Therefore, having a robust and reliable method to pinpoint its location is crucial.

Principles of HSQC and HMBC: A Comparative Overview

HSQC and HMBC are two of the most informative 2D NMR experiments for organic chemists.[1] They both correlate proton (¹H) and carbon (¹³C) signals but provide different, yet complementary, information about the molecular framework.

HSQC (Heteronuclear Single Quantum Coherence): The Direct Connection

The HSQC experiment reveals one-bond correlations between protons and the carbons to which they are directly attached.[2] This is invaluable for assigning the ¹³C signals of protonated carbons. In an HSQC spectrum, each cross-peak represents a direct C-H bond. For a 2'-methoxy substituted flavonoid, the HSQC spectrum will show a correlation between the methoxy protons (a singlet typically around δ 3.8-4.0 ppm) and the methoxy carbon (typically around δ 55-56 ppm). This confirms the presence of a methoxy group but not its location on the flavonoid skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Skeleton

The HMBC experiment is the key to mapping out the carbon skeleton by revealing long-range correlations between protons and carbons, typically over two (²J) or three (³J) bonds.[3] Crucially, one-bond correlations are suppressed in an HMBC spectrum. This allows us to "walk" through the molecule, connecting different spin systems and identifying quaternary (non-protonated) carbons. It is the characteristic HMBC correlations that provide the definitive evidence for the 2'-methoxy substitution pattern.

Deciphering the 2'-Methoxy Substitution: A Head-to-Head Correlation Comparison

The true power of these techniques becomes evident when we compare the expected correlations for a 2'-methoxy substituted flavonoid with other possible B-ring methoxylation patterns. Let's consider a generic flavone scaffold for this comparison.

Key Diagnostic HMBC Correlations for a 2'-Methoxy Group

The unambiguous placement of the methoxy group at the C-2' position relies on a key three-bond correlation. The protons of the methoxy group (-OCH₃) will show an HMBC cross-peak to the C-2' carbon of the B-ring. This is the most direct and irrefutable piece of evidence for the 2'-methoxy substitution.

Furthermore, we can expect other important correlations that support this assignment:

  • H-6' to C-2': The H-6' proton, being three bonds away from C-2', will show a ³J correlation to this carbon.

  • H-3' to C-2': Similarly, the H-3' proton will exhibit a ³J correlation to C-2'.

  • H-1' to C-2': A two-bond correlation (²J) may also be observed between the C-1' carbon and the H-2 proton of the C-ring, which can help to confirm the connectivity of the B-ring to the C-ring.

The following table summarizes the key expected HMBC and HSQC correlations for a hypothetical 2'-methoxy-5,7-dihydroxyflavone (a derivative of chrysin).

Table 1: Expected HSQC and HMBC Correlations for 2'-Methoxy-5,7-dihydroxyflavone

Proton (¹H)HSQC Correlation (¹³C)Key HMBC Correlations (¹³C)
-OCH₃ (ca. 3.9 ppm)C-OCH₃ (ca. 56 ppm)C-2'
H-3' C-3'C-1', C-2', C-4', C-5'
H-4' C-4'C-2', C-5', C-6'
H-5' C-5'C-1', C-3', C-4'
H-6' C-6'C-2', C-4', C-1'
H-3 C-3C-2, C-4, C-1'
H-6 C-6C-5, C-7, C-8, C-10
H-8 C-8C-6, C-7, C-9, C-10

Note: Chemical shifts are approximate and can vary depending on the solvent and other substituents.

Comparison with Other B-Ring Methoxy Isomers

To highlight the diagnostic power of these correlations, let's consider the expected key HMBC correlation for a 3'-methoxy and a 4'-methoxy flavone.

Table 2: Comparison of Key Diagnostic HMBC Correlations for Methoxyflavone Isomers

Substitution PatternKey Diagnostic HMBC Correlation from Methoxy Protons
2'-Methoxy -OCH₃ → C-2'
3'-Methoxy -OCH₃ → C-3'
4'-Methoxy -OCH₃ → C-4'

As the table clearly illustrates, the HMBC experiment provides a direct and unambiguous method to differentiate between these isomers. While other long-range correlations will also differ, the correlation from the methoxy protons to the B-ring is the most straightforward and definitive piece of evidence.

Visualizing the Correlations: A Graphviz Representation

To further clarify these relationships, the following diagram illustrates the key HMBC and HSQC correlations for a 2'-methoxy substituted flavonoid.

flavonoid_correlations cluster_flavonoid 2'-Methoxyflavonoid Core C2 C-2 C3 C-3 C2->C3 C1_prime C-1' C2->C1_prime C4 C-4 C3->C4 C2_prime C-2' C1_prime->C2_prime C3_prime C-3' C2_prime->C3_prime OCH3_C C-OCH3 C2_prime->OCH3_C C4_prime C-4' C3_prime->C4_prime C5_prime C-5' C4_prime->C5_prime C6_prime C-6' C5_prime->C6_prime C6_prime->C1_prime H3 H-3 H3->C3 HSQC (¹J) H3_prime H-3' H3_prime->C2_prime HMBC (³J) H3_prime->C3_prime HSQC (¹J) H4_prime H-4' H4_prime->C4_prime HSQC (¹J) H5_prime H-5' H5_prime->C5_prime HSQC (¹J) H6_prime H-6' H6_prime->C2_prime HMBC (³J) H6_prime->C6_prime HSQC (¹J) OCH3_H H-OCH3 OCH3_H->C2_prime Key Diagnostic OCH3_H->OCH3_C HSQC (¹J)

Caption: Key HMBC and HSQC correlations for a 2'-methoxy substituted flavonoid.

Experimental Protocol for Acquiring High-Quality HMBC and HSQC Data

Acquiring high-quality, interpretable 2D NMR spectra is crucial for accurate structure elucidation. The following is a generalized protocol for acquiring HMBC and HSQC data for a flavonoid sample.

1. Sample Preparation:

  • Purity: Ensure the flavonoid sample is of high purity (>95%) to avoid interference from impurities.

  • Solvent: Dissolve 5-10 mg of the sample in 0.5-0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent can affect chemical shifts, so consistency is key. DMSO-d₆ is often a good choice for flavonoids due to its excellent solubilizing power.

  • Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup and 1D Spectra Acquisition:

  • Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

  • Tuning and Shimming: Tune and shim the probe for the specific sample and solvent to ensure a homogeneous magnetic field.

  • ¹H NMR: Acquire a standard 1D ¹H NMR spectrum to check the sample concentration, purity, and overall spectral quality.

  • ¹³C NMR: Acquire a 1D ¹³C NMR spectrum (e.g., using a proton-decoupled pulse sequence) to identify the number of carbon signals and their approximate chemical shifts. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be run to differentiate between CH, CH₂, and CH₃ groups.

3. HSQC Experiment:

  • Pulse Program: Select a standard HSQC pulse program (e.g., hsqcedetgp on Bruker instruments for an edited HSQC which differentiates CH/CH₃ from CH₂ signals).

  • Spectral Width: Set the spectral width in the ¹H dimension (F2) to encompass all proton signals and in the ¹³C dimension (F1) to cover the expected range of carbon signals (typically 0-180 ppm for flavonoids).

  • Acquisition Parameters:

    • Number of Scans (ns): Typically 2-8 scans per increment.

    • Number of Increments (ni): Typically 256-512 increments in the F1 dimension.

    • ¹J(CH) Coupling Constant: Set the one-bond C-H coupling constant to an average value of 145 Hz, which is a good compromise for aromatic and aliphatic C-H bonds.

  • Processing: After acquisition, apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform to obtain the HSQC spectrum.

4. HMBC Experiment:

  • Pulse Program: Select a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).

  • Spectral Width: Use the same spectral widths as in the HSQC experiment.

  • Acquisition Parameters:

    • Number of Scans (ns): Typically 8-32 scans per increment, as HMBC is less sensitive than HSQC.

    • Number of Increments (ni): Typically 256-512 increments in the F1 dimension.

    • Long-Range Coupling Constant (ⁿJ(CH)): This is a critical parameter. A value of 8 Hz is a good starting point for observing both ²J and ³J correlations in aromatic systems.

  • Processing: Process the data similarly to the HSQC experiment.

By following this systematic approach, researchers can acquire high-quality HMBC and HSQC spectra that will provide the necessary information for the confident structural elucidation of 2'-methoxy substituted flavonoids.

Conclusion

The combination of HSQC and HMBC NMR spectroscopy provides an exceptionally powerful toolkit for the unambiguous structural determination of complex natural products like flavonoids. While HSQC efficiently maps the direct proton-carbon connectivities, it is the long-range correlations observed in the HMBC spectrum that are truly diagnostic for assigning substitution patterns. The key ³J correlation between the methoxy protons and the C-2' carbon provides irrefutable evidence for the 2'-methoxy substitution, allowing for clear differentiation from other B-ring isomers. By mastering the interpretation of these 2D NMR experiments and following robust experimental protocols, researchers in natural product chemistry and drug development can significantly enhance the accuracy and efficiency of their structure elucidation workflows, ultimately accelerating the pace of scientific discovery.

References

  • Columbia University, Department of Chemistry NMR Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

  • Science.gov. (n.d.). cosy hsqc hmbc: Topics by Science.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, April 3). Unequivocal identification of two-bond heteronuclear correlations in natural products at nanomole scale by i-HMBC. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Two-dimensional Experiments: Inverse Heteronuclear Correlation. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • DiVA portal. (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • CiteSeerX. (n.d.). H and C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (2008, January). Complete assignments of NMR data of 13 hydroxymethoxyflavones. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). NMR Chemical Shifts of Common Flavonoids. Retrieved from [Link]

  • PharmacologyOnLine. (2020). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King & H. Rob. Retrieved from [Link]

  • YouTube. (2020, December 14). Structure elucidation of flavonoids using 1D&2D NMR. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 5.3: HMBC and HMQC Spectra. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, May 18). Classification of Flavonoid Metabolomes via Data Mining and Quantification of Hydroxyl NMR Signals. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Disposal of 5-Hydroxy-2'-methoxyflavone

Executive Summary 5-Hydroxy-2'-methoxyflavone (CAS: 17346-63-9 or similar isomers) is a flavonoid derivative commonly used in pharmacological research.[1][2] While not classified as a P-listed acutely hazardous substance...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Hydroxy-2'-methoxyflavone (CAS: 17346-63-9 or similar isomers) is a flavonoid derivative commonly used in pharmacological research.[1][2] While not classified as a P-listed acutely hazardous substance (EPA RCRA), it poses specific disposal challenges due to its physical properties (fine powder) and common solvation matrices (DMSO, Methanol).[1]

Immediate Action Directive:

  • Primary Hazard: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335).[1][3]

  • Disposal Class: Non-Halogenated Organic Waste (unless dissolved in halogenated solvents).[1][4]

  • Prohibited: Do NOT flush down sink drains.[2] Do NOT dispose of in regular trash.

Phase 1: Hazard & Property Assessment

Before initiating disposal, you must characterize the waste state.[5] In a research setting, this compound is rarely disposed of as a pure bulk solid; it is most often found in solution or as residual trace powder.

Physicochemical Properties Relevant to Disposal
PropertyValue / CharacteristicOperational Implication
Physical State Yellow crystalline powderHigh risk of aerosolization during transfer.[1][2]
Solubility (Water) Very Low (< 1 mg/mL)Do not flush. Will precipitate and clog plumbing traps.[1]
Solubility (Organic) Soluble in DMSO, Ethanol, MethanolDictates the liquid waste stream (Ignitable vs. Toxic).[1]
Flash Point > 100°C (Solid)Combustible solid; requires incineration.[1][2]
GHS Classification Warning (Irritant)Standard PPE (Nitrile gloves, safety glasses) is sufficient.[1]

Scientist's Insight: The disposal method is almost always dictated by the solvent , not the solute. 5-Hydroxy-2'-methoxyflavone itself is relatively stable, but if you have dissolved it in Dimethyl Sulfoxide (DMSO), the skin permeability of the mixture increases significantly, requiring stricter handling than the pure powder.[1]

Phase 2: Waste Stream Segregation Logic

Proper segregation prevents cross-contamination and reduces disposal costs.[2] Use the following logic flow to determine the correct containerization.

Waste_Segregation Start Waste State Identification IsSolid Is it a Solid (Powder/Crystals)? Start->IsSolid IsLiquid Is it in Solution? Start->IsLiquid SolidStream Solid Chemical Waste (Combustible) IsSolid->SolidStream Yes SolventCheck Check Solvent Type IsLiquid->SolventCheck Halogenated Contains Halogens? (DCM, Chloroform) SolventCheck->Halogenated HaloWaste Halogenated Liquid Waste (Red Can/Tag) Halogenated->HaloWaste Yes (e.g., DCM) NonHaloWaste Non-Halogenated Liquid Waste (Clear/Blue Can) Halogenated->NonHaloWaste No (e.g., DMSO, MeOH)

Figure 1: Waste Stream Decision Tree.[1][2] Note that the solvent matrix is the primary driver for liquid waste classification.

Phase 3: Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Powder)

Applicable for: Expired shelf stocks, spilled powder, or contaminated weighing boats.

  • PPE Verification: Don nitrile gloves, lab coat, and safety goggles. If handling >10g of fine powder, use a particulate respirator (N95) or work inside a fume hood to prevent inhalation.

  • Containerization:

    • Transfer the solid into a clear, sealable polyethylene bag or a wide-mouth plastic jar.[1][2]

    • Crucial: Do not place loose powder directly into the large 55-gallon waste drum. Double-bagging prevents puff-back when the drum is eventually opened.[1][2]

  • Labeling:

    • Affix a hazardous waste tag.[2]

    • Chemical Name: "5-Hydroxy-2'-methoxyflavone."[1][2]

    • Hazard Checkbox: "Toxic" and "Irritant."[2]

  • Consolidation: Place the sealed container into the lab's Solid Hazardous Waste drum.

Scenario B: Disposal of Liquid Solutions

Applicable for: Reaction mixtures, HPLC waste, or stock solutions.

  • Solvent Identification: Check the MSDS of the solvent used.[2]

    • If DMSO, Methanol, Ethanol, Acetone:Non-Halogenated Stream. [6][7]

    • If Dichloromethane (DCM), Chloroform:Halogenated Stream.

  • Pre-Pour Check: Ensure the waste container is not full (>90%) and that the funnel has a lid.

  • Transfer:

    • Pour slowly to avoid splashing.[2]

    • Self-Validating Step: Rinse the empty original vessel with a small amount of the same solvent and add this rinse to the waste container. This ensures the original vessel is "RCRA Empty" (triple-rinsed) and can be discarded in glass trash (if defaced).[1][2]

  • Logging: Record the volume and constituent (e.g., "500mL Methanol + Trace Flavonoids") on the waste log sheet attached to the carboy.

Phase 4: Regulatory Compliance & Documentation

In the United States, laboratory waste is regulated under the Resource Conservation and Recovery Act (RCRA). While 5-Hydroxy-2'-methoxyflavone is not specifically listed, the mixture likely falls under characteristic waste codes.[1][2]

Common Waste Codes (US EPA)
Waste CompositionRCRA CodeDescription
Pure Solid Not ListedTreat as general hazardous chemical waste.[1][2]
In Methanol/Ethanol D001 Ignitable Characteristic (Flash point < 60°C).[1][2]
In DMSO Not ListedDMSO is combustible but not D001.[1][2] Treat as Organic Solvent Waste.[2][4]
In Chloroform D022 Toxicity Characteristic (Chloroform).[1][2]
The "Cradle-to-Grave" Workflow

To ensure full compliance, follow this lifecycle for the compound's disposal.

Compliance_Lifecycle Gen Generator (Lab) Identify & Tag SAA Satellite Accumulation Area (Max 55 gal) Gen->SAA Daily Main Central Waste Storage (90/180 Day Limit) SAA->Main When Full Trans Licensed Transporter (Manifest Signing) Main->Trans Scheduled Pickup TSDF Incineration Facility (Final Disposal) Trans->TSDF Destruction

Figure 2: RCRA Compliance Workflow. The laboratory is responsible for the "Generator" and "Satellite Accumulation" phases.

References

  • PubChem. (n.d.).[1][2][8][9][10] 5-Hydroxy-2'-methoxyflavone Compound Summary. National Library of Medicine.[2] Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (2023).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[2] Retrieved from [Link][1][2]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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